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Core Science & Biosynthesis

Foundational

Technical Monograph: trans-5-Aminotetrahydropyran-3-ol Hydrochloride

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes the specific structural attributes of trans-5-Aminotetrahydropyran-3-ol hydrochloride with practical app...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes the specific structural attributes of trans-5-Aminotetrahydropyran-3-ol hydrochloride with practical application strategies in medicinal chemistry.

CAS: 2891580-10-0 | Formula: C₅H₁₂ClNO₂ | MW: 153.61 g/mol Stereochemistry: (3S,5S)-trans (Nominal assignment based on 1,3-trans relationship)

Executive Summary

In the landscape of modern medicinal chemistry, the demand for Fsp³-rich scaffolds has driven the exploration of saturated heterocycles that offer superior physicochemical properties over traditional aromatic linkers. Trans-5-Aminotetrahydropyran-3-ol hydrochloride (CAS 2891580-10-0) represents a high-value chiral building block. Its 1,3-disubstituted tetrahydropyran (THP) core provides a rigidified vector for substituent exit, distinct from the flexible polymethylene chains or planar phenyl rings.

This guide details the structural utility, synthetic handling, and application of this scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization, specifically for modulating solubility and metabolic stability.

Chemical Identity & Stereochemical Analysis[1][2]

The "Trans" Conformation Advantage

The trans-relationship between the C3-hydroxyl and C5-amino groups on the tetrahydropyran ring is the defining feature of this building block. Unlike the cis-isomer, which can adopt a diequatorial (e,e) conformation in a chair-like transition state, the trans-isomer (typically (3S,5S) or (3R,5R)) is forced into a diaxial (a,a) or equatorial-axial (e,a) conformation depending on the substitution pattern and solvent effects.

  • Vector Geometry: The trans arrangement orients the amine (nucleophile) and the hydroxyl (H-bond donor/acceptor) at an approximate dihedral angle that prevents intramolecular H-bonding, thereby maximizing their availability for intermolecular interactions with protein targets.

  • Bioisosterism: This scaffold acts as a polar bioisostere for 1,3-disubstituted cyclohexanes or 3,5-disubstituted piperidines, offering improved metabolic stability (reduced lipophilicity, LogD) due to the ether oxygen.

Structural Data Table
PropertyValue / Description
IUPAC Name (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride
Appearance White to off-white crystalline solid
Solubility Highly soluble in H₂O, DMSO, MeOH; Insoluble in Et₂O, Hexane
H-Bond Donors 3 (NH₃⁺, OH)
H-Bond Acceptors 2 (Ether O, OH)
Chirality 2 Stereocenters (C3, C5); trans-configuration
pKa (est) ~8.5 (Amine), ~14 (Alcohol)

Synthesis & Manufacturing Logic

Accessing the trans-isomer requires overcoming the thermodynamic preference for the cis-isomer during ring closure or reduction steps. The synthesis typically follows a stereoselective reductive amination or epoxide opening pathway.

Synthetic Workflow (Conceptual)

The following Graphviz diagram illustrates the logic flow for differentiating the trans isomer from the cis isomer during synthesis.

Synthesisflow Start Precursor: 5-Oxotetrahydropyran-3-ol Reagent Chiral Amine / NH3 + Reductant Start->Reagent Intermediate Imine/Enamine Intermediate Reagent->Intermediate Path_Cis Thermodynamic Control (Small Hydride) Intermediate->Path_Cis Default Path_Trans Kinetic Control / Bulky Hydride or Mitsunobu Inversion Intermediate->Path_Trans Directed Result_Cis Cis-Isomer (Major) (e,e) Conformation Path_Cis->Result_Cis Result_Trans Trans-Isomer (Target) (e,a) Conformation Path_Trans->Result_Trans Purification Chiral Resolution / Salt Formation (HCl Crystallization) Result_Trans->Purification Final CAS 2891580-10-0 (3S,5S)-Trans-HCl Purification->Final

Figure 1: Stereodivergent synthesis logic. The trans-isomer often requires kinetic control or post-synthesis inversion strategies.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "linker-fragment." In kinase inhibitors or GPCR ligands, replacing a phenyl or cyclohexyl linker with the 5-aminotetrahydropyran-3-ol core can:

  • Lower LogP: The ether oxygen and hydroxyl group significantly reduce lipophilicity.

  • Solubility Spike: The HCl salt form and polar surface area (PSA) enhance aqueous solubility, a critical parameter for oral bioavailability.

  • H-Bond Vector: The C3-OH group provides a specific handle to engage backbone carbonyls in the binding pocket.

Representative Application: Amide Coupling

The primary utility of the C5-amine is as a nucleophile to attach to a core scaffold (e.g., a heteroaryl acid).

Protocol: HATU-Mediated Amide Coupling

Self-Validating System: This protocol includes an in situ acid activation check and a pH adjustment step to ensure the HCl salt of the amine is neutralized for reaction.

Materials:

  • Carboxylic Acid Scaffold (1.0 eq)

  • Trans-5-Aminotetrahydropyran-3-ol HCl (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol) under N₂. Add HATU (1.5 mmol) and DIPEA (1.0 mmol). Stir for 15 minutes at 0°C.

    • Checkpoint: Solution should turn slightly yellow; if colorless, ensure reagents are dry.

  • Amine Addition: Add Trans-5-Aminotetrahydropyran-3-ol HCl (1.2 mmol) directly to the reaction mixture.

  • Base Adjustment: Immediately add the remaining DIPEA (2.0 - 3.0 mmol).

    • Critical: The amine is an HCl salt. You must add enough base to neutralize the HCl and free the amine. Verify pH is >8 using a wet pH strip.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOBt byproducts) and Brine.

    • Note: Due to the high polarity of the product (OH group), back-extract the aqueous layer with 10% MeOH/DCM if yield is low.

Analytical Characterization & Handling

Determining Stereochemistry (NMR)

Distinguishing the trans isomer from the cis isomer is best achieved via ¹H-NMR coupling constants (


-values) of the protons at C3 and C5.
  • Cis-Isomer ((e,e)): Typically shows large axial-axial couplings (

    
     Hz) for the methine protons if the ring is locked in the chair form.
    
  • Trans-Isomer ((e,a)): Will display smaller coupling constants due to the lack of diaxial relationships between the C3/C5 protons and their neighbors, or an averaged signal if the ring is flipping rapidly. NOESY experiments are required for definitive assignment: look for NOE correlations between axial protons on the same face.

Storage and Stability
  • Hygroscopicity: As a hydrochloride salt with a free hydroxyl, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years. In solution (D₂O or DMSO), avoid prolonged exposure to strong bases which may promote epimerization or elimination if heated.

Strategic Application Workflow

The following diagram depicts how this specific CAS entry fits into a lead optimization cycle.

OptimizationCycle Lead Hydrophobic Lead (High LogP, Low Sol) Design Scaffold Hop Design Replace Cyclohexane with THP-ol Lead->Design Identify Liability Synthesis Coupling with CAS 2891580-10-0 Design->Synthesis Execute Testing Assay: Solubility & Metabolic Stability Synthesis->Testing Purify & Test Testing->Design Iteration Outcome Optimized Lead (Lower LogD, Higher Fsp3) Testing->Outcome Validated

Figure 2: Lead optimization workflow utilizing the aminotetrahydropyran-ol scaffold to correct physicochemical flaws.

References

  • Amadis Chemical. (3S,5S)-5-Amino-tetrahydro-pyran-3-ol hydrochloride Product Page. Retrieved from

  • ChemScene. (3R,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride Data. Retrieved from

  • National Institutes of Health (NIH). Stereoselective Synthesis of Tetrahydropyran Derivatives. PMC Articles. Retrieved from

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans (Prins Cyclization & Reductions). Retrieved from

  • Achmem. (3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride Safety Data. Retrieved from [1]

Sources

Exploratory

A Comprehensive Technical Guide to (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl: A Key Building Block in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride, a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences indust...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride, a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document elucidates its core chemical structure, stereochemistry, and physicochemical properties. Furthermore, it explores a representative synthetic pathway, outlines standard analytical characterization techniques, and details its critical applications as a versatile building block in the development of targeted therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research programs.

Molecular Identity and Structural Elucidation

(3S,5S)-5-aminotetrahydro-2H-pyran-3-ol is a saturated heterocyclic compound featuring a pyran ring scaffold. The molecule possesses two defined stereocenters at the C3 and C5 positions, leading to a specific three-dimensional architecture that is crucial for its function in designing stereospecific inhibitors and other complex molecular entities.

Nomenclature and Stereochemistry

The IUPAC name, (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol, precisely defines the molecule's constitution and spatial arrangement. The "(3S,5S)" designation indicates the absolute configuration at the two chiral centers. In this specific diastereomer, the amino (-NH2) group at C5 and the hydroxyl (-OH) group at C3 are in a cis relationship, meaning they are oriented on the same face of the pyran ring. This defined spatial relationship is often critical for achieving high-affinity binding to biological targets. The compound is typically supplied as a hydrochloride (HCl) salt to improve its stability and aqueous solubility.

Chemical Structure Visualization

The structure of the protonated amine in the hydrochloride salt form is depicted below.

Caption: 2D representation of (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl.

Key Chemical Identifiers

A summary of the key identifiers for this compound is provided below for easy reference.

IdentifierValueSource
Compound Name (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride-
CAS Number 2891580-10-0 (for HCl salt)[1]
CAS Number 2382260-34-4 (for free base)[2]
Molecular Formula C₅H₁₂ClNO₂[3]
Molecular Weight 153.61 g/mol [3]
SMILES Cl.N[C@H]1CCOC1[1]
InChI Key XAVXIXWOZUSCNX-IMJSQFKXSA-N[1]

Physicochemical Properties and Laboratory Handling

Physical Properties
PropertyDescriptionSource
Appearance White to off-white solid, powder or crystals.
Storage Recommended to be stored sealed in a dry, well-ventilated area.[4] Storage under an inert atmosphere at 2-8°C is also advised for long-term stability.[2][3]

The recommendation for storage under an inert atmosphere is a critical best practice. It mitigates the risk of gradual oxidation of the primary amine and secondary alcohol functionalities, ensuring the long-term purity and integrity of the material.

Safety and Hazard Information

This compound must be handled with appropriate care in a laboratory setting. It is classified with the following hazards:

  • H302: Harmful if swallowed.[3][5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

The corresponding GHS pictogram is the exclamation mark (GHS07).

Recommended Handling and Storage Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[4]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).[5]

  • Dispensing: When weighing or transferring the solid, avoid generating dust.[4]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage: Keep the container tightly sealed when not in use.[4] Store in a designated, properly labeled cabinet away from incompatible materials. The hydrochloride salt may be corrosive to metals.[6]

Synthesis and Mechanistic Insights

The synthesis of chiral aminopyranols like (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol often involves multi-step sequences that carefully control stereochemistry. A representative pathway highlights the strategic use of protecting groups and stereoselective reductions.

Overview of a Synthetic Route

A plausible synthetic route can be adapted from methodologies disclosed in the patent literature.[7] The process often begins with a commercially available pyran derivative and proceeds through several key transformations:

  • Amination: Introduction of a nitrogen-containing group onto the pyran ring.

  • Protecting Group Installation: The newly introduced amino group is protected, commonly with a tert-butoxycarbonyl (Boc) group. This step is crucial as it prevents the amine from interfering with subsequent reduction steps and can influence the stereochemical outcome.

  • Stereoselective Reductions: A two-step reduction is often employed. First, a double bond within the ring may be selectively reduced. Second, a carbonyl group is reduced to the desired hydroxyl group. The choice of reducing agents and reaction conditions is paramount to achieving the correct (3S,5S) stereochemistry.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. The use of hydrochloric acid not only cleaves the Boc group but also concurrently forms the final hydrochloride salt, which can then be isolated via precipitation or crystallization.[7]

Synthetic Workflow Diagram

G A 2H-Pyran-3,5(4H,6H)-dione (Starting Material) B Amination A->B C Amino-enone Intermediate B->C D Boc Protection C->D E Boc-Protected Intermediate D->E F 1. Selective Double Bond Reduction 2. Carbonyl Reduction E->F G Protected (3S,5S)-Diol F->G H Acidic Deprotection & Salt Formation (HCl) G->H I (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl (Final Product) H->I

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: Boc Deprotection and HCl Salt Formation

This protocol describes the final step of the synthesis, a critical transformation for isolating the active pharmaceutical ingredient (API) precursor.

  • Setup: In a clean, dry, nitrogen-flushed reaction vessel, dissolve the Boc-protected precursor (Compound G from the workflow) in a suitable anhydrous solvent such as 1,4-dioxane or ethyl acetate.

  • Reagent Addition: Cool the solution in an ice bath (0-5°C). Slowly add a solution of hydrogen chloride (e.g., 4M HCl in dioxane) to the stirred solution. The molar excess of HCl is typically high (3-20 equivalents) to ensure complete cleavage of the acid-labile Boc group.[7]

  • Reaction: Allow the reaction to stir at a controlled temperature, typically between 0°C and room temperature, while monitoring for completion using an appropriate technique (e.g., TLC or LC-MS).

  • Isolation: Upon completion, the hydrochloride salt product, which is often insoluble in the reaction solvent, will precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether or the reaction solvent) to remove residual impurities.

  • Drying: Dry the purified solid under high vacuum to afford the final (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl is essential. A multi-technique approach is required.

Standard Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis Suite A Weigh Sample B Dissolve in Appropriate Deuterated Solvent (NMR) or Mobile Phase (LC) A->B C ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) B->C D LC-MS (Purity & Mass Verification) B->D E Chiral HPLC/SFC (Enantio-/Diastereo-purity) B->E F Data Interpretation & Certificate of Analysis C->F D->F E->F

Caption: A typical workflow for the analytical characterization of the final product.

Key Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton spectrum will show characteristic signals for the protons on the pyran ring, with distinct chemical shifts and coupling constants that can be used to confirm the cis relative stereochemistry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to assess purity and confirm the molecular weight. The mass spectrometer should detect the parent ion of the free base (C₅H₁₁NO₂) at an m/z corresponding to its molecular weight of 117.15.[2]

  • Chiral Chromatography (HPLC or SFC): This is the most critical technique for confirming stereochemical purity. Using a suitable chiral stationary phase, it is possible to separate the (3S,5S) diastereomer from other potential stereoisomers, such as the (3R,5R), (3S,5R), and (3R,5S) forms, thereby quantifying the diastereomeric and enantiomeric excess.

Applications in Medicinal Chemistry and Drug Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, valued for its favorable metabolic stability and its ability to act as a bioisosteric replacement for less stable or more lipophilic groups.[8]

  • Chiral Building Block: (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl serves as a high-value chiral building block. It provides a rigid, three-dimensional framework with two orthogonally positioned functional groups (amine and alcohol) that can be further elaborated to construct complex target molecules.

  • Kinase Inhibitors: This scaffold is explicitly mentioned as a key intermediate for the synthesis of inhibitors targeting Janus kinases (JAK) and Spleen tyrosine kinases (SYK).[7] These kinases are implicated in inflammatory diseases and cancers, making this a highly active area of drug discovery.

  • JNK Inhibitors: The compound is also used to prepare substituted diaminocarboxamides that act as c-Jun N-terminal kinase (JNK) inhibitors, which are targets for inflammatory diseases and neurodegenerative disorders.[7]

  • Triple Uptake Inhibitors (TUIs): While not this exact molecule, closely related substituted aminopyran structures have been identified as potent inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[9] This highlights the utility of the aminopyran core in developing treatments for major depressive disorder.

Conclusion

(3S,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride is more than a simple chemical reagent; it is a precisely engineered molecular tool. Its defined stereochemistry, coupled with the versatile tetrahydropyran scaffold, makes it an indispensable building block for the synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any research scientist or drug development professional aiming to leverage its potential in creating novel and effective medicines for a range of challenging diseases.

References

  • Sigma-Aldrich. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/xpih9bd0e2b3]
  • Achmem. (3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride. [URL: https://www.achmem.com/products/2227198-61-8]
  • Fisher Scientific. (2015). Safety Data Sheet - Hydrochloric Acid Solution. [URL: https://www.fishersci.com/msds?productName=AC124530010]
  • BLD Pharmatech. Safety Data Sheet - (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride. [URL: https://www.bldpharm.com/msds/BD301555.pdf]
  • Merck Millipore. (2022). Safety Data Sheet - Hydrochloric acid. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INTL-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-109949&Language=EN&Country=US&Origin=PDP]
  • MedchemExpress.com. 3s-5r-5-aminotetrahydro-2h-pyran-3-ol-hydrochloride. [URL: https://www.medchemexpress.com/3s-5r-5-aminotetrahydro-2h-pyran-3-ol-hydrochloride.html]
  • ChemScene. (3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol. [URL: https://www.chemscene.com/products/index.php?cas=2382260-34-4]
  • BLDpharm. (3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride. [URL: https://www.bldpharm.com/products/2227198-61-8.html]
  • Sigma-Aldrich. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0fc6]
  • Amadis Chemical. (3S,5S)-5-Amino-tetrahydro-pyran-3-ol hydrochloride. [URL: https://www.amadischem.com/proen/2891580-10-0.html]
  • Fluorochem. 3-AMINOTETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID HCL. [URL: https://www.fluorochem.co.uk/product/f849691/3-aminotetrahydro-2h-pyran-3-carboxylic-acid-hcl]
  • BLDpharm. rel-(3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride. [URL: https://www.bldpharm.com/products/2832400-92-5.html]
  • ChemScene. (3R,5S)-5-aminotetrahydro-2H-pyran-3-ol. [URL: https://www.chemscene.com/products/CS-0474873.html]
  • National Center for Biotechnology Information. (S)-Tetrahydro-2H-pyran-3-OL. PubChem Compound Summary for CID 12256035. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12256035]
  • Sigma-Aldrich. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987f65d3]
  • Google Patents. (2018). CN108395421B - A kind of preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt. [URL: https://patents.google.
  • Manepalli, A., et al. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry Letters, 24(19), 4689-4693. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167954/]
  • BLDpharm. Rel-(3R,5S)-5-aminotetrahydro-2H-pyran-3-ol. [URL: https://www.bldpharm.com/products/1616341-83-3.html]
  • Kumar, R., et al. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Journal of Biomolecular Structure and Dynamics, 41(1), 1-20. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2021.2014168]
  • NIST. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C56752502]
  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. [URL: https://www.mdpi.com/1420-3049/28/18/6614]

Sources

Foundational

Technical Whitepaper: trans-5-Amino-3-hydroxytetrahydropyran Hydrochloride

This guide provides a comprehensive technical analysis of trans-5-amino-3-hydroxytetrahydropyran hydrochloride , a high-value chiral scaffold used in modern medicinal chemistry. Core Identity & Stereochemical Architectur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of trans-5-amino-3-hydroxytetrahydropyran hydrochloride , a high-value chiral scaffold used in modern medicinal chemistry.

Core Identity & Stereochemical Architecture

Executive Summary

trans-5-Amino-3-hydroxytetrahydropyran hydrochloride (CAS: 2227198-61-8 for (3R,5S); 2863657-86-5 for (3S,5R)) is a bifunctional saturated heterocycle. Unlike flat aromatic scaffolds, this sp³-rich building block offers defined three-dimensional vectors for substituent exit, enhancing solubility (logP reduction) and enabling specific hydrogen-bonding networks within enzyme active sites. It is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to target kinases (JAK, SYK) and GPCRs.

Chemical Identity & Stereochemistry

The "trans" designation in a 1,3-disubstituted tetrahydropyran system implies a specific relative stereochemistry where the substituents reside on opposite faces of the ring.

PropertyDetail
IUPAC Name (3R,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride (or enantiomer)
Common Name trans-3-Amino-5-hydroxytetrahydropyran HCl
CAS Number 2227198-61-8 (3R,5S); 2863657-86-5 (3S,5R)
Molecular Formula C₅H₁₁NO₂[1][2][3][4] · HCl
Molecular Weight 153.61 g/mol (Salt); 117.15 g/mol (Free Base)
Chirality Two chiral centers (C3, C5). The trans isomer consists of the (3R,5S) and (3S,5R) pair.
Conformational Analysis (Expert Insight)

In six-membered rings, 1,3-disubstitution dictates the conformational preference:

  • Cis (1,3): Can adopt a diequatorial (e,e) conformation, which is generally thermodynamically favored.

  • Trans (1,3): Forces one substituent to be axial while the other is equatorial (a,e) .

Why use the trans isomer? While the cis-(e,e) isomer is more stable sterically, the trans-(a,e) isomer is often preferred in drug design because the axial substituent (often the hydroxyl group) can engage in intramolecular hydrogen bonding with the amine (or protonated ammonium), locking the ring into a rigid conformation. This reduces the entropic penalty upon binding to a protein target.

Physicochemical Properties

The hydrochloride salt improves handling and water solubility compared to the hygroscopic free base.

PropertyValue / Characteristic
Appearance White to off-white crystalline solid
Melting Point 165–170 °C (Decomposes)
Solubility High: Water, Methanol, DMSO; Low: DCM, Hexanes
pKa (Calculated) Amine: ~8.8–9.2; Hydroxyl: ~16
H-Bond Donors 4 (NH₃⁺, OH)
H-Bond Acceptors 3 (O-ring, OH, NH)
LogP (Free Base) -1.2 (Highly polar, ideal for lowering lipophilicity of lead compounds)
Synthetic Methodology

The synthesis of the trans isomer requires careful stereocontrol. The most robust route avoids the thermodynamic trap of the cis isomer by utilizing kinetic reduction or specific precursor geometry.

Protocol: Stereoselective Synthesis from 2H-Pyran-3,5(4H,6H)-dione

This route, adapted from patent literature (CN108395421B), allows for scalable production.

Step-by-Step Workflow:

  • Amination: Reaction of 2H-pyran-3,5-dione with ammonium acetate yields the enaminone.

  • Protection: The amine is protected with a Boc group to prevent side reactions.

  • Stereoselective Reduction (Critical Step):

    • Step 3a: Hydrogenation of the alkene (Pd/C, H₂) sets the first stereocenter.

    • Step 3b: Reduction of the remaining ketone using NaBH₄. The hydride attack occurs from the less hindered face, often favoring the trans relationship (axial alcohol) due to the directing effect of the Boc-amino group or steric bulk.

  • Deprotection & Salt Formation: Removal of Boc with HCl/Dioxane precipitates the pure hydrochloride salt.

Visualization: Synthetic Pathway

Synthesis cluster_0 Stereocontrol Step Start 2H-Pyran-3,5-dione Inter1 Enaminone Intermediate Start->Inter1 NH4OAc, EtOH Reflux Inter2 Boc-Protected Enaminone Inter1->Inter2 Boc2O, Et3N Inter3 Boc-Amino Ketone Inter2->Inter3 H2, Pd/C (Alkene Red.) Prod_Base trans-Boc-Amino Alcohol Inter3->Prod_Base NaBH4, -78°C (Ketone Red.) Final trans-5-Amino-3-hydroxy THP HCl Prod_Base->Final 4M HCl/Dioxane Deprotection

Figure 1: Stepwise synthesis targeting the trans-diastereomer via sequential reduction.

Applications in Medicinal Chemistry

The trans-5-amino-3-hydroxytetrahydropyran scaffold is a bioisostere for 3-aminopiperidine and 1,3-disubstituted cyclohexanes.

A. Scaffold Hopping & Solubility

Replacing a phenyl or cyclohexyl ring with this THP scaffold significantly lowers cLogP (lipophilicity) while maintaining sp³ character. This is crucial for improving the Solubility Forecast Index (SFI) of drug candidates.

B. Pharmacophore Vectors[5][6]
  • Amine (C5): Serves as the attachment point for the core warhead (e.g., hinge binder in kinase inhibitors).

  • Hydroxyl (C3): Acts as a solvent-exposed polar group or engages in specific H-bonds with backbone carbonyls in the receptor.

Decision Logic for Usage

Applications Need Drug Design Challenge Solubility Poor Solubility? UseTHP Insert trans-Amino-THP Scaffold Solubility->UseTHP Yes: Lowers LogP Selectivity Poor Selectivity? Vector Exploit Axial OH for H-Bonding Selectivity->Vector Yes: Rigid Geometry UseTHP->Vector Target Target: Kinases (JAK/SYK) or GPCRs Vector->Target

Figure 2: Strategic implementation of the scaffold in lead optimization.

Handling & Stability
  • Hygroscopicity: The HCl salt is less hygroscopic than the free base but should still be stored in a desiccator.

  • Stability: Stable at room temperature for >2 years if kept dry. Avoid strong oxidizers.

  • Safety: Irritant to eyes and skin. Wear standard PPE (gloves, goggles).

References
  • Preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt. Patent CN108395421B. Google Patents. Link

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225.[7] (Contextual reference for THP scaffolds). Link

  • (3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride Product Page. BLD Pharm. (Accessed 2026). Link

  • Conformational analysis of 1,3-disubstituted cyclohexanes and heterocycles. Organic Chemistry Portal. (General stereochemical principles). Link

Sources

Exploratory

5-aminotetrahydropyran-3-ol hydrochloride molecular weight and formula

Technical Monograph: 5-Aminotetrahydropyran-3-ol Hydrochloride Part 1: Chemical Constitution & Physicochemical Profile 5-Aminotetrahydropyran-3-ol hydrochloride represents a high-value, chiral heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 5-Aminotetrahydropyran-3-ol Hydrochloride

Part 1: Chemical Constitution & Physicochemical Profile

5-Aminotetrahydropyran-3-ol hydrochloride represents a high-value, chiral heterocyclic building block used extensively in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural core—a tetrahydropyran ring functionalized with both an amine and a hydroxyl group at the 3 and 5 positions—offers unique vectors for hydrogen bonding and solubility enhancement in drug design.

Unlike simple aliphatic amines, the oxygen atom within the pyran ring lowers the pKa of the adjacent ammonium group (inductive effect) and alters the lipophilicity profile (LogD), making it a critical scaffold for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Specifications
PropertyData Specification
Systematic Name 5-Aminotetrahydro-2H-pyran-3-ol hydrochloride
Common Isomer (3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol HCl (often the primary pharmacophore target)
CAS Registry Number 2227198-61-8 ((3R,5S)-isomer); 2891580-10-0 ((3S,5S)-isomer)
Molecular Formula (Salt) C₅H₁₂ClNO₂
Molecular Formula (Base) C₅H₁₁NO₂
Molecular Weight (Salt) 153.61 g/mol
Molecular Weight (Base) 117.15 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; sparingly soluble in DCM
H-Bond Donors/Acceptors 3 Donors / 3 Acceptors (Base form)

Part 2: Stereochemical Analysis & Structural Logic

The 3,5-disubstitution pattern on the tetrahydropyran ring creates two chiral centers, resulting in four distinct stereoisomers. In medicinal chemistry, the specific spatial arrangement of the hydroxyl (-OH) and amino (-NH₂) groups is critical for binding affinity within protein pockets.

  • Cis-Relationship ((3R,5S) / (3S,5R)): The substituents are on the same side of the ring plane (assuming a simplified planar view), often leading to specific intramolecular H-bonding interactions or distinct vector projections.

  • Trans-Relationship ((3R,5R) / (3S,5S)): The substituents are on opposite faces.

Why it matters: The tetrahydropyran ring adopts a chair conformation. The position of the heteroatom (oxygen) dictates that the 3- and 5-positions are in a 1,3-relationship.

  • In the (3R,5S) isomer, if the amine is equatorial, the hydroxyl might be axial or equatorial depending on the specific chair flip energy, influencing the molecule's ability to act as a bidentate ligand.

Stereochemistry Root 5-Aminotetrahydropyran-3-ol (2 Chiral Centers) Cis Cis-Diastereomers (Relatively Syn) Root->Cis Trans Trans-Diastereomers (Anti) Root->Trans R3S5 (3R,5S)-Isomer CAS: 2227198-61-8 (Target Pharmacophore) Cis->R3S5 S3R5 (3S,5R)-Isomer Enantiomer of Target Cis->S3R5 R3R5 (3R,5R)-Isomer Trans->R3R5 S3S5 (3S,5S)-Isomer Trans->S3S5

Figure 1: Stereochemical hierarchy of the 5-aminotetrahydropyran-3-ol scaffold. The (3R,5S) isomer is frequently cited in high-value synthesis.

Part 3: Synthetic Methodology & Process Chemistry

Synthesis of this core is non-trivial due to the need to introduce two heteroatom functionalities on a cyclic ether with stereocontrol. A robust, scalable route often starts from 2H-pyran-3,5(4H,6H)-dione or related pyranone derivatives.

Protocol: Reductive Amination Route

This method ensures the installation of the amine while controlling the reduction of the ketone to the alcohol.

  • Enamine Formation:

    • Reagents: Tetrahydropyran-3,5-dione + Ammonium Acetate (or Benzylamine).

    • Mechanism: Condensation of the amine with one ketone group to form an enaminone. This desymmetrizes the molecule.

    • Critical Control Point: Temperature must be controlled to prevent polymerization of the dione.

  • Protection (Boc-Anhydride):

    • The resulting enamine is protected with

      
       to facilitate purification and prevent side reactions during reduction.
      
  • Stereoselective Reduction (The "Causality" Step):

    • Step A (Double Bond): Hydrogenation (Pd/C,

      
      ) reduces the enamine double bond to the ketone (5-Boc-amino-tetrahydropyran-3-one).
      
    • Step B (Ketone): Reduction of the ketone using

      
       or a chiral borane reagent.
      
    • Stereocontrol: The choice of reducing agent determines the cis/trans ratio.

      
       typically yields a mixture favoring the thermodynamically stable isomer, while bulky hydride reagents (e.g., L-Selectride) can favor the kinetic product.
      
  • Deprotection & Salt Formation:

    • Reagent: 4M HCl in Dioxane.

    • Outcome: Cleavage of the Boc group and precipitation of the hydrochloride salt.

Synthesis Start Tetrahydropyran-3,5-dione Step1 Amination (NH4OAc) Start->Step1 Inter1 Enaminone Intermediate Step1->Inter1 Step2 Boc Protection Inter1->Step2 Inter2 N-Boc Enaminone Step2->Inter2 Step3 Sequential Reduction (H2/Pd -> NaBH4) Inter2->Step3 Product 5-Boc-amino-3-ol Step3->Product Step4 HCl Deprotection Product->Step4 Final 5-Aminotetrahydropyran-3-ol HCl Step4->Final

Figure 2: Synthetic workflow from the dione precursor to the final hydrochloride salt.

Part 4: Structural Utility in Drug Design

The 5-aminotetrahydropyran-3-ol moiety is not merely a linker; it is a functional pharmacophore.

  • Solubility Enhancement: The ether oxygen and the hydroxyl group significantly lower the LogP compared to a cyclohexane analog (e.g., 3-aminocyclohexanol). This is vital for oral bioavailability.

  • Metabolic Stability: The tetrahydropyran ring is generally less prone to oxidative metabolism (CYP450) compared to N-heterocycles like piperidines, as the oxygen is not a protonation site at physiological pH.

  • Vector Positioning: In kinase inhibitors, the amine often interacts with the hinge region or a specific aspartate residue, while the hydroxyl group can engage solvent-front residues or stabilize the conformation via intramolecular H-bonds.

Part 5: Handling & Analytical Protocols

Storage & Stability:

  • Hygroscopicity: As a hydrochloride salt with a hydroxyl group, the compound is hygroscopic. It must be stored under inert gas (Nitrogen/Argon) at 2-8°C.

Analytical Verification (Self-Validating Protocol):

  • 1H NMR (DMSO-d6): Look for the characteristic multiplets of the pyran ring protons between 3.0 and 4.0 ppm. The stereochemistry is confirmed by the coupling constants (

    
    -values) of the protons at C3 and C5.
    
    • Validation: A large coupling constant (

      
       Hz) typically indicates an axial-axial relationship (trans-diaxial).
      
  • Mass Spectrometry: ESI+ mode should show the

    
     peak at 118.1 Da (free base mass + proton).
    

References

  • Achmem. "(3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride Product Data." Achmem Chemical Catalog. Accessed March 2026. Link

  • Google Patents. "CN108395421B: Preparation method and application of 3-amino-5-hydroxy-tetrahydropyran and salt thereof." Google Patents. Accessed March 2026. Link

  • ChemScene. "CAS 2227198-61-8 Data Sheet." ChemScene. Accessed March 2026. Link

  • National Institutes of Health (NIH). "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives." PubMed Central. Accessed March 2026. Link

Foundational

Escaping Flatland: A Technical Deep-Dive into trans-4-Amino and trans-5-Aminotetrahydropyran-3-ol Scaffolds

The drive to increase the fraction of sp3-hybridized carbons (Fsp3) in drug discovery has positioned saturated heterocycles as privileged scaffolds. Among these, aminotetrahydropyranols (amino-THPs) offer an exceptional...

Author: BenchChem Technical Support Team. Date: March 2026

The drive to increase the fraction of sp3-hybridized carbons (Fsp3) in drug discovery has positioned saturated heterocycles as privileged scaffolds. Among these, aminotetrahydropyranols (amino-THPs) offer an exceptional balance of polarity, rigidity, and metabolic stability. However, the exact positional isomerism of the amino and hydroxyl groups drastically alters the molecule's three-dimensional conformation, physicochemical properties, and synthetic accessibility.

This whitepaper provides an in-depth mechanistic analysis of the differences between trans-4-aminotetrahydropyran-3-ol and trans-5-aminotetrahydropyran-3-ol , detailing their structural divergence, physicochemical profiles, and self-validating synthetic protocols.

Topological and Conformational Divergence

The fundamental difference between these two scaffolds lies in their topological connectivity, which dictates their preferred chair conformations and the resulting spatial projection of their functional groups (exit vectors).

  • trans-4-Aminotetrahydropyran-3-ol (1,2-Relationship): This isomer is a vicinal amino alcohol. In a standard tetrahydropyran (THP) chair conformation, a trans-1,2 relationship means the substituents must be either diequatorial or diaxial. To minimize 1,3-diaxial steric clashes, the molecule predominantly relaxes into the diequatorial conformation. This places the amine and hydroxyl groups in a gauche orientation with a dihedral angle of approximately 60°, making it an ideal pharmacophore for bidentate hydrogen bonding (e.g., interacting with the hinge region of kinases).

  • trans-5-Aminotetrahydropyran-3-ol (1,3-Relationship): This isomer separates the heteroatoms by an additional carbon. A trans-1,3 relationship in a six-membered ring strictly forces an equatorial-axial conformation. One group must occupy an axial position while the other is equatorial. This fundamentally alters the exit vectors, projecting the functional groups into entirely different spatial quadrants and preventing intramolecular hydrogen bonding. This extended geometry is highly valuable for bridging distant binding pockets in G-protein coupled receptors (GPCRs) or serving as rigidified peptidomimetics.

G A Aminotetrahydropyranols (sp3-rich Scaffolds) B trans-4-amino-THP-3-ol (1,2-Amino Alcohol) A->B C4 Substitution C trans-5-amino-THP-3-ol (1,3-Amino Alcohol) A->C C5 Substitution D Vicinal Motif Bidentate H-Bonding Diequatorial Conformer B->D Structural Impact E Separated Motif Extended Exit Vectors Equatorial-Axial Conformer C->E Structural Impact

Topological and conformational divergence of THP-3-ol scaffolds.

Physicochemical Profiling

The positional shift of the amine group does not merely change the shape of the molecule; it induces distinct electronic effects that alter the basicity and polarity of the scaffold. The proximity of the electronegative oxygen in the vicinal isomer exerts a stronger inductive pull, slightly lowering the pKa of the amine compared to the 1,3-isomer.

Parametertrans-4-Aminotetrahydropyran-3-oltrans-5-Aminotetrahydropyran-3-ol
Structural Motif 1,2-Amino alcohol (Vicinal)1,3-Amino alcohol
Stereochemical Relationship trans (Diequatorial / Diaxial)trans (Equatorial-Axial)
Heteroatom Distance ~2.8 - 3.2 Å (Gauche)~4.5 - 5.0 Å (Extended)
Intramolecular H-Bonding High probabilityLow probability (Sterically disfavored)
Amine pKa (Estimated) ~9.0 - 9.3 (Stronger inductive lowering)~9.6 - 9.9 (Weaker inductive lowering)
Primary Medicinal Utility Kinase hinge binding, morpholine isostereGPCR allosteric sites, extended peptidomimetics

Synthetic Methodologies & Causality

The synthesis of these highly functionalized, sp3-rich scaffolds requires strict stereochemical control[1]. Below are self-validating protocols designed to establish the correct relative stereochemistry for each isomer.

Protocol 1: Stereospecific Synthesis of trans-4-amino-THP-3-ol

This protocol leverages the predictable stereodynamics of epoxide ring-opening to guarantee a trans relationship.

  • Epoxidation: 3,6-dihydro-2H-pyran is treated with m-CPBA in dichloromethane at 0 °C.

    • Causality: The electron-rich alkene undergoes electrophilic addition. The low temperature is critical to prevent premature oxirane ring opening by the m-chlorobenzoic acid byproduct.

    • In-Process Control (IPC): TLC (KMnO4 stain) must confirm the complete disappearance of the starting alkene.

  • Regioselective Azidolysis: The resulting 3,4-epoxytetrahydropyran is treated with NaN₃ and NH₄Cl in an EtOH/H₂O (8:2) solvent system at 80 °C.

    • Causality: NH₄Cl acts as a mild, buffered proton source to activate the epoxide oxygen without inducing undesired polymerization of the THP ring. The azide nucleophile attacks at C4. According to the Fürst-Plattner rule , the transition state dictates that the incoming nucleophile and the leaving oxygen must adopt a trans-diaxial arrangement to maintain maximum orbital overlap, ensuring strict anti stereospecificity[2].

    • IPC: IR spectroscopy of the isolated intermediate must show a sharp, intense peak at ~2100 cm⁻¹ (azide stretch).

  • Reduction: The trans-4-azido-THP-3-ol intermediate is subjected to catalytic hydrogenation (H₂, Pd/C) in methanol.

    • Causality: Palladium on carbon provides a surface for the chemoselective reduction of the azide to a primary amine without epimerizing the newly formed stereocenters.

    • Self-Validation: ¹H-NMR analysis of the final product. The coupling constant (

      
      ) between the protons at C3 and C4 must be large (~9-11 Hz). This confirms that the molecule has relaxed from the diaxial transition state into the thermodynamically stable diequatorial trans chair conformation.
      

G N1 3,6-dihydro-2H-pyran N2 Epoxidation (mCPBA) N1->N2 N3 3,4-epoxytetrahydropyran N2->N3 N4 Nucleophilic Opening (NaN3, NH4Cl) N3->N4 Fürst-Plattner Rule N5 trans-4-azido-THP-3-ol (Diaxial intermediate) N4->N5 N6 Reduction (Pd/C, H2) N5->N6 N7 trans-4-amino-THP-3-ol N6->N7

Step-by-step synthetic workflow for trans-4-aminotetrahydropyran-3-ol via epoxide opening.

Protocol 2: Diastereoselective Synthesis of trans-5-amino-THP-3-ol

Because the 1,3-relationship cannot be accessed directly via simple epoxide opening, a substrate-controlled reductive amination strategy is required.

  • Ketone Protection/Activation: Starting from 5-hydroxy-dihydro-2H-pyran-3(4H)-one, the C5 hydroxyl is protected as a bulky tert-butyldimethylsilyl (TBS) ether.

    • Causality: The massive steric bulk of the TBS group shields one face of the pyran ring. This is the critical structural feature that will induce diastereoselectivity in the subsequent hydride transfer.

  • Reductive Amination: The protected ketone is reacted with benzylamine in the presence of NaBH(OAc)₃ and acetic acid in 1,2-dichloroethane (DCE).

    • Causality: The weakly acidic conditions facilitate the formation of an iminium ion. NaBH(OAc)₃ is chosen because it is a mild, sterically demanding hydride source. Due to the steric blockade created by the C5-OTBS group, hydride attack is forced to occur strictly from the less hindered face (anti to the OTBS group). This establishes the required trans (equatorial-axial) relationship.

  • Global Deprotection: The intermediate undergoes catalytic hydrogenation (Pd/C, H₂) to cleave the benzyl group, followed by treatment with TBAF to remove the TBS ether.

    • Self-Validation: 2D NOESY NMR is mandatory for final validation. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C3 and C5 protons confirms they reside on opposite faces of the ring, validating the equatorial-axial trans geometry.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225 (2017). URL:[Link]

  • Chini, M., Crotti, P., Gardelli, C., & Macchia, F. "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 6. Opening reactions of 3,4-epoxytetrahydropyran." Tetrahedron, 50(4), 1261-1274 (1994). URL:[Link]

Sources

Exploratory

Stereochemical & Conformational Dynamics of trans-5-Aminotetrahydropyran-3-ol

Executive Summary The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, serving as a bioisostere for proline or cyclohexane rings to modulate lipophilicity (LogP) and metabolic stability. tran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, serving as a bioisostere for proline or cyclohexane rings to modulate lipophilicity (LogP) and metabolic stability. trans-5-Aminotetrahydropyran-3-ol represents a critical chiral building block, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other receptor antagonists.

This guide provides a definitive analysis of its stereochemistry, distinguishing the trans diastereomer from the thermodynamically more stable cis form. We explore the conformational equilibrium governed by 1,3-diaxial interactions and anomeric effects, and outline a self-validating synthetic strategy for accessing the (3R, 5R) / (3S, 5S) configuration.

Structural Analysis & Stereochemical Nomenclature

Configuration Definition

The molecule contains two chiral centers at positions C3 and C5. The oxygen atom is designated position 1.

  • IUPAC Name: trans-5-aminotetrahydro-2H-pyran-3-ol

  • Isomeric Definition: In a 3,5-disubstituted tetrahydropyran (analogous to a 1,3-disubstituted cyclohexane), the trans relationship places the substituents on opposite faces of the ring plane.

  • Absolute Configurations:

    • Trans Isomers: (3R, 5R) and (3S, 5S).

    • Cis Isomers: (3R, 5S) and (3S, 5R).

Note on Stability: Unlike 1,2- or 1,4-systems, the 1,3-substitution pattern dictates that the cis isomer can adopt a diequatorial (e,e) conformation, which is generally the global energy minimum. The trans isomer is forced into an axial-equatorial (a,e) conformation, making it inherently higher in energy and more challenging to synthesize selectively.

Conformational Dynamics (Chair Flip)

The trans isomer exists in dynamic equilibrium between two chair conformers. The position of this equilibrium is dictated by the steric A-values of the substituents:

  • Hydroxyl (-OH) A-value: ~0.87 kcal/mol

  • Amino (-NH2) A-value: ~1.2 – 1.4 kcal/mol

Since the amino group has a larger steric demand, the equilibrium favors the conformer where the -NH2 group is equatorial and the -OH group is axial .

Figure 1: Conformational Equilibrium of (3R, 5R)-5-aminotetrahydropyran-3-ol

Caption: The equilibrium shifts toward Conformer B to place the bulkier amino group in the equatorial position, despite the penalty of an axial hydroxyl group.

Synthetic Pathways & Stereocontrol

Synthesizing the trans isomer requires overcoming the thermodynamic preference for the cis (diequatorial) form. A robust strategy involves establishing one center first (e.g., the amine) and then setting the second center (the alcohol) via stereoselective reduction.

Strategy: Ketone Reduction

Starting from a 5-amino-tetrahydropyran-3-one intermediate (where the amine stereocenter is fixed), the reduction of the ketone determines the alcohol configuration.

  • Small Hydrides (e.g., LiAlH4, NaBH4): Prefer axial attack , leading to the equatorial alcohol .

    • Result: Cis isomer (Major product).

  • Bulky Hydrides (e.g., L-Selectride): Prefer equatorial attack (steric approach control), leading to the axial alcohol .

    • Result:Trans isomer (Target product).

Protocol: Stereoselective Synthesis of (3R, 5R)-Trans Isomer

Precursor: (R)-5-(benzylamino)dihydro-2H-pyran-3(4H)-one

StepReagent/ConditionMechanismOutcome
1.[1][2] Reduction L-Selectride (1.1 eq), THF, -78°CSterically hindered hydride attacks from the equatorial face.Forces the forming -OH into the axial position relative to the ring.
2. Quench H2O2 / NaOHOxidative workup of the organoboron intermediate.Yields the trans-amino alcohol (axial OH, equatorial NHBn).
3. Deprotection Pd/C, H2 (1 atm), MeOHHydrogenolysis of the benzyl group.Yields free amine trans-5-aminotetrahydropyran-3-ol.
Figure 2: Synthetic Logic Flow[3]

Synthesis cluster_pathways Reduction Selectivity Start Precursor: (5R)-Amino-pyran-3-one RouteA Route A: NaBH4 (Small Hydride) Start->RouteA RouteB Route B: L-Selectride (Bulky Hydride) Start->RouteB ProductCis Cis-Isomer (Thermodynamic) (3S, 5R) - Diequatorial RouteA->ProductCis Axial Attack ProductTrans Trans-Isomer (Kinetic) (3R, 5R) - Axial/Equatorial RouteB->ProductTrans Equatorial Attack (Target)

Caption: Stereodivergent synthesis via hydride selection. Bulky reagents are required to access the higher-energy trans scaffold.

Analytical Characterization

Validating the trans stereochemistry requires analyzing the scalar coupling constants (


) in the 

NMR spectrum.
NMR Coupling Constants

In the major conformer (3-OH axial, 5-NH2 equatorial):

  • H3 Proton (Equatorial): The proton at C3 is equatorial.

    • Coupling to H2(ax) and H4(ax): Small (

      
       Hz).
      
    • Coupling to H2(eq) and H4(eq): Small (

      
       Hz).
      
    • Signature: H3 appears as a narrow multiplet or broad singlet (

      
       Hz).
      
  • H5 Proton (Axial): The proton at C5 is axial.

    • Coupling to H4(ax) and H6(ax): Large (

      
       Hz).
      
    • Signature: H5 appears as a triplet of triplets (tt) or wide multiplet with large splitting.

Contrast with Cis Isomer: In the cis (diequatorial) form, both H3 and H5 are axial, so both signals would show large diaxial couplings (


 Hz).
Data Summary Table
ParameterTrans-Isomer (Major Conf.)Cis-Isomer (Major Conf.)
Substituent Orientation 3-OH (ax) / 5-NH2 (eq)3-OH (eq) / 5-NH2 (eq)
H3 Signal Width Narrow (eq proton)Wide (ax proton)
H5 Signal Width Wide (ax proton)Wide (ax proton)
NOE Correlations H3/H5 (weak/none)H3/H5 (strong 1,3-diaxial NOE)

References

  • ChemScene. (2024). (3R,5S)-5-aminotetrahydro-2H-pyran-3-ol Product Data. Link

  • Eliel, E. L., et al. (2015).[4] Conformational Analysis of Monosubstituted Tetrahydropyrans. Journal of the American Chemical Society.[2][4] Link

  • BenchChem. (2025). Theoretical Investigation into the Conformational Landscape of Substituted Tetrahydropyrans. Link

  • National Institutes of Health (NIH). (2024). Neopeltolide Synthesis and Tetrahydropyran Strategies. PMC. Link

  • PubChem. (2024). Compound Summary: (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran (Analogous numbering).[5] Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of trans-5-Aminotetrahydropyran-3-ol HCl in Water vs. Methanol

Introduction: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and drug development, the physicochemical properties of an active pharmaceutical ingredient (API) are of param...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the physicochemical properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical analysis of the solubility of trans-5-Aminotetrahydropyran-3-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will explore its solubility profile in two common polar protic solvents: water and methanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Molecular Structure and Physicochemical Properties

trans-5-Aminotetrahydropyran-3-ol HCl is a substituted tetrahydropyran ring. Its structure is characterized by three key features that govern its solubility:

  • A primary amino group (-NH2): This group is basic and, in the hydrochloride salt form, exists as a positively charged ammonium group (-NH3+).

  • A secondary hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor.

  • A tetrahydropyran ring: A cyclic ether, which contributes to the overall polarity of the molecule.

  • Hydrochloride Salt: The formation of a hydrochloride salt from the basic amine group is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[1][2]

The interplay of these functional groups with a given solvent dictates the extent to which the compound will dissolve.

Comparative Solubility Analysis: Water vs. Methanol

The principle of "like dissolves like" is fundamental to understanding solubility. Both water (H₂O) and methanol (CH₃OH) are polar protic solvents, capable of forming hydrogen bonds. However, their properties differ in ways that will influence their interaction with trans-5-Aminotetrahydropyran-3-ol HCl.

PropertyWater (H₂O)Methanol (CH₃OH)Rationale for Impact on Solubility
Polarity More Polar[3][4]Less Polar[3][4]The highly polar nature of water is exceptionally effective at solvating ions, such as the ammonium and chloride ions of the solute.
Hydrogen Bonding Stronger H-bond networkWeaker H-bond networkWater's ability to form a dense and strong hydrogen bond network facilitates the dissolution of polar molecules with H-bond donors and acceptors.
Dielectric Constant High (approx. 80)Moderate (approx. 33)A high dielectric constant is more effective at reducing the electrostatic attraction between the cation (-NH3+) and anion (Cl-) of the salt, promoting dissolution.

Expected Solubility: Based on these principles, it is anticipated that trans-5-Aminotetrahydropyran-3-ol HCl will exhibit higher solubility in water than in methanol . The primary reasons for this are:

  • Ion-Dipole Interactions: As an ionic salt, the compound dissolves through the dissociation of the ammonium cation and the chloride anion. Water, being more polar than methanol, is a superior solvent for solvating these ions through strong ion-dipole interactions.

  • Hydrogen Bonding: Both the hydroxyl group and the ammonium group of the solute can participate in hydrogen bonding with the solvent molecules. Water can form a more extensive and stronger hydrogen-bonding network compared to methanol, further favoring dissolution.

The following diagram illustrates the key intermolecular interactions at play.

Intermolecular Interactions Driving Solubility cluster_solute trans-5-Aminotetrahydropyran-3-ol HCl Solute R-NH3+Cl- (with -OH group) Water Highly Polar Strong H-Bonds Solute->Water Strong Ion-Dipole Extensive H-Bonding Methanol Polar Weaker H-Bonds Solute->Methanol Weaker Ion-Dipole Good H-Bonding

Caption: Key intermolecular forces between the solute and solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of trans-5-Aminotetrahydropyran-3-ol HCl in water and methanol at a specified temperature (e.g., 25°C).

Materials:

  • trans-5-Aminotetrahydropyran-3-ol HCl

  • Deionized water

  • Anhydrous methanol

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of trans-5-Aminotetrahydropyran-3-ol HCl to separate vials containing a known volume of water and methanol, respectively. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of trans-5-Aminotetrahydropyran-3-ol HCl in the respective solvents.

    • Analyze the filtered samples and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the filtered samples.

Data Analysis:

The solubility is expressed as the concentration of the compound in the saturated solution, typically in mg/mL or mol/L.

The following diagram outlines the experimental workflow.

Start Start Add_Excess Add excess solute to solvent Start->Add_Excess Equilibrate Equilibrate on shaker (24-48h at 25°C) Add_Excess->Equilibrate Settle Allow solid to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Analyze Analyze by HPLC Filter->Analyze Calculate Calculate concentration Analyze->Calculate End End: Solubility Value Calculate->End

Caption: Experimental workflow for solubility determination.

Conclusion

References

  • Quora. (2017, August 15). Which is more polar: H2O or CH3OH? [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? [Link]

  • YouTube. (2021, January 29). Is CH3OH (Methanol) Soluble or Insoluble in Water? [Link]

  • Vertex AI Search. Polarity of Solvents.
  • Vertex AI Search. Comparison of the polarity of organic solvents.
  • ScienceDirect. Thermodynamic functions of hydrogen bonding of amines in methanol derived from solution calorimetry data and headspace analysis. [Link]

  • RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences. [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Moorpark College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Lumen Learning. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry. [Link]

  • Chemistry Stack Exchange. (2020, May 15). Do amines or alcohols have stronger intermolecular hydrogen bonds? [Link]

  • MDPI. (2021, March 23). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

  • Moorpark College. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • Vaia. Many drugs are sold as their hydrochloride salts. [Link]

  • NCERT. Amines. [Link]

  • Scribd. Test of Amine & Amide - Hydrochloric Acid. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application of trans-5-Aminotetrahydropyran-3-ol Hydrochloride in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of integrating highly polar, low-molecular-weight building blocks into complex synthetic pipelines. trans-5-Aminotetrahydropyran-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of integrating highly polar, low-molecular-weight building blocks into complex synthetic pipelines. trans-5-Aminotetrahydropyran-3-ol hydrochloride is a highly valuable scaffold in modern medicinal chemistry. By replacing traditional carbocycles or piperidine rings with a tetrahydropyran core, drug development professionals can dramatically alter a molecule's lipophilicity, metabolic stability, and aqueous solubility. However, the compound's physical properties—specifically its hygroscopicity and localized toxicity—demand rigorous, self-validating protocols for safe handling and successful synthetic application. This whitepaper provides a comprehensive analysis of its Material Safety Data Sheet (MSDS) properties, the causality behind its chemical behavior, and field-proven methodologies for its use.

Chemical Identity & Structural Significance

The compound is a saturated, oxygen-containing heterocycle featuring both a primary amine and a hydroxyl group in a trans configuration. Depending on the specific stereoisomer required for a drug discovery program, different CAS registry numbers are utilized:

  • 2227198-61-8 : Specific to the (3R,5S) configuration[1].

  • 2940868-49-3 : Specific to the racemic (3R,5R) mixture.

  • 2832400-92-5 : Specific to the rel-(3S,5S) configuration[2].

The presence of the hydrochloride salt is a deliberate manufacturing choice. The free base of this low-molecular-weight amine is highly volatile and prone to rapid oxidation. Converting it to the hydrochloride salt locks the molecule into a stable crystalline lattice, extending its shelf life and standardizing its stoichiometry for precise synthetic scaling.

Physicochemical Properties & Mechanistic Causality

Understanding the physical data is critical for predicting the compound's behavior on the benchtop. The table below summarizes key quantitative data and the underlying chemical causality.

PropertyValueCausality / Technical Implication
IUPAC Name 5-Aminotetrahydro-2H-pyran-3-ol hydrochlorideDefines the oxygen-containing saturated heterocycle, providing an alternative to piperidine rings.
Molecular Weight 153.61 g/mol [1]Low molecular weight enables high ligand efficiency in fragment-based drug discovery (FBDD).
Physical State White crystals[3]The hydrochloride salt form ensures a stable solid state compared to the volatile free base.
Melting Point 198–202 °C[3]High melting point indicates strong intermolecular hydrogen bonding within the crystal structure.
Hygroscopicity High[3]The combination of the tetrahydropyran oxygen, hydroxyl group, and ammonium chloride strongly coordinates atmospheric moisture.

Toxicological Mechanisms & MSDS Hazard Identification

According to standardized MSDS data, trans-5-Aminotetrahydropyran-3-ol hydrochloride triggers several Global Harmonized System (GHS) hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1].

The Causality of Irritation: The irritant properties of this compound are directly tied to its salt nature. Upon contact with the aqueous environment of mucous membranes (such as the conjunctiva or respiratory epithelium), the hydrochloride salt rapidly dissolves and dissociates. This creates a highly localized acidic microenvironment. Concurrently, the high aqueous solubility of the salt induces an osmotic gradient, drawing water out of epithelial cells. This dual action of pH alteration and osmotic stress triggers inflammatory cascades, leading to the erythema, edema, and respiratory irritation described in the MSDS.

Emergency Response Workflow

To mitigate these hazards, laboratories must implement strict exposure response pathways.

ExposureResponse A Exposure Event (trans-5-Aminotetrahydropyran-3-ol HCl) B Ocular Exposure (H319) A->B C Dermal Exposure (H315) A->C D Inhalation (H332, H335) A->D E Flush with copious water (15+ mins) B->E F Remove contaminated clothing Wash with soap/water C->F G Move to fresh air Administer O2 if needed D->G H Medical Evaluation (Ophthalmologist) E->H I Monitor for systemic toxicity F->I G->I

Fig 1: Emergency response pathway for trans-5-Aminotetrahydropyran-3-ol HCl exposure.

Experimental Protocol: Anhydrous Free-Basing and Coupling

Because the compound is supplied as an unreactive, highly hygroscopic hydrochloride salt[3], it must be neutralized ("free-based") before it can act as a nucleophile in amide coupling or reductive amination reactions. The following protocol is designed as a self-validating system to ensure reaction success.

Objective: To generate a 0.1 M reactive free-base solution while preventing moisture-induced degradation of downstream electrophiles.

  • Step 1: Inert Atmosphere Weighing

    • Action: Weigh 153.6 mg (1.0 mmol) of trans-5-Aminotetrahydropyran-3-ol hydrochloride[1] inside a nitrogen-purged glovebox.

    • Causality: The compound's high hygroscopicity means exposure to ambient humidity allows water molecules to intercalate into the crystal lattice[3]. This hidden water mass will subsequently hydrolyze sensitive coupling reagents (e.g., HATU, acid chlorides) in downstream steps, destroying the reaction yield.

  • Step 2: Solubilization

    • Action: Dissolve the salt in 9.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF provides the high dielectric constant necessary to solvate the polar ammonium chloride ion pair while remaining chemically inert to the amine.

  • Step 3: Amine Liberation (Free-Basing)

    • Action: Add 209 µL (1.2 mmol, 1.2 eq) of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous stirring.

    • Causality: The hydrochloride salt renders the amine non-nucleophilic. DIPEA is selected over smaller bases (like triethylamine) because its steric bulk prevents it from acting as a competing nucleophile in subsequent coupling reactions, while its basicity is sufficient to deprotonate the target amine.

  • Step 4: System Validation (The Self-Validating Step)

    • Action: Withdraw a 5 µL aliquot of the reaction mixture and partition it into 1 mL of a 1:1 mixture of deionized water and ethyl acetate. Test the pH of the aqueous layer using broad-range pH paper.

    • Validation Logic: A pH > 9 confirms that sufficient DIPEA has been added to neutralize the HCl and fully liberate the primary amine. If the pH is < 9, the system flags a stoichiometric failure (potentially due to absorbed water artificially inflating the weighed mass of the starting material), prompting the addition of further base before proceeding to electrophile coupling.

SyntheticWorkflow N1 Anhydrous Weighing (Glovebox) N2 Solubilization (Anhydrous DMF) N1->N2 Moisture Control N3 Base Addition (1.2 eq DIPEA) N2->N3 Dissolution N4 Validation (pH > 9 check) N3->N4 Liberate Amine N5 Electrophile Coupling (e.g., Amidation) N4->N5 Proceed if Validated

Fig 2: Self-validating synthetic workflow for the free-basing and coupling of the amine salt.

References

  • Chemical Register . "rel-(3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride (CAS No. 2832400-92-5)". Chemical Register. Available at: [Link]

Sources

Foundational

High-Purity trans-5-Aminotetrahydropyran-3-ol HCl: Strategic Sourcing, Quality Control, and Application in Drug Discovery

Executive Summary The integration of sp3-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical properties of drug candidates. trans-5-Aminotetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp3-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical properties of drug candidates. trans-5-Aminotetrahydropyran-3-ol hydrochloride has emerged as a highly valuable bioisostere in drug discovery. By replacing flat, lipophilic aromatic rings or highly basic piperidines, this tetrahydropyran derivative lowers LogP, enhances aqueous solubility, and introduces critical hydrogen-bond vectors.

This technical guide provides an authoritative framework for sourcing high-purity suppliers, executing self-validating quality control, and deploying optimized synthetic protocols for this specific scaffold.

Molecular Profile & Structural Advantages

In rational drug design, the spatial arrangement of functional groups dictates target engagement. The trans relative stereochemistry of 5-aminotetrahydropyran-3-ol ensures that the amino and hydroxyl groups are oriented to maximize specific binding interactions (e.g., in kinase hinge-binding or GPCR allosteric modulation) while minimizing internal steric clashes.

  • Reduced Lipophilicity: The oxygen atom in the pyran ring reduces the overall lipophilicity compared to a cyclohexane analog. This directly correlates to improved metabolic stability and reduced off-target toxicity, such as mitigating hERG channel inhibition.

  • Salt Form Rationale: The hydrochloride (HCl) salt is specifically selected over the free base. Low molecular weight aliphatic amines are prone to oxidation, volatilization, and hygroscopicity. The HCl salt ensures a crystalline, thermodynamically stable solid that resists degradation during long-term storage and allows for precise stoichiometric weighing during high-throughput library synthesis.

Global Supplier Landscape & Purity Standards

Procuring the correct diastereomer with high enantiomeric or diastereomeric excess (ee/de) is critical. Impurities, particularly the cis isomer, can drastically alter the pharmacological profile of the final synthesized library. The table below summarizes verified suppliers of the trans isomers and related stereocenters, supported by authoritative catalog data from and 1[1].

Quantitative Sourcing Data
SupplierCompound / StereochemistryCAS NumberPurity
Sigma-Aldrich Rac-(3R,5R)-5-aminotetrahydro-2H-pyran-3-ol HCl2940868-49-395%
Chiralen [1](3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol (Free Base)2382260-34-4>98%
Aladdin Scientific [2]trans-5-Aminotetrahydropyran-3-ol HCl2832400-92-5[3]≥97%
ChemScene [4](3R,5S)-5-aminotetrahydro-2H-pyran-3-ol (Reference)1616341-83-3≥98%

*Note: CAS numbers vary based on exact stereochemical definitions (e.g., racemic trans vs. specific enantiomers).

Analytical Quality Control (QC) Protocols

Before integrating sourced trans-5-aminotetrahydropyran-3-ol HCl into library synthesis, a self-validating QC workflow must be executed. This ensures that the physical input matches the theoretical requirements of the downstream chemistry.

QC_Workflow S1 Supplier Procurement (Target: >97% Purity) S2 LC-MS Profiling (Mass & Purity Check) S1->S2 Phase 1 S3 1H & 13C NMR (Diastereomeric Excess) S2->S3 Phase 2 S4 Karl Fischer Titration (Moisture Content) S3->S4 Phase 3 S5 Approved for Library Synthesis S4->S5 Validation Complete

Caption: Self-validating Quality Control workflow for incoming tetrahydropyran scaffolds.

Self-Validating QC Methodology
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Action: Run the sample using a polar-embedded C18 column with a generic water/acetonitrile gradient (0.1% Formic Acid).

    • Causality: Validates the exact mass [M+H]+ and identifies any UV-active impurities. Because this aliphatic molecule lacks a strong chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be coupled in series to accurately quantify non-UV active impurities.

  • 1H NMR (Nuclear Magnetic Resonance):

    • Action: Dissolve 5 mg of the salt in DMSO-d6.

    • Causality: DMSO-d6 is explicitly chosen over D2O. In D2O, the critical hydroxyl (-OH) and amine (-NH3+) protons will rapidly exchange with deuterium and disappear from the spectrum. In DMSO-d6, the -OH proton will appear as a distinct doublet, allowing for the verification of the hydroxyl group. Furthermore, analyzing the coupling constants (J-values) of the axial/equatorial ring protons provides definitive proof of the trans stereochemistry, distinguishing it from any cis impurity.

  • Karl Fischer Titration:

    • Action: Measure the water content of the bulk powder.

    • Causality: Hydrochloride salts are inherently hygroscopic. If the water content exceeds 1-2%, it will prematurely hydrolyze activated esters in downstream amide coupling reactions. Knowing the exact moisture content allows the chemist to mathematically adjust the equivalents of coupling reagents to prevent reaction failure.

Synthetic Application & Handling Protocols

The most common application of this scaffold is its integration into larger pharmacophores via amide bond formation.

Pharmacophore_Logic P1 trans-5-Aminotetrahydropyran-3-ol Scaffold P2 Amine Group (Vector for Amide/Urea Coupling) P1->P2 P3 Hydroxyl Group (H-Bond Donor/Acceptor) P1->P3 P4 Tetrahydropyran Ring (Metabolic Stability & Solubility) P1->P4 P5 Enhanced Target Binding (Kinases, GPCRs) P2->P5 P3->P5 P4->P5

Caption: Pharmacophore integration logic demonstrating the structural utility of the scaffold.

Step-by-Step Amide Coupling Protocol

This protocol utilizes HATU, which is highly optimized for sterically hindered secondary or primary amines situated on saturated rings.

  • Step 1: Reagent Preparation. Weigh the target carboxylic acid (1.0 eq) and HATU (1.1 eq) into an oven-dried flask under an inert nitrogen atmosphere.

    • Causality: HATU is highly reactive and moisture-sensitive. An inert atmosphere prevents the degradation of the active uronium species before the coupling can occur.

  • Step 2: Activation. Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration, followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir for 10 minutes at room temperature.

    • Causality: Pre-activation allows the carboxylic acid to fully convert into the highly reactive HOAt-ester intermediate before the amine is introduced. This step reduces side reactions such as the epimerization of the acid.

  • Step 3: Amine Introduction. In a separate vial, dissolve trans-5-aminotetrahydropyran-3-ol HCl (1.2 eq) in DMF and add DIPEA (1.5 eq). Add this solution dropwise to the activated acid mixture.

    • Causality: A total of 3.0 eq of DIPEA is used across the reaction. 1.0 eq is strictly consumed to "free-base" the HCl salt of the amine, making it nucleophilic. The remaining equivalents maintain the basicity required for the catalytic coupling cycle.

  • Step 4: Reaction Monitoring & Workup. Stir for 2-4 hours. Monitor progress by LC-MS. Once complete, quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

    • Causality: The basic aqueous quench neutralizes any unreacted acid and removes the highly water-soluble DMF and HOAt byproducts, driving the highly polar target product into the organic phase.

References

  • Title: rel-(3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride (CAS No. 2832400-92-5) Source: Chemical Register URL: [Link][3]

Sources

Exploratory

An In-Depth Technical Guide to trans-5-Amino-3-hydroxy-tetrahydropyran: A Privileged Chiral Scaffold in Modern Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Chiral building blocks, in particular, are ind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Chiral building blocks, in particular, are indispensable for navigating the stereospecific intricacies of biological targets.[1][2] Among the saturated heterocyclic systems, the tetrahydropyran (THP) ring has emerged as a uniquely valuable motif. It serves as a conformationally restrained ether, offering a distinct set of physicochemical properties compared to its carbocyclic or linear counterparts.[3]

This guide focuses on a specifically functionalized and stereochemically defined scaffold: the trans-5-amino-3-hydroxy-tetrahydropyran core. The precise trans arrangement of the amino and hydroxyl groups, coupled with the inherent chirality of the ring, creates a three-dimensional architecture that is increasingly sought after by drug development professionals. These substituents provide strategically positioned vectors for hydrogen bonding and further molecular elaboration, making this building block a powerful tool for optimizing ligand-target interactions and enhancing pharmacokinetic profiles. This document provides an in-depth analysis of the scaffold's strategic value, outlines key stereoselective synthetic methodologies, presents case studies of its application, and offers detailed experimental protocols for its preparation.

G cluster_0 trans-5-Amino-3-hydroxy-tetrahydropyran mol

Caption: The core chemical structure of the title building block.

Part 1: The Strategic Value in Medicinal Chemistry

The incorporation of the tetrahydropyran ring is a deliberate design choice aimed at conferring specific, advantageous properties to a drug molecule. It is often employed as a bioisostere of a cyclohexane ring, but its true value lies in the nuanced improvements it offers.[3]

Key Physicochemical and Pharmacokinetic Advantages:

  • Enhanced Target Binding: The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is absent in a cyclohexane equivalent. This can lead to a significant increase in binding affinity and ligand efficiency.[3]

  • Improved ADME Profile: Compared to the more lipophilic cyclohexyl group, the THP moiety generally lowers a compound's lipophilicity (logP). This modification can be critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) properties, reducing the likelihood of metabolic instability and off-target toxicity.[3]

  • Modulation of Amine pKa: When an amino group is attached to the THP ring, the ring oxygen's inductive effect lowers the pKa of the amine compared to its cyclohexylamine analogue. This subtle electronic tuning is a powerful tool. For instance, in the development of Merck's DPP-4 inhibitor Omarigliptin, replacing a cyclohexylamine with a THP-amine improved selectivity against the hERG channel, thereby reducing the risk of cardiac-related QTc prolongation.[3]

  • Conformational Rigidity: The THP ring possesses a lower conformational entropy than a flexible linear ether. This pre-organization can reduce the entropic penalty upon binding to a target, contributing to a more favorable binding free energy.[3]

G cluster_props Key Improvements Cyclohexyl Cyclohexyl Scaffold THP Tetrahydropyran (THP) Scaffold Cyclohexyl->THP Bioisosteric Replacement Properties Improved Drug Properties THP->Properties Confers Prop1 Lower Lipophilicity (Improved ADME) Prop2 H-Bond Acceptor (Tighter Binding) Prop3 Lower Amine pKa (Reduced hERG Risk) Prop4 Rigidity (Lower Entropy Penalty)

Caption: Bioisosteric replacement logic for improving drug properties.

Part 2: Stereoselective Synthetic Strategies

The construction of the trans-5-amino-3-hydroxy-tetrahydropyran scaffold with high stereocontrol is a significant chemical challenge. Several distinct strategies have been developed, ranging from classical cyclization reactions to modern organocatalytic cascades.

StrategyDescriptionKey AdvantagesKey Challenges
Intramolecular Cyclizations Formation of the THP ring from an acyclic precursor via reactions like oxa-Michael addition or Prins cyclization.[4][5]Convergent; can build complexity quickly.Requires carefully designed acyclic precursors; stereocontrol can be substrate-dependent.
Asymmetric Organocatalysis Multi-component cascade reactions (e.g., Michael/Henry/ketalization) using a chiral catalyst to set multiple stereocenters in one pot.[6][7]High step economy; excellent enantioselectivity and diastereoselectivity.Catalyst development can be complex; optimization may be required for different substrates.
Chiral Pool Derivatization Synthesis starting from enantiopure natural products, such as carbohydrates (e.g., D-glucosamine).[8]Absolute stereochemistry is pre-defined and reliable.Limited to the stereochemical diversity of the starting materials; may require multiple protection/deprotection steps.
Stepwise Functionalization Building the desired functionality onto a pre-existing cyclic core, such as a pyranone derivative.[9]Modular and often scalable approach.Can be linear and less step-economical; requires robust control over reduction stereochemistry.
C–H Functionalization Direct installation of substituents onto a simple THP ring using transition metal catalysis.[10]Highly efficient; avoids pre-functionalization of starting materials.State-of-the-art method; regioselectivity and stereoselectivity can be challenging to control.

One of the most powerful modern approaches involves an organocatalytic cascade. For instance, a bifunctional squaramide organocatalyst can orchestrate a one-pot Michael/Henry/ketalization sequence between a β-keto ester, a nitroalkene, and an alkynyl aldehyde to generate highly functionalized tetrahydropyrans with up to five contiguous stereocenters in excellent enantiomeric and diastereomeric purity.[6][7] This strategy exemplifies the efficiency of modern synthetic chemistry in accessing complex chiral building blocks.

Part 3: Applications & Case Studies in Drug Development

The utility of the amino-THP scaffold is not merely theoretical; it is validated by its presence in clinically successful and late-stage investigational drugs. This motif is particularly prevalent in kinase inhibitors.

  • Case Study 1: Omarigliptin (DPP-4 Inhibitor) Merck's omarigliptin (Marizev) is a once-weekly treatment for type 2 diabetes. During its development, an early analog with a cyclohexylamine moiety showed undesirable off-target activity on the hERG potassium channel, a major safety concern. By replacing the cyclohexylamine with a 3-amino-tetrahydropyran fragment, the pKa of the primary amine was lowered from 8.6 to 7.3. This electronic modification significantly improved the hERG selectivity (IC50 from 4.8 µM to 23 µM) and eliminated QTc prolongation effects in preclinical models, paving the way for a safer drug candidate.[3]

  • Case Study 2: Gilteritinib (FLT3/AXL Inhibitor) Astellas' gilteritinib (Xospata) is an FDA-approved medication for treating acute myeloid leukemia (AML) with a specific FLT3 mutation. The molecule features a popular amino-THP substituent, demonstrating the scaffold's acceptance and utility in the competitive field of oncology drug discovery.[3] Its inclusion contributes to the overall favorable physicochemical properties required for an orally bioavailable kinase inhibitor.

G Start Challenge: Poor ADME or Off-Target Toxicity (e.g., hERG) Strategy Strategic Design: Incorporate Amino-THP Building Block Start->Strategy Solution Mechanism Mechanism of Improvement: - Lower Lipophilicity - Modulate pKa - Add H-bond Acceptor Strategy->Mechanism Result Result: Optimized Drug Candidate (e.g., Omarigliptin) Strategy->Result Leads to Approval Clinical Success Result->Approval

Caption: Workflow of the amino-THP building block in drug design.

Part 4: Detailed Experimental Protocol

The following protocol is adapted from a patented synthetic route, providing a practical, stepwise method for the preparation of a protected trans-5-amino-3-hydroxy-tetrahydropyran derivative.[9] This route begins with the commercially available 2H-pyran-3,5(4H,6H)-dione.

Overall Synthetic Scheme: Dione → Enamine → Boc-Protected Enamine → Boc-Protected Aminoketone → Boc-Protected cis-Aminoalcohol → Final Product

Step 1: Amination of 2H-pyran-3,5(4H,6H)-dione (II)

  • To a solution of 2H-pyran-3,5(4H,6H)-dione (1.0 equiv) in ethanol, add a solution of ammonia in ethanol (e.g., 7N).

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure. The resulting crude compound III (an enaminone) can be used in the next step without further purification.

Step 2: Boc-Protection of the Amino Group (III → IV)

  • Dissolve the crude compound III (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at room temperature.

  • Stir the mixture for 4 hours.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product (compound IV) by column chromatography on silica gel.

Step 3: Selective Reduction of the Alkene (IV → V)

  • Dissolve the protected enamine IV (1.0 equiv) in ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (1-10 atm, atmospheric pressure is often sufficient) and stir at room temperature for 6 hours or until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the saturated aminoketone (compound V).

Step 4: Stereoselective Reduction of the Ketone (V → VI)

  • Dissolve the aminoketone V (1.0 equiv) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0 equiv) portion-wise, maintaining the temperature below 5 °C. The stereochemical outcome of this reduction is crucial and typically favors the formation of the cis-aminoalcohol due to steric hindrance directing the hydride attack.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product (compound VI) with an organic solvent and purify by column chromatography.

Step 5: Deprotection and Salt Formation (VI → I)

  • Dissolve the Boc-protected aminoalcohol VI in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Concentrate the mixture under reduced pressure to yield the final product, trans-5-amino-3-hydroxy-tetrahydropyran, typically as its corresponding salt (e.g., hydrochloride).

Conclusion

The trans-5-amino-3-hydroxy-tetrahydropyran scaffold is more than just a molecular fragment; it is a highly engineered building block that addresses multiple challenges in modern drug design. Its ability to enhance target affinity while simultaneously improving pharmacokinetic properties makes it a privileged structure in the medicinal chemist's toolkit.[3][11] The continued development of efficient and highly stereoselective synthetic routes, from organocatalytic cascades to scalable multi-step sequences, ensures that this valuable scaffold will remain accessible for the creation of next-generation therapeutics. As the demand for drug candidates with finely tuned properties continues to grow, the strategic deployment of such sophisticated building blocks will be paramount to success.

References

  • Schreiber, S. L. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 35-43. [Link]

  • Cossy, J., et al. (2017). Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • Reddy, M. V. R., et al. (2010). Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Rao, B., & Mosher, H. S. (2010). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PMC. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC. [Link]

  • Yu, J.-Q., et al. (2021). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Benvenuti, F., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. [Link]

  • Cossy, J., et al. (2017). Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. PubMed. [Link]

  • Fuwa, H., & Sasaki, M. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Linclau, B., et al. (2015). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. RSC Publishing. [Link]

  • Linclau, B., et al. (2015). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link]

  • Kudo, K., et al. (2017). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. [Link]

  • CN108395421B - A kind of preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt. (n.d.).
  • Kumar, A., et al. (2025). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC. [Link]

  • Hammarberg, E., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed. [Link]

  • Sharma, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC. [Link]

  • Gavrilov, S. N., & Fesenko, A. A. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Stereoselective Synthesis of DPP-4 Inhibitors Utilizing trans-5-Aminotetrahydropyran-3-ol Scaffolds

This Application Note is designed for researchers and process chemists involved in the synthesis of next-generation DPP-4 inhibitors. It focuses on the tetrahydropyran (THP) core, specifically utilizing the (3R,5S)-5-ami...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of next-generation DPP-4 inhibitors. It focuses on the tetrahydropyran (THP) core, specifically utilizing the (3R,5S)-5-aminotetrahydropyran-3-ol scaffold (and its substituted analogs), which is the structural cornerstone of the long-acting inhibitor Omarigliptin (MK-3102) .[1]

[1]

Introduction & Strategic Significance

The dipeptidyl peptidase-4 (DPP-4) inhibitor class has evolved from simple pyrrolidine-based structures (e.g., Sitagliptin) to complex, rigidified heterocycles designed for extended half-lives and reduced dosing frequency.[1] The tetrahydropyran (THP) ring system represents a "privileged scaffold" in this evolution, most notably in Omarigliptin (MK-3102) , a once-weekly oral antidiabetic agent.[1]

The specific scaffold—5-aminotetrahydropyran-3-ol —offers distinct pharmacological advantages:

  • Conformational Rigidity: The THP ring locks the amino group (interacting with Glu205/Glu206 of DPP-4) and the pharmacophore into a precise orientation, improving entropy of binding.[1]

  • Polarity Balance: The ether oxygen and hydroxyl group modulate lipophilicity (LogD), reducing off-target binding (e.g., hERG channel inhibition) common in more lipophilic cyclohexyl analogs.[1]

  • Stereochemical Challenge: The synthesis requires the establishment of three contiguous or non-contiguous chiral centers (C2, C3, C5) with high diastereoselectivity, specifically targeting the trans-relationship between the C3-amine and C5-substituents in the final API.[1]

This guide details the "Precious-Metal-Free" synthesis route (Nitro-Michael/Henry reaction approach) and the Ru-catalyzed DKR route, providing a robust protocol for accessing this critical intermediate.[1]

Retrosynthetic Analysis & Pathway

The synthesis of THP-based inhibitors generally disconnects into three major modules: the chiral THP core, the 2-aryl substituent (S1 specificity), and the 5-amino/heterocyclic moiety (S2 specificity).[1]

Figure 1: Retrosynthetic Logic (Graphviz)[1]

Retrosynthesis API Omarigliptin (Target API) (2R,3S,5R)-THP Core Coupling Reductive Amination / SNAr Coupling->API + Pyrrolopyrazole Core Key Intermediate: (2R,3S,5R)-5-Amino-2-(2,5-difluorophenyl) tetrahydro-2H-pyran-3-ol Core->Coupling RouteA Route A: Ru-Catalyzed DKR (Merck Process) RouteA->Core Stereocontrol via Ru RouteB Route B: Nitro-Michael / Henry Rxn (Metal-Free) RouteB->Core Stereocontrol via Organocatalysis PrecursorA Racemic Aminoketone PrecursorA->RouteA PrecursorB Nitromethane + Difluorobenzaldehyde PrecursorB->RouteB

Caption: Retrosynthetic disconnection of Omarigliptin showing two primary routes to the 5-amino-3-ol THP core.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the trans-5-Amino-3-ol Core (Nitro-Michael Route)

Rationale: This route avoids expensive Ruthenium catalysts and high-pressure hydrogenation, relying instead on crystallization-induced dynamic resolution (CIDR) to set stereochemistry.[1] It is ideal for labs prioritizing cost-efficiency and scalability.[1]

Target Intermediate: (2R,3S)-2-(2,5-difluorophenyl)-5-nitro-3,4-dihydro-2H-pyran (Precursor to the amino-alcohol).[1]

Step 1: Asymmetric Henry Reaction

Reagents: 2,5-Difluorobenzaldehyde, Nitromethane, Copper(II) acetate (cat.), Chiral Ligand (e.g., camphor-derived).[1]

  • Setup: Charge a reactor with 2,5-difluorobenzaldehyde (1.0 eq) and nitromethane (5-10 vol).

  • Catalyst: Add Cu(OAc)₂ (2 mol%) and the chiral ligand (2.2 mol%). Stir at 0–5 °C.

  • Base Addition: Slowly add DIPEA (diisopropylethylamine) over 4 hours to control the exotherm.

  • Reaction: Age the mixture at 0 °C for 24 hours. Monitor by HPLC for consumption of aldehyde (<1%).[1]

  • Workup: Quench with 1N HCl. Extract with MTBE.[1][2] Wash organic layer with brine.[1]

  • Outcome: Yields the chiral nitroaldol adduct with >90% ee.

Step 2: One-Pot Acrolein Addition & Cyclization

Mechanism: Michael addition of the nitroaldol to acrolein followed by hemiacetal formation.[1]

  • Solvent Switch: Concentrate the nitroaldol and redissolve in Toluene/THF.

  • Addition: Cool to -10 °C. Add Acrolein (1.2 eq) and catalytic triethylamine.

  • Cyclization: Treat the Michael adduct with acid (e.g., benzoic acid) or dehydrating agent (MsCl/base) to effect ring closure and dehydration.[1]

  • Purification: The resulting nitropyran crystallizes directly from the reaction mixture or upon addition of heptane.[1]

    • Critical Control Point: The relative stereochemistry between C2 and C3 is set here.[1]

Step 3: Stereoselective Reduction to trans-5-Amino-3-ol

Objective: Convert the nitro group to an amine and the alkene to the alcohol, establishing the final chiral centers.[1]

  • Hydroboration/Oxidation (for OH installation):

    • Treat the nitropyran with BH₃[1]·DMS at 0 °C.

    • Oxidize with NaBO₃ or H₂O₂/NaOH.[1] This installs the C3-hydroxyl group trans to the C2-aryl group.[1]

  • Nitro Reduction:

    • Hydrogenate using Raney Nickel or Pd/C (5 mol%) in Methanol at 40 psi H₂.[1]

    • Note: If the nitro group is reduced before hydroboration, protecting group strategies (Boc) may be required to prevent amine oxidation.[1]

  • Isolation: The final (2R,3S,5R)-5-amino-2-(2,5-difluorophenyl)tetrahydropyran-3-ol is isolated as a salt (e.g., HCl or L-tartrate) to upgrade chiral purity to >99% de.[1]

Protocol B: Functionalization to Final Inhibitor

Objective: Coupling the trans-5-amino-3-ol core with the active heterocycle (e.g., pyrrolopyrazole for Omarigliptin).[1]

Table 1: Reaction Parameters for Reductive Amination
ParameterConditionRationale
Solvent DMAc / Water (9:[1]1)Solubilizes the polar zwitterionic intermediate.[1]
Reagent STAB (Sodium Triacetoxyborohydride)Mild reducing agent; prevents reduction of the pyran ring oxygen.[1]
pH Control pH 5–6 (Acetic Acid)Promotes imine formation without hydrolyzing the THP acetal.[1]
Temperature 0 °C to 20 °CLow temp minimizes side reactions (e.g., bis-alkylation).[1]
Stoichiometry 1.1 eq Heterocycle : 1.0 eq CoreSlight excess of the cheaper reagent ensures full conversion.[1]

Step-by-Step:

  • Oxidation (If starting from 3-ol): If the coupling partner requires a ketone (reductive amination), oxidize the C3-hydroxyl to a ketone using TEMPO/NaOCl (Anelli Oxidation).[1]

    • Note: In the Merck route, the intermediate is often a pyranone (ketone) which is then reductively aminated to the amine.[1]

  • Coupling:

    • Dissolve the Pyranone intermediate and the Heterocycle salt (e.g., Pyrazole-HCl) in DMAc.[1]

    • Add STAB (1.5 eq) portion-wise over 1 hour.

  • Deprotection: If the amine on the THP core was Boc-protected, deprotect using MsOH/IPA at 50 °C.[1]

  • Crystallization: The final API is crystallized from Ethanol/Water to ensure polymorph stability.[1]

Quality Control & Validation

Analytical Method: Chiral HPLC

To ensure the correct trans-stereochemistry (2R,3S,5R), a validated chiral method is required.[1]

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Acceptance Criteria:

    • Main Peak (2R,3S,5R): > 98.0% area.[1]

    • Enantiomer (2S,3R,5S): < 0.5%.[1]

    • Diastereomers (cis-isomers): < 0.5%.[1]

Self-Validating Check (Process Analytical Technology)[1]
  • In-Process Control (IPC): Monitor the cis/trans ratio during the hydroboration step (Protocol A, Step 3) using 1H-NMR.

  • Diagnostic Signal: The coupling constant (

    
    ) of the proton at C3 (H3) with H2 is diagnostic.[1]
    
    • Trans (Axial-Axial):

      
      .[1]
      
    • Cis (Axial-Equatorial):

      
      .[1]
      

Mechanism of Action & Pathway Visualization[1]

Understanding the biological target ensures the synthesis prioritizes the correct pharmacophore orientation.[1]

Figure 2: DPP-4 Inhibition & Synthesis Workflow[1]

Workflow Start Start: Aldehyde + Nitromethane Step1 Henry Rxn (Chiral Nitroaldol) Start->Step1 Cu(OAc)2/Ligand Step2 Cyclization (Nitropyran) Step1->Step2 Acrolein/Acid Step3 Stereoselective Reduction Step2->Step3 BH3 / H2 Interm Intermediate: trans-5-Amino-3-ol Step3->Interm Isolation Final Final API (DPP-4 Inhibitor) Interm->Final Coupling

Caption: Linear workflow for the synthesis of the trans-5-amino-3-ol THP intermediate.

References

  • Merck & Co. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor.[1] Organic Process Research & Development.[1]

  • Vertex AI Search (2023). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PubMed Central.[1]

  • PharmaBlock (2023). Tetrahydropyrans in Drug Discovery: Scaffolds and Synthesis. PharmaBlock Whitepaper.[1][3]

  • National Institutes of Health (2020). Design, Synthesis, and Evaluation of Novel Super Long-Acting DPP-4 Inhibitors.[1] PubMed.[1]

  • Chemical Register (2023). trans-5-Aminotetrahydropyran-3-ol Hydrochloride CAS Data.[1]

Sources

Application

Application Note: Protocol for Boc-Deprotection of trans-5-Aminotetrahydropyran-3-ol

The following Application Note and Protocol is designed for research and development professionals synthesizing trans-5-aminotetrahydropyran-3-ol. It prioritizes the preservation of stereochemistry and the isolation of t...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research and development professionals synthesizing trans-5-aminotetrahydropyran-3-ol. It prioritizes the preservation of stereochemistry and the isolation of the product as a stable hydrochloride salt.

Abstract & Strategic Overview

The tetrahydropyran (THP) ring system is a privileged scaffold in medicinal chemistry, serving as a bioisostere for proline or ribose in kinase inhibitors and peptidomimetics. The specific isomer, trans-5-aminotetrahydropyran-3-ol , presents a unique synthetic challenge: removing the Boc protecting group without compromising the secondary alcohol or inducing ring-opening side reactions.

This guide details a robust HCl/1,4-Dioxane deprotection strategy. Unlike Trifluoroacetic Acid (TFA) methods, which often yield hygroscopic trifluoroacetate salts requiring secondary ion exchange, the HCl method yields the crystalline hydrochloride salt directly. This ensures higher stability and easier handling for downstream amidation or reductive amination.

Chemical Background & Mechanism[1][2][3][4][5]

The deprotection of tert-butyl carbamates proceeds via an acid-catalyzed elimination mechanism (E1-like).

  • Protonation: The carbonyl oxygen of the Boc group is protonated.[1]

  • Fragmentation: The tert-butyl cation is cleaved, releasing carbamic acid.

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to generate the free amine.
    
  • Salt Formation: In the presence of HCl, the amine is immediately trapped as the hydrochloride salt, preventing side reactions.

Critical Consideration for THP Scaffolds: While the pyran ring is generally stable, the presence of a 3-hydroxyl group creates a theoretical risk of dehydration under harsh acidic conditions if the temperature is uncontrolled. The protocol below operates at room temperature to mitigate this risk, preserving the trans-stereochemistry (C3-OH and C5-


 relative configuration).
Mechanism Visualization

BocDeprotectionMechanism Start N-Boc-Trans-Substrate Inter1 Protonated Intermediate Start->Inter1 + H+ (HCl) Inter2 Carbamic Acid + t-Bu Cation Inter1->Inter2 Fragmentation Byproducts Isobutylene (Gas) + CO2 Inter2->Byproducts Elimination Product Trans-Amine HCl Salt Inter2->Product - CO2 / + Cl-

Figure 1: Mechanistic flow of Boc-deprotection using HCl, highlighting the irreversible loss of volatile byproducts.

Methodology Selection

We evaluated two standard methods. Method A (HCl/Dioxane) is the recommended standard for this substrate.

FeatureMethod A: HCl / 1,4-DioxaneMethod B: TFA / DCM
Reagent Status 4.0 M Solution (Anhydrous)Neat or 1:1 Solution
Product Form Hydrochloride Salt (Solid)Trifluoroacetate Salt (Oil/Gum)
Hygroscopicity Low to ModerateHigh (Difficult to weigh)
Workup Filtration or EvaporationAzeotropic removal of TFA required
Recommendation Primary Choice Secondary Choice

Detailed Experimental Protocol (Method A)

Objective: Synthesis of trans-5-aminotetrahydropyran-3-ol hydrochloride. Scale: 1.0 mmol (approx. 217 mg of starting material).

Materials
  • Substrate: tert-butyl (trans-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate (CAS: 1422772-83-5 or similar isomer).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial grade, anhydrous).

  • Solvent: 1,4-Dioxane (Anhydrous) or Methanol (HPLC grade).

  • Precipitant: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
Step-by-Step Procedure
  • Preparation:

    • Weigh 217 mg (1.0 mmol) of the N-Boc protected substrate into a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Note: If the substrate is an oil, dissolve it in a minimum amount (0.5 mL) of 1,4-dioxane or methanol to ensure transfer.

  • Acidolysis:

    • Add 2.5 mL (10 mmol, 10 equiv.) of 4.0 M HCl in 1,4-dioxane dropwise at room temperature (

      
      ).
      
    • Caution: Gas evolution (

      
       and isobutylene) may occur.[2] Ensure the vessel is vented (e.g., via a needle in the septum).
      
  • Reaction Monitoring:

    • Stir vigorously at room temperature for 1 to 2 hours .

    • Validation: Monitor by TLC (System: 10% MeOH in DCM with 1%

      
      ). The starting material (
      
      
      
      ) should disappear, and a baseline spot (amine salt) should appear. Stain with Ninhydrin (free amine turns purple/red).
  • Isolation (The "Precipitation" Method):

    • Scenario A (Precipitate forms): If a white solid precipitates during the reaction, dilute with 10 mL of anhydrous

      
      . Filter the solid under vacuum/nitrogen, wash with 
      
      
      
      (
      
      
      ), and dry.
    • Scenario B (Solution remains clear): If no precipitate forms (common with hydroxylated isomers), concentrate the mixture to dryness on a rotary evaporator (

      
      ).
      
    • Trituration: Resuspend the resulting oily residue in 2 mL of cold MeOH or DCM. Add 15 mL of

      
       dropwise with stirring to induce precipitation. Filter or decant the supernatant.
      
  • Drying:

    • Dry the solid under high vacuum (< 1 mbar) for 4 hours to remove trace dioxane and HCl.

    • Yield: Expected yield is 90-98% as a white to off-white hygroscopic solid.

Workflow Diagram

ProtocolWorkflow Step1 Dissolve Substrate (in Dioxane or MeOH) Step2 Add 4M HCl/Dioxane (10 Equivalents) Step1->Step2 Step3 Stir at RT (1-2 Hours) Step2->Step3 Decision Precipitate Formed? Step3->Decision PathA Dilute with Et2O & Filter Decision->PathA Yes PathB Concentrate to Dryness & Triturate (MeOH/Et2O) Decision->PathB No Final Dry under High Vacuum (Target: HCl Salt) PathA->Final PathB->Final

Figure 2: Decision tree for the isolation of the hydrochloride salt.

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical benchmarks must be met.

ParameterMethodExpected Result
Identity

-NMR (

or

)
Disappearance of Boc singlet (

ppm). Downfield shift of H-5 (CH-

) due to protonation.
Stereochemistry NOESY / Coupling ConstantsCoupling constants (

) of ring protons should remain consistent with the starting material, confirming no epimerization.
Purity LC-MSSingle peak, Mass

(for

).
Counterion Elemental Analysis / ICChloride content consistent with mono-HCl salt.

Troubleshooting:

  • Hygroscopicity: If the product becomes a "goo" upon exposure to air, handle strictly under nitrogen. Store in a desiccator.

  • Incomplete Reaction: If Boc signals persist in NMR, re-dissolve in 4M HCl/Dioxane and stir for an additional hour. Old HCl/Dioxane solutions can lose titer; ensure reagents are fresh.

Safety & Handling

  • Corrosive Reagents: 4M HCl in Dioxane is highly corrosive and fumes. Handle in a fume hood.

  • Pressure Buildup: The generation of isobutylene gas can pressurize sealed vessels. Always use a venting needle or an open system with a drying tube.

  • Peroxide Formation: Dioxane is an ether and can form peroxides. Test older bottles of dioxane before use.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[3][4] Journal of Peptide Research, 58(4), 338-341.[3][5] Link

  • Stahl, P. H., & Wermuth, C. G.[6] (Eds.).[7][8][4][][10] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt selection logic). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc cleavage mechanisms). Link

  • Patent CN108395421B. (2018). Preparation method and application of 3-amino-5-hydroxy-tetrahydropyran and salt thereof. (Demonstrates industrial relevance of this specific scaffold). Link

Sources

Method

Advanced PROTAC Linker Design: Utilizing trans-5-Aminotetrahydropyran-3-ol for Conformational Restriction and Enhanced Ternary Complex Stability

Introduction: The Paradigm Shift to Rigid Linkers Historically, PROteolysis TArgeting Chimeras (PROTACs) have relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to bridge the protein of interest (POI) l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift to Rigid Linkers

Historically, PROteolysis TArgeting Chimeras (PROTACs) have relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to bridge the protein of interest (POI) ligand and the E3 ligase recruiter[1]. While synthetically tractable, excessive flexibility often incurs a high entropic penalty upon ternary complex formation. Furthermore, flexible linkers are highly prone to "hydrophobic collapse" in aqueous environments. This collapse can bury polar surface areas, unpredictably altering cell permeability and preventing the adoption of a productive ternary complex geometry[2].

To overcome these limitations, rational drug design has shifted toward conformationally restricted linkers[3]. The cyclic ether trans-5-Aminotetrahydropyran-3-ol has emerged as a highly privileged intermediate[4]. Its tetrahydropyran (THP) core provides a rigid scaffold that pre-organizes the PROTAC, significantly reducing the entropic cost of binding [5]. Crucially, the trans-3,5-disubstitution pattern precisely controls the spatial exit vectors of the attached warhead and E3 ligand, directing the recruited proteins away from each other to minimize steric clashes while maximizing productive protein-protein interactions (PPIs)[4].

Physicochemical Profiling: THP vs. Traditional Linkers

The incorporation of a THP ring fundamentally alters the physicochemical properties of the resulting PROTAC. The oxygen atom within the ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to purely carbocyclic rings (e.g., cyclohexanes or piperidines), while the cyclic structure protects against the rapid oxidative metabolism often seen with linear PEG chains[6].

Table 1: Comparative Physicochemical Profile of PROTAC Linker Motifs

Linker MotifConformational FlexibilityAqueous Solubility (Polarity)Metabolic StabilityEntropic Penalty upon Binding
Alkyl Chain HighLow (Highly hydrophobic)Moderate (Prone to oxidation)High
PEG Chain HighHigh (Hydrogen bonding)Low (Prone to oxidative cleavage)High
THP Ring Low (Rigid) Moderate-High (Cyclic ether) High (Sterically hindered) Low (Pre-organized)

Synthetic Workflows & Protocols

The orthogonal functional groups on trans-5-Aminotetrahydropyran-3-ol—a primary amine at C5 and a secondary hydroxyl at C3—allow for highly controlled, bidirectional conjugation. The following protocols detail a self-validating synthetic system designed to maximize yield while preserving stereochemical integrity.

Synthesis THP trans-5-Aminotetrahydropyran-3-ol Amide 1. Amide Coupling (C5-Amine + E3 Ligand) THP->Amide HATU, DIPEA, DMF Ether 2. O-Alkylation (C3-Hydroxyl + Warhead) Amide->Ether NaH, Alkyl Halide, THF Purify 3. HPLC Purification & QC Validation Ether->Purify LC-MS / NMR

Caption: Step-by-step synthetic workflow for bidirectional conjugation of the THP linker intermediate.

Protocol A: N-Acylation (Amide Coupling at C5)

Causality & Rationale: The primary amine at C5 is highly nucleophilic. We utilize HATU as the coupling reagent because it provides superior coupling efficiency for sterically hindered cyclic systems and strictly suppresses the epimerization of the E3 ligand's chiral centers (e.g., the glutarimide ring of lenalidomide/pomalidomide derivatives).

  • Preparation : Dissolve the E3-ligand-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the highly reactive active ester.

  • Conjugation : Add trans-5-Aminotetrahydropyran-3-ol (1.1 eq). Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation (QC Step 1) : Monitor the reaction via LC-MS. The mass of the desired intermediate must correspond to the

    
     of the E3-THP-OH conjugate. This confirms successful mono-acylation before proceeding.
    
  • Workup : Quench with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: O-Alkylation (Etherification at C3)

Causality & Rationale: The secondary hydroxyl at C3 is significantly less nucleophilic than a primary alcohol. Strong base activation (


) is required to generate the alkoxide for subsequent 

displacement of a warhead-linker-halide. Ether linkages are preferred at this junction due to their high metabolic stability compared to ester alternatives.
  • Deprotonation : Dissolve the E3-THP-OH intermediate (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool to 0 °C.

  • Activation : Carefully add Sodium Hydride (

    
    , 60% dispersion in mineral oil, 1.5 eq). Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.
    
  • Alkylation : Dropwise add the Warhead-Linker-Bromide (1.2 eq) dissolved in a minimal volume of THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (QC Step 2) : Perform LC-MS analysis to confirm the disappearance of the starting material and the presence of the fully assembled PROTAC mass.

  • Purification : Quench carefully with saturated

    
    . Extract with DCM. Purify the crude product via preparative reverse-phase HPLC (C18 column, 
    
    
    
    gradient with 0.1% TFA).
  • Final QC : Validate the final PROTAC structure and stereochemical purity using

    
    -NMR, 
    
    
    
    -NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Validation of Ternary Complex Formation

Once synthesized, the rigidified PROTAC must be evaluated for its ability to induce a cooperative ternary complex. Conformational restriction via the THP ring should ideally lower the dissociation constant of the ternary complex (


) compared to the binary complexes, driving potent degradation[5].

Pathway POI Target Protein (POI) Ternary Ternary Complex (Pre-organized) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC Rigid PROTAC (THP Linker) PROTAC->Ternary Restricts Conformation Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Caption: Mechanism of PROTAC ternary complex stabilization via THP-mediated conformational restriction.

Protocol C: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality & Rationale: TR-FRET provides a homogeneous, self-validating readout for ternary complex formation. By utilizing a rigid THP linker, we expect to observe a distinct "bell-shaped" curve (the hook effect) shifted toward lower concentrations, indicating high positive cooperativity (


).
  • Reagent Preparation : Prepare solutions of His-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC) and GST-tagged POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Fluorophore Addition : Add Anti-His-Terbium cryptate (donor) and Anti-GST-d2 (acceptor) antibodies to the protein mixture.

  • PROTAC Titration : Dispense the THP-PROTAC in a 3-fold dilution series (from 10 µM down to 0.1 nM) into a 384-well microplate.

  • Incubation & Reading : Add the protein/antibody mixture to the PROTAC wells. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis : Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the PROTAC concentration to determine the cooperativity factor (

    
    ) and the concentration of maximum ternary complex formation.
    

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. URL:[Link]

  • Poongavanam, V., Peintner, S., Abeje, Y., Kölling, F., Meibom, D., Erdelyi, M., & Kihlberg, J. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 16(4), 681-687. URL:[Link]

  • Cao, F., et al. (2024). PROTAC-Mediated HDAC7 Protein Degradation Unveils Its Deacetylase-Independent Proinflammatory Function in Macrophages. Advanced Science. URL:[Link]

Sources

Application

Technical Guide: Reductive Amination Strategies for 5-Aminotetrahydropyran-3-one Derivatives

Strategic Overview & Molecular Challenges The reductive amination of 5-aminotetrahydropyran-3-one presents a unique set of synthetic challenges derived from its bifunctional nature. As a -amino ketone analog (1,3-relatio...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Challenges

The reductive amination of 5-aminotetrahydropyran-3-one presents a unique set of synthetic challenges derived from its bifunctional nature. As a


-amino ketone analog (1,3-relationship between the ketone and amine across the ether oxygen framework), this scaffold is prone to self-condensation and polymerization if the 5-amino group is unprotected.[1]

Successful derivatization requires a rigorous strategy centered on orthogonal protection and controlled hydride delivery .

Critical Mechanistic Considerations
  • Substrate Stability: The free amine form of 5-aminotetrahydropyran-3-one is unstable.[1] Protocols must utilize the N-protected ketone (e.g., tert-butyl (3-oxotetrahydro-2H-pyran-5-yl)carbamate) as the electrophile.[1]

  • Stereochemical Outcome: The reduction of the intermediate iminium ion at C3 creates a second stereocenter relative to the C5-amine.[1] The reaction typically yields a mixture of cis-(3,[1]5) and trans-(3,5) diastereomers.[1] The diastereomeric ratio (dr) is heavily influenced by the reducing agent's steric bulk and the solvent's coordinating ability.[1]

  • Basicity & Elimination: The basicity of the external amine can trigger

    
    -elimination of the C5-group (retro-Michael type) if reaction temperatures are uncontrolled.[1]
    

Core Protocol: Direct Reductive Amination (STAB Method)[1]

The use of Sodium Triacetoxyborohydride (STAB) is the industry "Gold Standard" for this transformation.[1] Unlike NaBH


CN, STAB is non-toxic and exhibits superior selectivity for imines over ketones, minimizing the formation of the alcohol side-product (3-hydroxytetrahydropyran).[1]
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate:

    
    -Boc-5-aminotetrahydropyran-3-one (1.0 equiv).
    
  • Amine Partner: Primary or secondary amine (1.1 – 1.2 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][2] Avoid MeOH with STAB to prevent solvolysis of the hydride.[1]

Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried flask under N

      
      , dissolve 
      
      
      
      -Boc-5-aminotetrahydropyran-3-one in anhydrous DCE (0.1 M concentration).
    • Add the amine partner (1.1 equiv).[1]

    • Add Glacial Acetic Acid (1.0 equiv).[1]

    • Technical Note: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish before the hydride is introduced, reducing direct ketone reduction.

  • Reductive Step:

    • Cool the mixture to 0°C (optional, but recommended for stereocontrol).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Monitoring: Track consumption of the ketone via TLC or LC-MS.[1] The imine intermediate is often invisible or transient; look for the appearance of the amine mass (M+H).[1]

  • Quench & Workup:

    • Quench carefully with saturated aqueous NaHCO

      
       (gas evolution will occur).[1]
      
    • Extract with DCM or EtOAc (3x).[1]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification:

    • The resulting 3,5-diamino derivatives are polar.[1] Purification often requires flash chromatography using DCM/MeOH (95:5 to 90:[1]10) with 1% NH

      
      OH additive to minimize streaking.[1]
      

Stereochemical Control & Optimization

The relative stereochemistry between the C5-carbamate and the newly formed C3-amine is dictated by the trajectory of the hydride attack on the iminium intermediate.[1]

VariableConditionExpected OutcomeMechanistic Rationale
Reducing Agent NaBH(OAc)

High cis/trans selectivity (substrate dependent)Bulky hydride attacks from the less hindered equatorial face, forcing the amine into an axial-like position (kinetic control).[1]
Reducing Agent NaBH

CN
Lower selectivitySmaller hydride; allows thermodynamic equilibration of the imine.
Solvent DCE / DCM Standard SelectivityNon-coordinating solvents maintain tight ion pairing.
Solvent MeOH Altered SelectivitySolvation of the iminium ion can expose different faces; requires NaBH

CN or picoline-borane (STAB reacts with MeOH).[1]
Temperature -78°C to 0°C Enhanced cis selectivityLow temp favors the kinetic product (axial attack of hydride).[1]
Experimental Insight: Separation of Isomers

The cis and trans isomers of 3,5-disubstituted tetrahydropyrans often have distinct retention times on silica gel.

  • Protocol: If separation is difficult, deprotect the N-Boc group (TFA/DCM) to form the free diamine. The substantial change in polarity and H-bonding capability often improves separation resolution on C18 (Reverse Phase) or silica.[1]

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis and the critical decision nodes for stereochemistry.

ReductiveAmination Start N-Boc-5-aminotetrahydropyran-3-one (Ketone Substrate) Hemiaminal Hemiaminal / Imine Intermediate Start->Hemiaminal + Amine DCE, RT, 30 min Amine External Amine (R-NH2) Amine->Hemiaminal Product_Cis 3,5-cis-Diamine (Kinetic Product) Hemiaminal->Product_Cis STAB, 0°C (Axial Attack) Product_Trans 3,5-trans-Diamine (Thermodynamic Product) Hemiaminal->Product_Trans STAB, RT (Equatorial Attack) STAB NaBH(OAc)3 / AcOH (Hydride Source) STAB->Product_Cis

Figure 1: Reaction pathway for the reductive amination of N-Boc-5-aminotetrahydropyran-3-one, highlighting the bifurcation of stereochemical outcomes based on hydride attack trajectory.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Ketone is sterically hindered or hydrated.[1]Add 3Å Molecular Sieves to the reaction to drive imine formation. Increase AcOH to 2.0 equiv.
Formation of Alcohol Direct reduction of ketone (competing with imine).[1]Ensure "Pre-equilibrium" time (Step 1) is at least 30 mins.[1] Do not add STAB immediately.
Polymerization N-Boc group labile or missing.[1]Verify starting material purity by NMR. Ensure reaction pH is not strongly acidic (< pH 4).[1]
Inseparable Isomers Similar polarity of cis/trans diastereomers.Perform N-Boc deprotection first, then separate the free diamines or their HCl salts.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][4] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.[1] Link[1]

  • Kato, T., et al. (2014).[1] "Synthesis of 3,5-disubstituted tetrahydropyran derivatives via reductive amination." Tetrahedron Letters, 55(45), 6200-6204.[1] (Contextual citation for heterocyclic stereocontrol).

Sources

Method

Technical Guide: Derivatization of trans-5-Aminotetrahydropyran-3-ol for Medicinal Chemistry

This guide outlines the strategic derivatization of trans-5-aminotetrahydropyran-3-ol , a privileged bifunctional scaffold in medicinal chemistry. Executive Summary The trans-5-aminotetrahydropyran-3-ol scaffold represen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic derivatization of trans-5-aminotetrahydropyran-3-ol , a privileged bifunctional scaffold in medicinal chemistry.

Executive Summary

The trans-5-aminotetrahydropyran-3-ol scaffold represents a high-value "sp³-rich" building block. Unlike flat aromatic rings, this saturated heterocycle offers defined three-dimensional vectors. The trans-relationship between the C3-hydroxyl and C5-amino groups (1,3-relationship relative to ring carbons) forces the substituents into an axial/equatorial conformation in the lowest-energy chair state. This geometric constraint is critical for "escaping flatland" in fragment-based drug discovery (FBDD) and designing rigid linkers for PROTACs.

This guide provides validated protocols for the chemoselective functionalization of the amine (N-derivatization) and the hydroxyl group (O-derivatization), ensuring the preservation of stereochemical integrity.

Scaffold Analysis & Stereochemistry

The "Hidden" Vector

In a standard tetrahydropyran (THP) chair, 1,3-disubstituted systems exhibit distinct conformational preferences:

  • Cis (1,3-diequatorial): Thermodynamically preferred; substituents project in the same plane.

  • Trans (1,3-axial/equatorial): The subject of this guide. One substituent is forced into an axial position.[1]

    • Medicinal Value: The axial substituent projects perpendicular to the mean plane of the ring, accessing binding pockets unavailable to flat or all-equatorial isomers.

Physicochemical Profile
PropertyValue (Approx.)Implication
pKa (Amine) 9.0 – 9.8Highly basic; primary nucleophile. Protonated at physiological pH.
pKa (Alcohol) ~16Weakly acidic; requires deprotonation (NaH) for alkylation.
LogP -0.9Highly polar; excellent for improving solubility of lipophilic warheads.
H-Bond Donors 2 (NH₂, OH)High capacity for specific receptor interactions.

Strategic Decision Matrix (Workflow)

The derivatization strategy depends on whether the target requires modification at the nitrogen, oxygen, or both.

Derivatization_Workflow Start Start: trans-5-Aminotetrahydropyran-3-ol Decision Target Modification? Start->Decision Path_N N-Functionalization (Amine is Nucleophile) Decision->Path_N Amine Only Path_O O-Functionalization (Requires N-Protection) Decision->Path_O Alcohol Only Protocol_1 Protocol 1: Reductive Amination Path_N->Protocol_1 Alkyl Group Protocol_2 Protocol 2: Chemoselective Acylation Path_N->Protocol_2 Amide/Urea Protect Step A: N-Boc Protection Path_O->Protect Protocol_3 Protocol 3: O-Alkylation (Ether) Deprotect Step C: N-Boc Deprotection Protocol_3->Deprotect Protect->Protocol_3

Figure 1: Decision matrix for the selective functionalization of trans-5-aminotetrahydropyran-3-ol.

Experimental Protocols

Protocol 1: Reductive Amination (N-Alkylation)

Objective: Mono- or di-alkylation of the C5-amine without affecting the C3-hydroxyl or stereochemistry. Mechanism: Formation of an imine/iminium species followed by in situ reduction.[2][3]

Reagents:

  • Aldehyde/Ketone (1.0 – 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic acid (AcOH) (1.0 eq) – Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve trans-5-aminotetrahydropyran-3-ol (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.05 mmol).

  • Activation: Add glacial acetic acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Ensure the solution remains clear. Turbidity implies poor solubility; switch to THF/DCM (1:1) if necessary.[4]

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target: [M+H]⁺ of product).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: STAB is a mild hydride donor that reduces imines faster than aldehydes/ketones, preventing over-alkylation and side reactions with the hydroxyl group.

Protocol 2: Chemoselective N-Acylation (Amide Formation)

Objective: Selective formation of an amide bond at N5, leaving O3 free. Challenge: Preventing O-acylation (ester formation).

Reagents:

  • Acyl Chloride or Carboxylic Acid (+ Coupling Agent like HATU)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: DCM or DMF

Procedure (Acyl Chloride Method):

  • Setup: Dissolve trans-5-aminotetrahydropyran-3-ol (1.0 mmol) in anhydrous DCM (10 mL). Add DIPEA (1.2 mmol). Cool to 0°C.

  • Addition: Add the acyl chloride (1.0 mmol) dropwise over 5 minutes.

    • Critical Control Point: Do not use excess acyl chloride. A 1:1 stoichiometry prevents O-acylation.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LC-MS.

    • Observation: If bis-acylation (N,O-diacyl) is observed, treat the crude mixture with LiOH (1M in MeOH/H₂O) for 30 mins to selectively hydrolyze the ester back to the alcohol.

  • Workup: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃. Dry and concentrate.

Protocol 3: O-Alkylation (Ether Synthesis)

Objective: Derivatization of the C3-hydroxyl group. Prerequisite: The C5-amine must be protected (e.g., Boc, Cbz) to prevent N-alkylation (quaternization).

Reagents:

  • Substrate: trans-N-Boc-5-aminotetrahydropyran-3-ol.

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq).

  • Electrophile: Alkyl halide (RX) (1.2 eq).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask under Argon, dissolve the N-Boc protected scaffold (1.0 mmol) in anhydrous DMF (5 mL). Cool to 0°C.

  • Base Addition: Add NaH (1.2 mmol, 48 mg) carefully. Stir at 0°C for 15 mins, then RT for 30 mins.

    • Visual Check: Evolution of H₂ gas indicates alkoxide formation.

  • Alkylation: Cool back to 0°C. Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Carefully add H₂O (slowly!) to quench excess NaH.

  • Extraction: Extract with EtOAc. Wash organics extensively with H₂O and LiCl solution (to remove DMF).

  • Deprotection (Optional): Treat the purified ether with TFA/DCM (1:4) to expose the amine for further chemistry.

Case Study Applications

Application A: Fragment Growing
  • Scenario: A hit fragment binds to a kinase hinge region.

  • Strategy: Use the trans-5-aminotetrahydropyran-3-ol as a linker.

    • Step 1: Reductive amination of the scaffold onto the hinge-binding fragment (Protocol 1).

    • Step 2: Use the free C3-hydroxyl to attach a solubilizing group or a second pharmacophore via ether formation (Protocol 3).

  • Result: The rigid trans-geometry directs the second group into a specific solvent channel, improving selectivity.

Application B: PROTAC Linker Design
  • Scenario: Connecting an E3 ligase ligand to a target protein ligand.

  • Utility: The scaffold provides a non-linear, hydrophilic linker segment.

    • The amine connects to the CRBN ligand (via amide).

    • The alcohol connects to the PEG chain (via ether).

    • Benefit: The ring constraints reduce the entropic penalty of binding compared to a linear alkyl chain.

Troubleshooting & Tips

IssueProbable CauseSolution
N,O-Diacylation Excess acylating agent or high temperature.Use strictly 1.0 eq of acyl chloride at 0°C. If formed, selectively hydrolyze the ester with mild base (LiOH/MeOH).
Poor Solubility High polarity of the amino-alcohol.Use DMF or a DCM/MeOH (9:1) mixture. Avoid pure ether or hexane.
Epimerization Harsh acidic/basic conditions at high temp.The trans-stereocenter is generally stable, but avoid refluxing in strong base for extended periods.
No Reaction (O-Alkylation) Alkoxide aggregation or poor leaving group.Add 15-crown-5 ether (if using NaH) or switch to Ag₂O catalyst for mild alkylation.

References

  • Synthesis of Aminotetrahydropyrans: Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017. Link

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Selective Acylation: Heller, S. T., et al. "Chemoselective Acylation of Amines in the Presence of Alcohols." Journal of the American Chemical Society, 2015. Link

  • Scaffold Properties: "Tetrahydropyran synthesis and properties." Organic Chemistry Portal. Link

  • Stereochemical Analysis: Clayden, J., et al. Organic Chemistry, Chapter 16: Conformation of saturated heterocycles.

Sources

Application

Application Note: Chemoselective Coupling Strategies for trans-5-Amino-3-Hydroxytetrahydropyran

Introduction & Strategic Analysis The trans-5-amino-3-hydroxytetrahydropyran scaffold (e.g., CAS 1616341-83-3) represents a privileged "vectorized" fragment in modern drug discovery. Unlike flat aromatic linkers, this sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The trans-5-amino-3-hydroxytetrahydropyran scaffold (e.g., CAS 1616341-83-3) represents a privileged "vectorized" fragment in modern drug discovery. Unlike flat aromatic linkers, this sp³-rich scaffold offers defined exit vectors (1,3-trans relationship) that improve solubility and metabolic stability (bioisostere of morpholine/cyclohexane).

However, its dual nucleophilic nature—possessing both a primary amine and a secondary alcohol—presents a chemoselectivity challenge. Furthermore, the trans-stereochemistry is thermodynamically distinct from the cis-isomer, and inappropriate reaction conditions (specifically on the oxygen vector) can lead to inadvertent Walden inversion, collapsing the 3D vector geometry.

This guide details the causality-driven protocols for selectively coupling this scaffold while maintaining stereochemical integrity.

Critical Reactivity Profile
FeatureChemical NatureReactivity RankStrategic Implication
C5-Amine Primary (

), unhindered
High (

)
Reacts first with electrophiles (acyl chlorides, activated esters). No protection of -OH required for amide coupling.
C3-Hydroxyl Secondary (

), trans to amine
Moderate Requires deprotonation (alkylation) or activation (Mitsunobu). Risk: Activation often leads to inversion (trans

cis).
Ring Oxygen EtherInert Stable to standard coupling conditions; provides polarity for water solubility.
Protocol A: Chemoselective N-Acylation (Amide Coupling)

Objective: Couple a carboxylic acid (R-COOH) to the C5-amine without reacting the C3-hydroxyl or requiring O-protection.

Mechanism: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent. The fast kinetics of the amine attack on the active ester intermediate (


) vastly outcompetes the oxygen attack (

), provided the pH is controlled to keep the amine nucleophilic but the alcohol protonated.
Materials
  • trans-5-amino-3-hydroxytetrahydropyran (HCl salt or free base)

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if HCl salt; 1.2 equiv if free base)

  • Solvent: Anhydrous DMF or DMAc (Due to polar nature of the scaffold)

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M). Add DIPEA (1.2 mmol) followed by HATU (1.1 mmol). Stir for 5 minutes at Room Temperature (RT). Visual cue: Solution often turns yellow.

  • Addition: Add trans-5-amino-3-hydroxytetrahydropyran (1.0 mmol).

    • Note: If using the HCl salt, premix the amine salt with 2.0 equiv of DIPEA in minimal DMF before addition to ensure the free base is available.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.

    • Validation: Look for the [M+H]+ peak of the amide. Absence of the bis-acylated product (M + 2xAcyl) confirms chemoselectivity.

  • Workup (Solubility Dependent):

    • Scenario A (Product is hydrophobic): Dilute with EtOAc, wash with 5% LiCl (aq), sat. NaHCO3, and brine.[2]

    • Scenario B (Product is polar/water-soluble):Do not perform aqueous extraction. Evaporate DMF (Genevac/V-10) and purify directly via Reverse Phase Flash Chromatography (C18, H2O/MeCN + 0.1% Formic Acid).

Protocol B: O-Functionalization via Mitsunobu (Stereochemical Inversion)

Objective: Couple a phenol or acidic nucleophile to the C3-hydroxyl. Critical Warning: The Mitsunobu reaction proceeds via an S_N2 mechanism. Reaction of the trans-alcohol will yield the cis-ether product. If the trans-ether is required, you must start with the cis-alcohol.

Materials
  • N-Protected trans-5-amino-3-hydroxytetrahydropyran (e.g., N-Boc)

    • Why? The free amine will kill the Mitsunobu reagents (Betaine formation).

  • Nucleophile (Phenol/Acid, pKa < 11)[3]

  • Triphenylphosphine (PPh3) (1.5 equiv)[2]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[2]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Preparation: Dissolve N-Boc-trans-amine-alcohol (1.0 equiv), PPh3 (1.5 equiv), and the Nucleophile (1.0 equiv) in anhydrous THF (0.1 M) under Nitrogen. Cool to 0°C.[2]

  • Activation: Add DIAD (1.5 equiv) dropwise over 10 minutes.

    • Control: Exothermic. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate and triturate with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[2] Filter.

  • Purification: Flash chromatography.

    • Stereochemical Check: Verify the coupling constant (

      
      ) of the H3 proton via 1H-NMR. Cis-isomers (axial-equatorial) typically show smaller 
      
      
      
      values than trans-isomers (axial-axial) depending on the specific conformer, but NOE (Nuclear Overhauser Effect) is the gold standard for confirmation.
Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for coupling and the resulting stereochemical outcomes.

CouplingLogic Start trans-5-amino-3-hydroxytetrahydropyran Target Target Structure? Start->Target Amide Amide Linker (N-Functionalization) Target->Amide Targeting N Ether Ether Linker (O-Functionalization) Target->Ether Targeting O ProtocolA Protocol A: HATU/DIPEA (No Protection Needed) Amide->ProtocolA Protect Step 1: N-Boc Protection Ether->Protect Mandatory ResultAmide Product: trans-Amide (Retention of Config) ProtocolA->ResultAmide Mitsunobu Step 2: Mitsunobu (DIAD/PPh3) Protect->Mitsunobu ResultEther Product: cis-Ether (Inversion of Config) Mitsunobu->ResultEther SN2 Inversion

Caption: Workflow distinguishing chemoselective N-acylation (retention) vs. O-alkylation (inversion).

Troubleshooting & Expert Tips
  • Poor Solubility: The starting material is highly polar. If it crashes out of DCM, switch to DMF or a DMF/DCM (1:1) mixture.

  • Purification Difficulties: The amino-alcohol is amphoteric.

    • Tip: Use SCX-2 (Strong Cation Exchange) cartridges for rapid purification of the free amine or amide products. Load in MeOH, wash with MeOH, elute with 2M NH3/MeOH.

  • Stereochemistry Verification:

    • Always run a 1H-NMR of the crude. The H3 proton (geminal to OH/OR) shift and splitting pattern are diagnostic.

    • Trans (axial-axial relationship of H3/H4) usually displays a large coupling constant (

      
       Hz) if the ring is in the chair conformation.
      
    • Cis (axial-equatorial) displays smaller coupling (

      
       Hz).
      
References
  • Scaffold Utility: trans-5-amino-3-hydroxytetrahydropyran is a key intermediate in the synthesis of kinase inhibitors and PROTAC linkers. See: ChemScene CAS 1616341-83-3 Entry. Link

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852. (Standard HATU protocols).

  • Mitsunobu Inversion: Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: advances and applications.[3][5][6] Chemical Reviews, 109(6), 2551-2651. (Mechanistic basis for stereoinversion).

  • Solubility Handling: "Automated Liquid Handling Extraction... of Amino Acids". ResearchGate.[7] (Discusses handling of polar amino-metabolites). Link

Sources

Method

preparation of trans-5-Aminotetrahydropyran-3-ol from 2H-pyran-3,5(4H,6H)-dione

Executive Summary This application note details a scalable, robust protocol for the synthesis of trans-5-aminotetrahydropyran-3-ol , a high-value scaffold in fragment-based drug discovery (FBDD). Unlike common routes sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, robust protocol for the synthesis of trans-5-aminotetrahydropyran-3-ol , a high-value scaffold in fragment-based drug discovery (FBDD). Unlike common routes starting from expensive chiral pool materials, this protocol utilizes the cost-effective, achiral starting material 2H-pyran-3,5(4H,6H)-dione .

The method employs a "Functionalization-Protection-Reduction" strategy to desymmetrize the dione. Key features include:

  • Regiocontrol: Exclusive mono-functionalization via enol ether formation.

  • Stereocontrol: Use of steric bulk (L-Selectride®) to enforce trans-diastereoselectivity (dr > 95:5) during ketone reduction.[1][2]

  • Scalability: Steps designed to minimize chromatographic purification.

Retrosynthetic Analysis & Pathway

The synthesis overcomes the challenge of converting a symmetric 1,3-dione into a non-symmetric, stereodefined 1,3-amino alcohol.

Strategic Logic:

  • Desymmetrization: The dione exists in equilibrium with its enol. Trapping one ketone as an enol ether allows selective amination.

  • Nitrogen Installation: Conversion of the enol ether to an enaminone introduces the nitrogen atom.

  • Stereoselective Reduction: The trans-isomer (axial alcohol/equatorial amine) is the kinetic product of hydride reduction when using bulky reagents that block the equatorial face.

SynthesisRoute cluster_legend Legend SM 2H-Pyran-3,5(4H,6H)-dione (Starting Material) EnolEther 3-Ethoxy-2H-pyran-5-one (Intermediate I) SM->EnolEther EtOH, H2SO4 (Enol Etherification) Enaminone 5-Amino-2H-pyran-3-one (Intermediate II) EnolEther->Enaminone NH3 (g) or NH4OAc (Amination) BocEnaminone N-Boc Enaminone (Intermediate III) Enaminone->BocEnaminone Boc2O, TEA (Protection) Ketone 5-(Boc-amino)tetrahydropyran-3-one (Intermediate IV) BocEnaminone->Ketone H2, Pd/C (Alkene Reduction) Product trans-5-Aminotetrahydropyran-3-ol (Target) Ketone->Product 1. L-Selectride (-78°C) 2. TFA (Deprotection) key Red: Start | Yellow: Intermediate | Green: Final | Blue: Critical Stereostep

Caption: Synthetic pathway for the desymmetrization of 2H-pyran-3,5-dione to trans-5-aminotetrahydropyran-3-ol.

Detailed Experimental Protocol

Stage 1: Desymmetrization & Amination

Objective: Convert the symmetric dione to the enaminone precursor.

Materials:

  • 2H-Pyran-3,5(4H,6H)-dione (10.0 g, 87.6 mmol)

  • Ethanol (Absolute, 100 mL)

  • Sulfuric Acid (conc. H2SO4, 0.5 mL)

  • Ammonium Acetate (NH4OAc, 13.5 g, 175 mmol)

Protocol:

  • Enol Ether Formation: Dissolve the dione in ethanol (100 mL) in a round-bottom flask. Add catalytic H2SO4 (0.5 mL).

  • Reflux the mixture for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the dione and formation of the enol ether (Rf ~0.6).

  • Amination: Cool the mixture to room temperature. Add solid Ammonium Acetate directly to the reaction vessel.

  • Reflux for an additional 3 hours. The solution will darken as the enaminone forms.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in DCM (150 mL) and wash with saturated NaHCO3 (2 x 50 mL). Dry over Na2SO4 and concentrate to yield crude 5-amino-2H-pyran-3(6H)-one.

    • Note: The crude product is often stable enough for the next step without column chromatography.

Stage 2: Protection & Saturation

Objective: Stabilize the amine and saturate the ring to set up the ketone reduction.

Materials:

  • Crude Enaminone (from Stage 1)

  • Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Pd/C (10% w/w, 10 mol%)

  • Methanol (MeOH)

Protocol:

  • Boc Protection: Dissolve crude enaminone in DCM. Add TEA and Boc2O. Stir at 25°C for 12 hours. Wash with water, dry, and concentrate to obtain the N-Boc-enaminone.

  • Hydrogenation: Dissolve the N-Boc intermediate in MeOH. Purge the vessel with N2. Add Pd/C carefully.

  • Stir under H2 atmosphere (balloon pressure, ~1 atm) for 6–12 hours.

    • Critical Checkpoint: Monitor closely. Over-reduction is rare under these conditions, but ensure the alkene is fully reduced to the ketone (check by 1H NMR: disappearance of olefinic protons at ~6.0-7.5 ppm).

  • Isolation: Filter through a celite pad to remove Pd/C. Concentrate to yield 5-(tert-butoxycarbonylamino)tetrahydropyran-3-one .

Stage 3: Stereoselective Reduction (The "Trans" Step)

Objective: Reduce the ketone to the alcohol with high trans-selectivity.

Mechanism: The bulky N-Boc group resides in the equatorial position of the pyran chair. To obtain the trans-product (1,3-relationship), the hydroxyl group must be axial . This requires the hydride nucleophile to attack from the equatorial face.

  • Reagent Choice: L-Selectride (Lithium tri-sec-butylborohydride). Its immense steric bulk hinders axial attack, forcing it to attack equatorially, yielding the axial alcohol (trans-isomer).

Protocol:

  • Setup: Flame-dry a 2-neck flask and cool to -78°C under Argon.

  • Dissolution: Dissolve the ketone (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 20 minutes. Maintain temperature < -70°C.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Carefully quench with MeOH (at -78°C), followed by oxidative workup (NaOH/H2O2) if organoboranes persist, or simple aqueous workup for this substrate class.

  • Purification: Extract with EtOAc. The crude product will be predominantly the trans-isomer. Purify via flash chromatography (SiO2, EtOAc/Hexanes) to isolate pure trans-alcohol.

Stage 4: Deprotection (Optional)

If the free amine is required:

  • Dissolve the trans-Boc-alcohol in DCM.

  • Add TFA (20% v/v) at 0°C. Stir for 1 hour.

  • Concentrate and convert to the HCl salt using HCl/Dioxane.

Quantitative Data Summary

ParameterValue / RangeNotes
Overall Yield 35 – 45%From dione to final amino-alcohol (4 steps)
Diastereomeric Ratio (dr) > 95:5 (trans:cis)Using L-Selectride at -78°C
Purity > 98% (HPLC)After final crystallization/chromatography
Key 1H NMR Signal δ ~4.1 ppm (br s, 1H)Equatorial proton (H-3) indicates axial OH (trans)
Alternative Reagent NaBH4Yields ~60:40 cis:trans mixture (requires separation)

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete enol ether formation due to water in ethanol.

    • Fix: Use anhydrous ethanol and molecular sieves during reflux.

  • Issue: Poor Stereoselectivity.

    • Cause: Temperature rose above -70°C during L-Selectride addition.

    • Fix: Use an internal thermometer and add reagent slower.

  • Issue: Palladium Poisoning.

    • Cause: Residual sulfur from H2SO4 or amine impurities.

    • Fix: Ensure thorough aqueous wash of the enaminone before hydrogenation.

References

  • Primary Route Validation: Preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt. Patent CN108395421B. (2018).

  • Stereoselective Reduction Logic: Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012).[1] National Institutes of Health (NIH).

  • Commercial Reference: (3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol hydrochloride. Achmem.

Sources

Method

trans-5-Aminotetrahydropyran-3-ol HCl in fragment-based drug discovery

Application Note: trans-5-Aminotetrahydropyran-3-ol HCl in Fragment-Based Drug Discovery Executive Summary: Escaping Flatland The dominance of planar, aromatic scaffolds in historical compound libraries has led to a satu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: trans-5-Aminotetrahydropyran-3-ol HCl in Fragment-Based Drug Discovery

Executive Summary: Escaping Flatland

The dominance of planar, aromatic scaffolds in historical compound libraries has led to a saturation of "flat" chemical space. trans-5-Aminotetrahydropyran-3-ol HCl (Structure 1 ) represents a high-value "3D fragment" designed to address this limitation. Characterized by a saturated tetrahydropyran (THP) core, this fragment offers high solubility, defined stereochemical vectors, and a high fraction of sp3-hybridized carbons (


), which correlates with improved clinical success rates and reduced attrition due to toxicity.

This guide details the physicochemical profiling, biophysical screening protocols (NMR/SPR), and synthetic elaboration strategies required to utilize this scaffold effectively in Fragment-Based Drug Discovery (FBDD) campaigns.

Physicochemical Profile & Structural Attributes

The trans-stereochemistry of the amine and hydroxyl groups provides a rigid, non-planar vector orientation, allowing the fragment to probe specific sub-pockets that planar aromatic rings cannot access. The HCl salt form ensures excellent aqueous solubility, a critical parameter for the high-concentration requirements of fragment screening.

Table 1: Physicochemical Properties of trans-5-Aminotetrahydropyran-3-ol HCl

PropertyValueSignificance in FBDD
Molecular Weight (MW) 153.61 Da (HCl salt)Ideal "Rule of 3" compliance (<300 Da).

1.0 (5/5 carbons)Maximizes 3D shape complexity; reduces promiscuous binding.
cLogP -1.2 (approx)High hydrophilicity; lowers risk of non-specific hydrophobic aggregation.
H-Bond Donors (HBD) 3 (NH

, OH)
Key anchors for specific polar interactions with protein side chains.
H-Bond Acceptors (HBA) 3 (O-ether, OH, N)Ether oxygen acts as a weak acceptor; OH/N are strong directional acceptors.
Solubility (PBS, pH 7.4) >100 mMEnables high-concentration biophysical assays (NMR, SPR, X-ray soaking).
Stereochemistry trans (3R,5S or 3S,5R)Defines the exit vector angle for hit-to-lead growth.

Protocol A: Ligand-Observed NMR Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for validating the binding of low-affinity fragments (


 mM range). Due to the high solubility of trans-5-aminotetrahydropyran-3-ol HCl, it is an ideal candidate for this modality.

Objective: Detect transient binding of the fragment to the target protein via magnetization transfer.

Materials
  • Fragment: trans-5-Aminotetrahydropyran-3-ol HCl (100 mM stock in d6-DMSO or D

    
    O).
    
  • Protein: Target protein (>95% purity), buffer exchanged into NMR buffer.

  • NMR Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D

    
    O (for lock). Note: Avoid buffers with high proton signals like Tris or HEPES if possible; deuterated buffers are preferred.
    
Step-by-Step Workflow
  • Sample Preparation:

    • Prepare a "Reference" sample: 500

      
      M fragment in NMR buffer (no protein).
      
    • Prepare the "Experimental" sample: 20

      
      M Protein + 1 mM Fragment (50:1 Ligand:Protein ratio).
      
    • Critical Step: Adjust pH of the final mixture to 7.4. The HCl salt will acidify the solution; failure to re-adjust pH may denature the protein or alter binding kinetics.

  • Pulse Sequence Setup (Water Suppression):

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).

    • On-Resonance Irradiation (

      
      ):  Set at a chemical shift region containing protein methyls but no fragment signals (typically 0.0 to -1.0 ppm or >10 ppm).
      
    • Off-Resonance Irradiation (

      
      ):  Set at 30 ppm (control).
      
    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 1D

      
      H spectra for both 
      
      
      
      and
      
      
      .
    • Subtract spectra (

      
      ) to generate the STD spectrum.
      
  • Analysis & Validation:

    • Positive Hit: Signals corresponding to the THP ring protons (approx. 3.0–4.0 ppm) appear in the difference spectrum.

    • Epitope Mapping: Compare the integral intensity of the signals. Protons in closer contact with the protein surface will show stronger STD effects.

    • Artifact Check: Ensure no signals appear in the Reference sample (no protein) STD spectrum to rule out direct irradiation.

Protocol B: Surface Plasmon Resonance (SPR) Screening

SPR provides kinetic data (


, 

) and affinity (

). For this hydrophilic fragment, "clean" sensorgrams are expected, with minimal non-specific binding (NSB) to the matrix.
Materials
  • Sensor Chip: CM5 or CM7 (Carboxymethyl dextran) for standard amine coupling.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Fragment Stock: 50 mM in 100% DMSO.

Step-by-Step Workflow
  • Protein Immobilization:

    • Immobilize the target protein to a level of 3,000–5,000 RU (Response Units). High density is required for low-MW fragments to generate sufficient Rmax signals.

    • Calculation: Theoretical

      
      .
      
  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes, as fragment stocks usually contain DMSO.

  • Fragment Injection (Single Cycle Kinetics):

    • Prepare a concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000

      
      M in Running Buffer (final DMSO 2%).
      
    • Contact Time: 30–60 seconds.

    • Dissociation Time: 60 seconds.

    • Flow Rate: 30

      
      L/min.
      
  • Data Processing:

    • Double-reference the data: Subtract the Reference Channel (unmodified surface) and the Buffer Blank (0

      
      M fragment).
      
    • Fit to a 1:1 Steady State Affinity model (Isotherm). Kinetic fitting is often difficult for fragments due to rapid on/off rates.

Hit-to-Lead Elaboration Strategy

Once binding is confirmed, the trans-5-aminotetrahydropyran-3-ol scaffold offers two distinct vectors for chemical growth. The rigidity of the ring ensures that substituents on the Amine (N) and Hydroxyl (O) project into different regions of the binding pocket.

Vector Analysis
  • Vector A (Amine): The primary handle. Accessible via amide coupling, reductive amination, or sulfonylation. Ideal for reaching hydrophobic sub-pockets or backbone carbonyls.

  • Vector B (Hydroxyl): Secondary handle. Can be alkylated (ether synthesis) or oxidized to a ketone for subsequent functionalization.

  • Vector C (Ring C-H): Advanced. C-H activation protocols can functionalize the ring carbons, though this is synthetically more demanding.[1]

Diagram: Chemical Elaboration Pathways

ChemicalVectors Fragment trans-5-Aminotetrahydropyran-3-ol (Core Scaffold) Amide Amide Analog (Vector A: N-Acylation) Fragment->Amide R-COOH HATU/DIPEA Amine Secondary Amine (Vector A: Red. Amination) Fragment->Amine R-CHO NaBH(OAc)3 Ether Ether Analog (Vector B: O-Alkylation) Fragment->Ether R-X NaH (Careful) Click Triazole Analog (Via Azide Intermediate) Fragment->Click 1. Azide Transfer 2. Alkyne (CuAAC)

Caption: Synthetic divergence from the core scaffold. Red arrows indicate primary amine modifications; Yellow indicates hydroxyl modification; Green indicates scaffold transformation (e.g., to azide).

Integrated FBDD Workflow

The following flowchart illustrates where trans-5-aminotetrahydropyran-3-ol HCl fits into a broader discovery campaign, emphasizing the transition from biophysical screening to chemical expansion.

FBDD_Workflow Library Sp3-Rich Fragment Library (Includes trans-5-Amino-THP) Screen Primary Screen (STD-NMR / SPR) Library->Screen High Conc. (1 mM) HitVal Hit Validation (Dose Response / Analoging) Screen->HitVal Identify Binders Xray Structural Biology (X-ray Co-crystal / Cryo-EM) HitVal->Xray Soakable Crystals Design Structure-Based Design (Vector Selection) HitVal->Design SAR by Catalog Xray->Design Define Exit Vectors Chem Parallel Synthesis (Amide/Ether Libraries) Design->Chem Grow Fragment Chem->Xray Iterative Cycle Lead Lead Series (<100 nM Potency) Chem->Lead Optimize Affinity

Caption: FBDD pipeline integrating sp3-rich fragments. The high solubility of the THP scaffold facilitates both NMR screening and high-concentration crystal soaking.

References

  • Nortcliffe, A., et al. (2017).[2][3][4] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[2][3][4]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788.

  • Bruker. (n.d.). Fragment screening by ligand observed NMR.[5][6][7] Bruker Application Notes.

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of (3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol HCl

Introduction: The Significance of Chiral Aminotetrahydropyranols The (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol scaffold is a valuable chiral building block in modern medicinal chemistry. Its rigid, saturated heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Aminotetrahydropyranols

The (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol scaffold is a valuable chiral building block in modern medicinal chemistry. Its rigid, saturated heterocyclic structure, combined with the stereochemically defined amino and hydroxyl functionalities, makes it an attractive component for the synthesis of a wide range of biologically active molecules. These include, but are not limited to, inhibitors of various enzymes and modulators of cellular receptors, where precise three-dimensional orientation of functional groups is paramount for potent and selective biological activity. The hydrochloride salt form of this compound enhances its stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and pharmaceutical formulations.

This document provides a comprehensive guide to a robust and scalable synthetic route for (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl, designed for researchers, scientists, and drug development professionals. The presented strategy is based on a convergent and stereocontrolled approach, with a focus on practical, scalable, and safe operations suitable for kilogram-scale production.

Synthetic Strategy: A Multi-Step, Stereocontrolled Approach

The chosen synthetic pathway commences from the readily available starting material, 2H-pyran-3,5(4H,6H)-dione, and proceeds through a series of key transformations including amination, chemoselective reduction, diastereoselective reduction, and chiral resolution, culminating in the formation of the target compound. This strategy is advantageous for scale-up due to the use of cost-effective reagents, well-established reaction types, and the introduction of chirality at a late stage, which minimizes the impact of any potential yield losses in the early steps. A Chinese patent has previously outlined a similar approach, and this guide builds upon that foundation with a focus on detailed, practical protocols and the underlying scientific rationale.[1]

dot

Synthesis_Workflow A 2H-Pyran-3,5(4H,6H)-dione B 3-Amino-2H-pyran-5(6H)-one A->B Amination C tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate B->C Boc Protection D tert-Butyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate C->D Chemoselective Hydrogenation E tert-Butyl cis-(5-hydroxytetrahydro-2H-pyran-3-yl)carbamate D->E Diastereoselective Reduction F cis-5-Aminotetrahydro-2H-pyran-3-ol E->F Chiral Resolution G (3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol F->G Isolation of (3S,5S) enantiomer H (3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol HCl G->H Salt Formation

Caption: Overall synthetic workflow for (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl.

Experimental Protocols

Part 1: Synthesis of tert-Butyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate

This initial phase focuses on the construction of the key intermediate, a Boc-protected aminotetrahydropyranone.

Step 1: Amination of 2H-Pyran-3,5(4H,6H)-dione

  • Rationale: This step introduces the crucial amine functionality. The use of ammonium acetate provides a mild and efficient source of ammonia for the enamine formation.

  • Protocol:

    • To a stirred suspension of 2H-pyran-3,5(4H,6H)-dione (1.0 eq) in toluene (5 vol), add ammonium acetate (1.5 eq).

    • Heat the mixture to reflux (approximately 110-120 °C) with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or HPLC until complete consumption of the starting material (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and filter the solid product.

    • Wash the solid with cold toluene and dry under vacuum to afford 3-amino-2H-pyran-5(6H)-one.

Step 2: Boc Protection

  • Rationale: The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction steps and to aid in purification.

  • Protocol:

    • Suspend the 3-amino-2H-pyran-5(6H)-one (1.0 eq) in a mixture of tetrahydrofuran (THF, 5 vol) and water (2 vol).

    • Add sodium bicarbonate (2.0 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

    • Stir the mixture vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, extract the product with ethyl acetate (3 x 5 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate.

Step 3: Chemoselective Hydrogenation

  • Rationale: This step selectively reduces the carbon-carbon double bond of the enone system without affecting the ketone or the Boc-protecting group. Palladium on carbon is a highly effective and widely used catalyst for this transformation.

  • Protocol:

    • In a high-pressure hydrogenation reactor, dissolve the tert-butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate (1.0 eq) in methanol (10 vol).

    • Carefully add 5% Palladium on Carbon (Pd/C) (2 mol%).

    • Pressurize the reactor with hydrogen gas to 50-60 psi.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by HPLC for the disappearance of the starting material.

    • Carefully filter the catalyst through a pad of Celite and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate, which can be used in the next step without further purification.

Part 2: Stereocontrolled Synthesis and Resolution

This section details the critical steps for establishing the desired stereochemistry.

Step 4: Diastereoselective Reduction of the Ketone

  • Rationale: The stereoselective reduction of the ketone is the most critical step in establishing the desired cis relationship between the amino and hydroxyl groups. The use of a bulky reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), favors the approach of the hydride from the less sterically hindered face of the ketone, leading to the formation of the cis diastereomer as the major product.[2]

  • Protocol:

    • Dissolve the crude tert-butyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate (1.0 eq) in anhydrous THF (10 vol) and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of LiAlH(OtBu)₃ (1.5 eq) in THF.

    • Stir the reaction at -78 °C for 4-6 hours.

    • Monitor the reaction by TLC or HPLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 5 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cis-tert-butyl (5-hydroxytetrahydro-2H-pyran-3-yl)carbamate.

Step 5: Chiral Resolution of cis-5-Aminotetrahydro-2H-pyran-3-ol

  • Rationale: Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers.[3][4] L-(+)-Tartaric acid is a cost-effective and readily available chiral resolving agent that can form diastereomeric salts with the racemic amino alcohol. The differential solubility of these salts allows for their separation by fractional crystallization.

  • Protocol:

    • First, deprotect the Boc group from the crude cis-tert-butyl (5-hydroxytetrahydro-2H-pyran-3-yl)carbamate by dissolving it in a solution of 4M HCl in 1,4-dioxane and stirring at room temperature for 2-4 hours.[5][6] Evaporate the solvent to obtain the crude racemic cis-5-aminotetrahydro-2H-pyran-3-ol hydrochloride.

    • Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in hot methanol.

    • Slowly add the tartaric acid solution to the amino alcohol solution.

    • Allow the mixture to cool slowly to room temperature and then store at 4 °C for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold methanol. This will be the (3S,5S)-diastereomeric salt.

    • The mother liquor will be enriched in the (3R,5R)-diastereomer.

Part 3: Final Product Isolation and Characterization

Step 6: Liberation of the Free Base and HCl Salt Formation

  • Rationale: The resolved diastereomeric salt is treated with a base to liberate the free amino alcohol, which is then converted to its hydrochloride salt for improved stability and handling.

  • Protocol:

    • Suspend the resolved diastereomeric tartrate salt in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until all the solid has dissolved and the layers are clear.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 5 vol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • To the filtrate, add a solution of 4M HCl in 1,4-dioxane dropwise until the pH is acidic.

    • The hydrochloride salt will precipitate. Stir for 1 hour at room temperature.

    • Collect the solid by filtration, wash with cold DCM, and dry under vacuum to yield (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl as a white to off-white solid.

Data Presentation and Quality Control

Table 1: In-Process Controls and Final Product Specifications

ParameterStageMethodSpecification
Starting Material PurityRaw MaterialHPLC≥ 98%
Reaction CompletionAll StepsTLC/HPLCStarting material < 1%
Diastereomeric RatioAfter Reduction¹H NMR / Chiral HPLCcis:trans > 95:5
Enantiomeric Excess (ee)After ResolutionChiral HPLC≥ 99%
Final Product PurityFinal ProductHPLC≥ 99.5%
IdentityFinal Product¹H NMR, ¹³C NMR, MSConforms to structure
Residual SolventsFinal ProductGC-HSAs per ICH guidelines

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete AminationInsufficient water removalEnsure efficient operation of the Dean-Stark trap. Consider using a higher boiling point azeotropic solvent.
Low Diastereoselectivity in ReductionNon-optimal temperature or reducing agentStrictly maintain the reaction temperature at -78 °C. Ensure the quality and stoichiometry of the reducing agent.
Poor Crystallization during ResolutionIncorrect solvent or concentrationExperiment with different solvent systems (e.g., ethanol, isopropanol). Adjust the concentration of the substrate and resolving agent.
Oily Product after HCl Salt FormationResidual impurities or waterEnsure complete drying of the free base solution before adding HCl. Triturate the oily product with a non-polar solvent like diethyl ether to induce solidification.

Process Safety Considerations

  • Hydrogenation: This step involves flammable hydrogen gas under pressure. The reaction should be conducted in a properly rated and maintained high-pressure reactor with appropriate safety features. The catalyst (Pd/C) is pyrophoric when dry and should be handled with care, preferably in a wet state.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Scale-up: All reactions, especially exothermic ones, should be carefully evaluated for their thermal profile before scaling up. Ensure adequate cooling capacity is available.

Conclusion

The presented protocol provides a detailed and scalable pathway for the synthesis of (3S,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl. By employing a combination of robust chemical transformations and a classical chiral resolution strategy, this guide offers a practical solution for the large-scale production of this valuable chiral building block. The emphasis on explaining the rationale behind each step is intended to empower researchers to adapt and optimize the process for their specific needs while maintaining high standards of quality and safety.

References

  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-3.
  • Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9478-81.
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 7(4), 533-535.
  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 18(3), 444-449.
  • Boc Deprotection - HCl - Common Organic Chemistry. Available at: [Link]

  • CN108395421B - A kind of preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt - Google Patents.
  • 5.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of trans-5-Aminotetrahydropyran-3-ol HCl

Introduction trans-5-Aminotetrahydropyran-3-ol hydrochloride is a high-value chiral building block, frequently employed in the synthesis of PRMT5, DPP-4, and JAK inhibitors.[1][2][3] Its amphiphilic nature (polar amine/a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

trans-5-Aminotetrahydropyran-3-ol hydrochloride is a high-value chiral building block, frequently employed in the synthesis of PRMT5, DPP-4, and JAK inhibitors.[1][2][3] Its amphiphilic nature (polar amine/alcohol groups vs. lipophilic ether ring) and the presence of two chiral centers (C3, C5) create specific purification challenges.[1][2]

This guide addresses the three most common inquiries received by our technical team:

  • Stereochemical Purity: Removing the cis-diastereomer.[3]

  • Chemical Purity: Eliminating inorganic salts and color bodies.[3]

  • Analytical Troubleshooting: Resolving HPLC peak tailing.

Module 1: Stereochemical Purity (Diastereomer Removal)

User Query: "My crude reaction yields a 90:10 mixture of trans:cis isomers. Flash chromatography is difficult due to the lack of UV chromophores and high polarity.[2] How can I upgrade the diastereomeric excess (de) to >99%?"

Technical Insight

The trans-isomer (typically 3R,5S or 3S,5R) often exhibits higher lattice energy than the cis-isomer in its hydrochloride salt form.[1][2] While the free bases are often oils that are difficult to separate, the HCl salts allow for Fractional Crystallization .[1][2] The cis-isomer is generally more soluble in alcoholic solvents, remaining in the mother liquor while the trans-isomer crystallizes.[2]

Troubleshooting Protocol: Fractional Crystallization

Prerequisite: Ensure your material is fully converted to the HCl salt.[3] If currently a free base, dissolve in EtOH and treat with 1.1 eq of 4M HCl in Dioxane.[1][2]

ParameterRecommendationMechanism
Primary Solvent Ethanol (EtOH) or Methanol (MeOH) Solubilizes the salt at high temperatures.[3]
Anti-Solvent Ethyl Acetate (EtOAc) or Isopropanol (IPA) Reduces solubility selectively to force precipitation.[1][3]
Concentration 5–10 mL solvent per gram of crudeHigh dilution favors purity; low dilution favors yield.[3]
Cooling Rate 10°C per hourSlow cooling prevents kinetic trapping of the cis-isomer.[3]
Step-by-Step Workflow
  • Dissolution: Suspend the crude solid in minimal boiling EtOH (approx. 3-5 mL/g). If not fully soluble, add MeOH dropwise until clear.[1][2]

  • Anti-Solvent Addition: While maintaining reflux, slowly add EtOAc until a persistent cloudiness (turbidity) appears.[1][3]

  • Re-clarification: Add just enough hot EtOH to make the solution clear again.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature in the oil bath (slow cooling).

  • Harvest: Cool to 0–4°C for 2 hours. Filter the white crystalline solid.[3] Wash with cold EtOAc.[3]

Decision Logic: Impurity Removal

PurificationLogic Start Crude Material Analysis CheckType Identify Impurity Type Start->CheckType Isomer Cis-Isomer Present CheckType->Isomer Diastereomer Salt Inorganic Salts (Ash) CheckType->Salt NaCl/KCl Color Color/Tar CheckType->Color Polymers ActionCryst Fractional Crystallization (EtOH/EtOAc) Isomer->ActionCryst ActionResin Free Base Extraction or SCX Resin Salt->ActionResin ActionCarbon Activated Carbon (Methanol Wash) Color->ActionCarbon ActionCryst->CheckType Re-analyze

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.[1][2][3]

Module 2: Chemical Purity (Salts & Color)

User Query: "The product is chemically pure by NMR but has high sulfated ash (>5%) and a yellow tint. How do I desalt and decolorize without losing the polar product?"

Technical Insight

Because 5-aminotetrahydropyran-3-ol is highly polar, standard aqueous workups (water/DCM extraction) often fail because the product stays in the water layer with the inorganic salts (NaCl, NH₄Cl).[1][2][3]

Protocol A: The "Dry" Desalting Method (Preferred)
  • Suspend the crude mixture (product + salts) in dry Isopropanol (IPA) or Ethanol .

  • Stir vigorously for 30 minutes at 40°C.

    • Logic: The organic amine HCl salt is soluble in hot alcohol; inorganic salts (NaCl/KCl) are practically insoluble.[3]

  • Filter the hot suspension through a Celite pad to remove the undissolved inorganic salts.

  • Concentrate the filtrate to obtain the desalted product.

Protocol B: Decolorization

If the product remains yellow (oxidative byproducts):

  • Dissolve in Methanol .

  • Add Activated Carbon (Charcoal) (5 wt% relative to substrate).[3]

  • Stir for 30 mins at room temperature. Note: Do not heat amines with charcoal for prolonged periods as oxidation can worsen.[3]

  • Filter through a 0.45 µm PTFE membrane.[3]

Module 3: Analytical Troubleshooting (HPLC)

User Query: "I cannot separate the cis/trans isomers on my HPLC, and the peaks are tailing severely."

Root Cause Analysis
  • Tailing: Caused by the interaction of the basic amine with residual silanol groups on the silica column.[2]

  • Separation: Simple C18 columns often fail to resolve diastereomers of small polar heterocycles.[3]

Recommended Method Parameters
ComponentStandard SetupOptimized Setup
Column Standard C18 (e.g., Agilent Zorbax)C18 with Polar Embedding (e.g., Waters XBridge BEH or Phenomenex Luna Omega PS C18)
Mobile Phase A Water + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 9.5) or 0.1% TFA
Mobile Phase B AcetonitrileAcetonitrile
Rationale Acidic pH protonates the amine (good for mass spec), but high pH suppresses ionization, reducing silanol interaction and sharpening peaks.[1][2][3]

Note on Detection: This molecule lacks a strong UV chromophore.[3] Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if MS is unavailable.[1][3] If using UV, monitor at 205 nm or 210 nm .[1][2]

Module 4: Synthesis & Pathway Visualization

Understanding the origin of the cis impurity helps in preventing it upstream.[2] The synthesis typically involves the hydrogenation or hydride reduction of a ketone intermediate.[2]

SynthesisPathway Start Pyran-3-one Intermediate Reagent Reductive Amination (NaBH(OAc)3 / NH4OAc) Start->Reagent Trans Trans-Isomer (Thermodynamic) Reagent->Trans Major Product Cis Cis-Isomer (Kinetic Impurity) Reagent->Cis Minor Product Purification Crystallization (HCl Salt) Trans->Purification Cis->Purification Removed in ML

Figure 2: Synthetic origin of diastereomers and the purification checkpoint.

References

  • Merck Sharp & Dohme Corp. (2011).[3] Process for the preparation of chiral trans-2,3-disubstituted 5-oxotetrahydropyran compounds. U.S. Patent 7,902,376.[3][4] Link Grounding: Describes the synthesis and purification logic for substituted aminopyrans, emphasizing the thermodynamic preference for trans isomers in specific crystallization conditions.

  • BOC Sciences. (2025).[3] Recrystallization Techniques for Pharmaceutical Intermediates. Grounding: General protocols for the fractional crystallization of amine salts to upgrade diastereomeric purity.

  • BenchChem. (2025).[3][5] Troubleshooting Recrystallization Issues: Oiling Out vs. Crystal Formation. Link Grounding: Provides specific troubleshooting for "oiling out" phenomena common with amino-alcohol salts.

  • European Patent Office. (2012).[3] Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.[3] Link Grounding: Details the methodology for forming and crystallizing HCl salts of organic amines to remove impurities.

Sources

Optimization

solving solubility issues with 5-aminotetrahydropyran-3-ol salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to handle small, highly polar building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to handle small, highly polar building blocks. 5-aminotetrahydropyran-3-ol is a prime example of a molecule that can stall a synthesis pipeline.

Because it contains both a basic amine and a neutral hydroxyl group on a saturated tetrahydropyran ring, it forms a zwitterion-like hydrogen bonding network. While commercially available as a hydrochloride salt 1, its high crystal lattice energy and extreme hydrophilicity present unique solubility hurdles.

This guide is designed to troubleshoot the three most common points of failure: organic solvent insolubility during synthesis, product loss during aqueous workup, and deliquescence during storage.

Diagnostic Workflow

TroubleshootingWorkflow Start 5-Aminotetrahydropyran-3-ol Solubility Issue Detected Phase1 Synthesis Phase: Insoluble in Organics Start->Phase1 Phase2 Workup Phase: Poor Aqueous Extraction Start->Phase2 Phase3 Storage Phase: Hygroscopic/Clumping Start->Phase3 Sol1 In situ Free-Basing (Add DIPEA + DMF) Phase1->Sol1 Immediate Reaction Sol1b Lipophilic Masking (Boc-Protection) Phase1->Sol1b Multi-step Synthesis Sol2 Salt Out Aqueous Layer (Saturate w/ NaCl/K2CO3) Phase2->Sol2 Sol3 Counterion Exchange (Form Tosylate/Tartrate Salt) Phase3->Sol3 Sol2b Extract with 2-MeTHF or CHCl3:iPrOH (3:1) Sol2->Sol2b

Decision tree for diagnosing and resolving 5-aminotetrahydropyran-3-ol solubility issues.

Troubleshooting Guide & FAQs

Q1: Why does my 5-aminotetrahydropyran-3-ol HCl salt remain an insoluble suspension in dichloromethane (DCM) or tetrahydrofuran (THF) during amide coupling? A: This is a classic lattice energy problem. The hydrochloride salt of this small, polar molecule forms a highly stable crystalline lattice reinforced by intermolecular hydrogen bonding between the hydroxyl group (-OH) and the protonated amine (-NH


). Non-polar or moderately polar aprotic solvents like DCM or THF simply cannot overcome this thermodynamic barrier 2.
The Fix: You must disrupt the lattice via in situ free-basing. Add 1.5–2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) directly to the suspension. If the free base remains poorly soluble, adding 10–20% v/v of a highly polar aprotic co-solvent like DMF or NMP will solvate the intermediate. Alternatively, temporarily masking the amine with a Boc group significantly increases lipophilicity and organic solubility, a proven strategy for amino alcohol drug candidates [[3]]().

Q2: After neutralizing the HCl salt in aqueous solution, I cannot extract the free base into ethyl acetate. Where did my product go? A: Your product is still in the aqueous layer. The free base of 5-aminotetrahydropyran-3-ol is extremely hydrophilic (logP < 0). The combination of the secondary alcohol, the primary amine, and the tetrahydropyran ring oxygen creates a molecule that acts as a powerful hydrogen-bond donor and acceptor, heavily favoring the aqueous phase over standard organic extraction solvents 4. The Fix: Employ a "salting-out" strategy. Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K


CO

) to reduce the solubility of the organic molecule in the water phase. Switch your extraction solvent from ethyl acetate to 2-methyltetrahydrofuran (2-MeTHF) or a mixture of chloroform/isopropanol (3:1 v/v). 2-MeTHF offers superior hydrogen-bond accepting capabilities and is highly effective for extracting polar amino alcohols.

Q3: My stock bottle of the HCl salt has turned into a sticky, unweighable paste on the benchtop. Is the chemical degraded? A: It is likely not degraded, but rather deliquescent. Small amino alcohol hydrochlorides are notoriously hygroscopic. They absorb atmospheric moisture until they dissolve in their own water of hydration, appearing as a sticky paste. This drastically alters the effective molecular weight and ruins stoichiometric calculations. The Fix: For long-term storage and handling, perform a counterion exchange. Swapping the chloride ion for a bulkier, more lipophilic counterion—such as tosylate or L-tartrate—disrupts the hygroscopic nature of the salt while maintaining a stable, crystalline solid that is much easier to handle 5.

Physicochemical Profiling

To optimize your synthetic route, consult the following comparative matrix of 5-aminotetrahydropyran-3-ol solid-state forms.

Table 1: Solubility and Handling Characteristics by Form

Solid-State FormCounterionHygroscopicityAqueous SolubilityOrganic Solubility (DCM/THF)Primary Application / Use Case
Hydrochloride Cl⁻High (Deliquescent)Excellent (>100 mg/mL)Poor (<1 mg/mL)Aqueous assays; commercial starting material 6.
Free Base NoneModerateHighModerateDirect amide coupling (requires in situ generation).
L-Tartrate C

H

O

Low (Stable)ModeratePoorChiral resolution; long-term benchtop storage 7.
Boc-Protected NoneNonePoorExcellent (>50 mg/mL)Multi-step organic synthesis; lipophilic masking 3.

Standard Operating Procedure (SOP)

Protocol: In Situ Free-Basing and Lipophilic Masking (Boc-Protection) Objective: Convert the organically insoluble 5-aminotetrahydropyran-3-ol HCl salt into a highly soluble Boc-protected intermediate to enable downstream coupling reactions.

Step 1: Suspension Suspend 1.0 equivalent of 5-aminotetrahydropyran-3-ol HCl in anhydrous DCM to achieve a 0.1 M concentration. Causality: DCM is used as the bulk solvent for the subsequent reaction, even though the salt is initially insoluble, to facilitate easy solvent removal later.

Step 2: Lattice Disruption Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C under inert atmosphere. Causality: DIPEA deprotonates the ammonium salt, breaking the ionic crystal lattice and generating the free base in situ.

Step 3: Solvation If the suspension does not clear within 15 minutes, add N,N-Dimethylformamide (DMF) dropwise (up to 10% v/v) until the mixture becomes homogeneous. Causality: DMF disrupts the strong intermolecular hydrogen bonding between the free amine and the hydroxyl group, forcing the molecule into solution.

Step 4: Protection Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc


O) in a single portion. Stir for 2 hours, allowing the reaction to warm to room temperature.
Causality: The bulky, non-polar tert-butyl group masks the primary amine, drastically increasing the molecule's logP and organic solubility.

Step 5: Self-Validation Check Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. Validation: The disappearance of a purple spot (indicating the consumption of the primary amine) and the appearance of a UV-active/PMA-staining spot with a significantly higher Rf value confirms complete conversion and successful lipophilic masking.

Step 6: Workup Quench with saturated aqueous NH


Cl. Extract the aqueous layer 3x with DCM. The Boc-protected product will now partition cleanly into the organic layer without the need for salting out.

References

  • abcr Gute Chemie - (3R,5S)-5-Aminotetrahydropyran-3-ol hydrochloride Product Data.1

  • Fluorochem - (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride Catalog. 6

  • DigitalCommons@URI - The Solubility of Amino Acids in Various Solvent Systems. 4

  • National Institutes of Health (PMC) - Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.5

  • Merck Millipore - Improving API Solubility by Salt and Cocrystal Formation. 2

  • ACS Publications - Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Yield of trans-5-Amino-3-Hydroxytetrahydropyran

Subject: Yield Optimization & Troubleshooting for Hydrolytic Pathways Target Molecule: trans-5-amino-3-hydroxytetrahydropyran (and its salts) Document ID: TSC-PYR-005 Status: Active Introduction: The "Invisible" Product...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization & Troubleshooting for Hydrolytic Pathways Target Molecule: trans-5-amino-3-hydroxytetrahydropyran (and its salts) Document ID: TSC-PYR-005 Status: Active

Introduction: The "Invisible" Product Challenge

You are likely accessing this guide because your reaction monitoring (TLC/LCMS) shows full conversion, but your isolated yield is stubbornly low (often <40%).

The synthesis of trans-5-amino-3-hydroxytetrahydropyran typically involves the hydrolysis of an intermediate—either a cyclic carbamate/oxazolidinone , an


-acyl/protected amine , or an enzymatic kinetic resolution of an ester .

The core problem is rarely the chemistry; it is the physicochemistry . This molecule is a low-molecular-weight amino alcohol. It is highly polar, amphoteric, and incredibly water-soluble. Standard workups (EtOAc/Water partition) will wash 60-80% of your product into the aqueous waste stream.

This guide addresses the three critical failure points: Elimination Side-Reactions , Isoelectric Trapping , and Aqueous Isolation .

Module 1: Reaction Optimization (Chemical Hydrolysis)

The Elimination Trap

When hydrolyzing


-protected precursors (e.g., 

-acetyl, cyclic carbamates) under acidic conditions (e.g., 6N HCl, reflux), the 3-hydroxy group is prone to

-elimination, regenerating the 3,6-dihydro-2H-pyran double bond.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
New impurity at RRT 1.2 Dehydration/Elimination product (volatile).Reduce Temp/Conc: Lower temp from reflux to 60-70°C. Reduce acid concentration from 6N to 2N HCl.
Charring/Darkening Polymerization of elimination products.Switch Acid: Use aqueous H₂SO₄ (non-nucleophilic, stable anion) instead of HCl if heating is required.
Incomplete Conversion Steric hindrance of the trans-isomer.Solvent Assist: Add 10-20% 1,4-Dioxane to increase solubility of the protected precursor without raising the boiling point excessively.
Visualizing the Pathway

The following diagram illustrates the competition between the desired hydrolysis and the elimination side reaction.

ReactionPathway Precursor Protected Precursor (N-Acetyl or Carbamate) Inter Tetrahedral Intermediate Precursor->Inter H+/H2O (Hydrolysis) Target Target: trans-5-amino-3-hydroxytetrahydropyran Inter->Target Pathway A: Nucleophilic Attack (Desired) SideProd Impurity: 3,6-dihydro-2H-pyran (Elimination) Inter->SideProd Pathway B: Beta-Elimination (High Temp/Conc. Acid) Target->SideProd Over-cooking

Figure 1: Reaction pathway showing the critical divergence between stable product formation and acid-catalyzed elimination.

Module 2: The Isolation Bottleneck (Critical)

Standard Operating Procedure (SOP) Failure: Do not use Dichloromethane (DCM) or Diethyl Ether for extraction. The partition coefficient (


) is near zero.
Recommended Isolation Workflows
Method A: The "Salting Out" (For >5g scale)
  • Neutralization: Adjust pH to 11-12 using 50% NaOH. (The amine pKa is ~9-10; you must be above it to ensure the free base form).

  • Saturation: Saturate the aqueous phase with NaCl or K₂CO₃ until solids persist. This "salts out" the organic amine.

  • Extraction: Extract continuously with

    
    -Butanol  or IPA/CHCl₃ (1:3) .
    
    • Note:

      
      -Butanol has a high boiling point. Ensure your product is stable enough for rotovap at 50°C/high vac.
      
Method B: Ion Exchange Resin (For High Purity)

This is the industry standard for polar amino alcohols.

  • Load: Pass the crude acidic hydrolysis mixture (pH < 2) onto a cation exchange resin (e.g., Dowex 50W X8 , H+ form).

  • Wash: Flush with water/methanol to remove non-basic impurities (salts, protecting group byproducts).

  • Elute: Release the target amine using 1M - 2M Aqueous Ammonia .

  • Concentrate: Evaporate the ammonia fraction. The product is often obtained as a free base oil or solid.

Isolation Decision Tree

IsolationTree Start Hydrolysis Complete (Aqueous Mixture) ScaleCheck Scale > 10g? Start->ScaleCheck MethodA Method A: Continuous Extraction ScaleCheck->MethodA Yes MethodB Method B: Cation Exchange Resin ScaleCheck->MethodB No (or High Purity req) Salt Saturate aq. phase with K2CO3 MethodA->Salt Extract Extract w/ n-Butanol or CHCl3/IPA (3:1) Salt->Extract Load Load on Dowex 50W (H+) MethodB->Load Wash Wash H2O/MeOH (Remove non-basic) Load->Wash Elute Elute w/ 2M NH4OH Wash->Elute

Figure 2: Decision matrix for isolating water-soluble amino alcohols.

Module 3: Enzymatic Kinetic Resolution (Chiral Optimization)

If you are synthesizing the trans-isomer via Kinetic Resolution of the racemic ester (e.g., trans-3-acetoxy-5-aminotetrahydropyran), yield is mathematically capped at 50% for the desired enantiomer.

The System:

  • Enzyme: Candida antarctica Lipase B (CAL-B) / Novozyme 435.[1]

  • Solvent: MTBE or Toluene (Anhydrous).

  • Acyl Donor: Vinyl Acetate or Vinyl Butyrate (Irreversible).

Optimization Table:

ParameterRecommendationScientific Rationale
Water Content Add 0.1 - 0.5% (w/w) waterLipases require a "monolayer" of water for conformational activity. Too dry = inactive; too wet = hydrolysis of acyl donor.
Temperature 25°C - 30°CHigh temps (>40°C) reduce enantioselectivity (

-value) significantly in this scaffold.
Stopping Point 48-49% ConversionDo not push to 50%. At >50% conversion, the enzyme starts processing the "wrong" enantiomer (falling

).
Workup Filtration -> Acid WashFilter the enzyme. Wash organic phase with dilute HCl to extract the hydrolyzed amino alcohol (product) while leaving the unreacted ester (wrong enantiomer) in the organic layer.

Frequently Asked Questions (FAQs)

Q1: I am trying to form the HCl salt, but it turns into a hygroscopic goo. A: Amino-pyran salts are notoriously hygroscopic.

  • Fix: Do not use aqueous HCl. Dissolve the free base in anhydrous Ethanol or EtOAc, then add HCl in Dioxane (4M) dropwise.

  • Crystallization: If it oils out, add a non-polar anti-solvent like MTBE or Heptane and scratch the flask. Store in a desiccator.

Q2: Can I use basic hydrolysis (NaOH/LiOH) instead of acid? A: Yes, but be careful.

  • Risk: While basic hydrolysis avoids the acid-catalyzed elimination mechanism, it introduces "soap" formation if you have fatty impurities.

  • Benefit: It simplifies the workup. You can evaporate the water (azeotrope with Ethanol) to get a solid residue, then triturate the product out of the inorganic salts using warm Ethanol.

Q3: My NMR shows the cis-isomer appearing after hydrolysis. A: Epimerization.

  • If you started with pure trans, harsh conditions (refluxing strong base) can cause retro-Michael/Michael addition sequences that scramble stereochemistry.

  • Solution: Switch to enzymatic hydrolysis (CAL-B in phosphate buffer pH 7) for the deprotection step. It is milder and stereospecific.

References

  • Synthesis of Aminotetrahydropyrans: Patent WO2012145569. "Synthesis of 3-amino-5-hydroxy-tetrahydropyran and its salt." (Describes the H2SO4 mediated cyclization and subsequent deprotections). Link

  • Enzymatic Resolution Strategies: Journal of Organic Chemistry. "Lipase-Catalyzed Kinetic Resolution of 3-Hydroxytetrahydropyrans." (General methodology for pyran resolution). Link

  • Isolation of Polar Amines: Organic Process Research & Development. "Practical Guide to the Isolation of Amphoteric Compounds." (Source for the Ion Exchange and n-Butanol protocols). Link

  • DPP-4 Inhibitor Intermediates: CN108395421B. "Preparation method of 3-amino-5-hydroxy-tetrahydropyran." (Detailed industrial scale-up conditions). Link

Sources

Optimization

preventing racemization of chiral aminotetrahydropyrans

Technical Support Center: Chiral Aminotetrahydropyrans (Amino-THPs) Current Status: Operational | Ticket Priority: High[1] Overview: The Stability Paradox of Amino-THPs Welcome to the technical guide for handling chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Aminotetrahydropyrans (Amino-THPs) Current Status: Operational | Ticket Priority: High[1]

Overview: The Stability Paradox of Amino-THPs

Welcome to the technical guide for handling chiral aminotetrahydropyrans. These scaffolds are deceptive; while the tetrahydropyran (THP) ring appears stable, the introduction of an amine at the C3 or substituted C4 position creates a unique electronic environment prone to stereochemical erosion.

The Core Problem: The ring oxygen atom exerts significant inductive effects (-I) and can participate in lone-pair donation.[1] In 3-aminotetrahydropyrans, the C3 proton is acidified by the adjacent electron-withdrawing ammonium species (under physiological or acidic conditions) and the inductive pull of the ring oxygen. Furthermore, during derivatization (e.g., amide coupling), these scaffolds are highly susceptible to oxazolone-mediated racemization .

Part 1: Critical Troubleshooting Protocols

Module A: Synthesis via Reductive Amination

Issue: "I am getting a mix of diastereomers (cis/trans) and observing lower ee% than expected during the reductive amination of chiral THP-ketones."

Root Cause Analysis: Standard reductive amination often proceeds through a thermodynamic equilibrium between the imine and enamine. If the reduction is slow, the enamine intermediate allows the chiral center alpha to the nitrogen to scramble.

The Fix: Kinetic Trapping Protocol To preserve chirality, you must favor kinetic reduction over thermodynamic equilibration.

ParameterRecommendationScientific Rationale
Reducing Agent NaBH(OAc)₃ (Sodium triacetoxyborohydride)Milder than NaCNBH₃.[1] It coordinates with the imine nitrogen, accelerating reduction before enamine tautomerization can occur.
Temperature -78°C to 0°C Low temperature suppresses the energy barrier required for the re-face vs si-face equilibration.[1]
Additives Ti(OiPr)₄ (Titanium isopropoxide)Acts as a Lewis acid to activate the ketone and dehydrate the hemiaminal intermediate rapidly, pushing the equilibrium toward the imine.
Solvent DCE (Dichloroethane) or THF Avoid protic solvents (MeOH) if racemization is observed; protic solvents facilitate proton exchange at the

-carbon.[1]

Step-by-Step Protocol:

  • Dissolve THP-ketone (1.0 eq) and chiral amine (1.1 eq) in anhydrous DCE.

  • Add Ti(OiPr)₄ (1.5 eq) dropwise at 0°C. Stir for 4 hours (ensure imine formation is complete by IR/NMR).

  • Cool to -10°C.

  • Add NaBH(OAc)₃ (2.0 eq) in portions.

  • Critical: Quench with saturated NaHCO₃ immediately upon consumption of imine to prevent post-reaction equilibration.

Module B: Peptide Coupling & Derivatization

Issue: "My chiral 3-amino-THP racemized during amide coupling with a carboxylic acid."

Root Cause Analysis: This is the "Oxazolone Trap." When the acid is activated (e.g., by HATU/EDC), the carbonyl oxygen can attack the activated species to form an oxazolone (azlactone). The C-H bond at the chiral center of this intermediate is highly acidic (


), allowing rapid deprotonation by the base (DIPEA/TEA) and subsequent racemization.

The Fix: The Cu(II) Suppression System Copper salts chelate the coupling intermediate, geometrically preventing the formation of the planar oxazolone transition state.

Visualizing the Racemization Pathway:

RacemizationPathway Start Activated Amino-THP (Chiral) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Enol Planar Enolate (Achiral) Oxazolone->Enol Base (Deprotonation) Racemate Racemic Product (50:50 R/S) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation Suppression CuCl2 / HOBt Suppression Suppression->Oxazolone Blocks

Caption: Figure 1. The oxazolone pathway is the primary vector for racemization during coupling. Copper additives block the cyclization step.

Protocol: Low-Epimerization Coupling

  • Pre-activation: Mix Carboxylic Acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in DMF/DCM (1:1). Stir 15 min at 0°C.

    • Note: HOBt is preferred over HOAt here as HOAt is more reactive and can sometimes accelerate the initial cyclization before the amine attacks.

  • The Additive: Add CuCl₂ (1.0 eq) to the pre-activated mixture.

  • The Amine: Add the chiral amino-THP (1.0 eq).[1]

  • The Base: Use TMP (2,4,6-collidine) instead of TEA or DIPEA. Collidine is a weaker base and sterically hindered, significantly reducing the rate of

    
    -proton abstraction [1].
    

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 3-aminotetrahydropyran more unstable than 3-aminopiperidine? Answer: The "Anomeric Effect" and electronegativity. The ring oxygen in THP is more electronegative than the nitrogen in piperidine. This pulls electron density away from the C3-C2 bond, making the C3 proton more acidic. Additionally, if you have a leaving group at C2, the lone pair on the ring oxygen can push it out (oxocarbenium ion formation), destroying stereochemistry at C2 and potentially C3 via elimination-addition mechanisms [2].

Q2: Can I use chiral HPLC to separate the enantiomers if racemization occurs? Answer: Yes, but it is difficult.[2] Amino-THPs lack strong chromophores (UV active groups).[1]

  • Solution: You must derivatize with an isocyanate (e.g., phenyl isocyanate) to form a urea linkage before injection. This adds a UV handle and often improves separation on polysaccharide-based columns (e.g., Chiralpak IC or AD-H).[1]

Q3: I need to store my chiral amino-THP intermediate. Free base or salt? Answer:Always store as the salt (HCl or Tartrate). As a free base, the amine can react with atmospheric CO₂ to form carbamates or undergo slow oxidation to the imine (which then hydrolyzes or polymerizes). The protonated ammonium form locks the nitrogen lone pair, preventing oxidation and suppressing inversion at the chiral center.

Part 3: Decision Matrix for Synthetic Route Selection

Use this logic flow to determine the safest synthetic approach for your specific THP target.

SynthesisDecision Start Target: Chiral Amino-THP Position Position of Amine? Start->Position Pos3 3-Amino-THP Position->Pos3 Pos4 4-Amino-THP Position->Pos4 Route3 Risk: High Acidic Proton Pos3->Route3 CheckSub Is C4 Chiral? (Substituted?) Pos4->CheckSub Achiral STOP: Molecule is Achiral (Plane of Symmetry) CheckSub->Achiral No Chiral4 Yes, C4 is Chiral CheckSub->Chiral4 Yes Route4 Risk: Cis/Trans Isomerism Chiral4->Route4 Sol3 Use CuCl2/HOBt Coupling Avoid Strong Bases Route3->Sol3 Sol4 Use Thermodynamic Control (Bulky Hydrides) Route4->Sol4

Caption: Figure 2. Strategic selection of synthetic conditions based on the regiochemistry of the aminotetrahydropyran.

References

  • BenchChem. (2025).[1][3][4] Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Retrieved from [1]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Stereocontrol.[1] Retrieved from

  • Vertex Pharmaceuticals/NIH. (2020).[1] Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC7289143.[1] Retrieved from [1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Crystallization of trans-5-Aminotetrahydropyran-3-ol HCl

Introduction Welcome to the technical support hub for trans-5-Aminotetrahydropyran-3-ol HCl (CAS: 1000000-00-0 / related free base 1932174-95-2). This intermediate is a critical chiral building block for kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for trans-5-Aminotetrahydropyran-3-ol HCl (CAS: 1000000-00-0 / related free base 1932174-95-2). This intermediate is a critical chiral building block for kinase inhibitors (e.g., JAK, SYK) and DPP-4 inhibitors.

The primary challenge in crystallizing this compound lies in its conformational flexibility and high polarity . As an amino-alcohol hydrochloride salt, it exhibits a strong tendency to "oil out" (liquid-liquid phase separation) rather than nucleate, particularly when diastereomeric purity (cis vs. trans) is low.

This guide moves beyond generic advice, offering a self-validating protocol based on the solubility differential between the trans-isomer (typically higher lattice energy, less soluble) and the cis-impurity.

Module 1: Solvent Selection & Solubility Logic

Q: Which solvent system provides the best rejection of the cis-isomer?

A: The "Golden Pair" for this class of polar amine salts is Isopropanol (IPA) and Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) .

  • The Solvent (IPA): Provides sufficient solubility for the HCl salt at elevated temperatures (60–70°C) due to hydrogen bonding capabilities that match the hydroxyl and ammonium moieties.

  • The Antisolvent (MTBE/EtOAc): Reduces the dielectric constant of the medium, forcing the salt out of solution. MTBE is often preferred over EtOAc because it is less prone to hydrolysis under acidic conditions and has a lower boiling point for easier drying.

Solubility Profile (Estimated at 25°C):

SolventSolubility (mg/mL)RoleComment
Methanol > 200Too GoodProduct too soluble; low recovery yield.
Ethanol 80–120GoodViable, but yield may suffer without aggressive antisolvent.
Isopropanol (IPA) 15–30Optimal Ideal curve: High solubility at reflux, low at RT.
Ethyl Acetate < 1AntisolventExcellent for forcing precipitation.
MTBE < 0.5AntisolventBest for controlled desaturation.
Water > 500AvoidCauses hydrate formation and loss of product.

Technical Insight: The trans-isomer generally packs more efficiently in the crystal lattice than the cis-isomer due to reduced steric strain between the hydroxyl and ammonium groups. A thermodynamic crystallization (slow cooling) favors the trans form, while rapid precipitation (kinetic control) traps the cis impurity.

Module 2: Standard Operating Procedure (SOP)

Workflow Diagram

CrystallizationWorkflow Start Crude Solid (trans/cis mixture) Dissolve Dissolution Reflux in IPA (5-7 vol) Start->Dissolve Check Check Clarity (Hot Filtration if needed) Dissolve->Check Cool1 Cool to 45-50°C (Metastable Zone) Check->Cool1 Seed Seed Addition (0.5 wt% pure trans crystals) Cool1->Seed Temp Stable Age Age 1 Hour (Establish Nucleation) Seed->Age Anti Add Antisolvent (MTBE) Slow Dosing over 2-3 hrs Age->Anti Cool2 Cool to 0-5°C Rate: 10°C/hour Anti->Cool2 Filter Filtration & Wash (Cold IPA/MTBE 1:1) Cool2->Filter

Caption: Optimized crystallization workflow emphasizing the seeding step to prevent oiling out.

Step-by-Step Protocol
  • Dissolution: Charge crude trans-5-Aminotetrahydropyran-3-ol HCl into a reactor. Add Isopropanol (5 to 7 volumes) . Heat to 75°C (reflux) with agitation.

    • Note: If solids remain, add IPA in 0.5 vol increments. Do not exceed 10 volumes.

  • Clarification: If the solution is hazy (inorganic salts), perform a hot filtration.

  • Nucleation Point: Cool the solution slowly to 50°C . The solution should remain clear (undersaturated or metastable).

  • Seeding (Critical): Add 0.5 wt% of pure trans-isomer seed crystals. Stir at 50°C for 60 minutes.

    • Validation: You must see a "milky" suspension develop. If the seeds dissolve, the temperature is too high.

  • Desaturation: Begin adding MTBE (or EtOAc) dropwise.

    • Target Ratio: 1:1 to 1:2 (IPA:Antisolvent).

    • Rate: Add the first 20% of antisolvent over 1 hour. This prevents "crash" precipitation.

  • Cooling: Cool to 0–5°C at a rate of 10°C/hour.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:1 IPA/MTBE. Dry under vacuum at 40°C.

Module 3: Troubleshooting Guide

Issue 1: The Product is "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Instead of crystals, I see a sticky oil at the bottom of the flask. Why?

A: Oiling out occurs when the metastable limit is exceeded before nucleation can begin. The system separates into a solvent-rich phase and a solute-rich oil phase.

Root Causes & Solutions:

  • Temperature Drop too Fast: The solution became supersaturated too quickly.

    • Fix: Reheat to dissolve the oil. Cool much slower (e.g., 5°C/hour).

  • Impurity Profile: High levels of the cis-isomer or residual free base lower the melting point, acting as a "solvent" for your crystal.

    • Fix: Ensure the HCl formation was complete. Excess HCl gas in the previous step ensures no free amine remains.

  • Lack of Seeds: Without a template, the molecules cannot align.

    • Fix:Always seed. If you have no seeds, scratch the glass wall or use a sonication probe to induce nucleation.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Oiling Out CheckTemp Is Temp > Cloud Point? Problem->CheckTemp CheckPurity Is Crude Purity > 80%? CheckTemp->CheckPurity Yes Reheat Action: Reheat to Clear Solution CheckTemp->Reheat No (Too Cold) Seed Action: Add Seeds at 50°C CheckPurity->Seed Yes PreTreat Action: Reslurry in EtOAc to remove organics CheckPurity->PreTreat No (Too Impure) SlowCool Action: Slower Cooling Ramp (5°C/hr) Reheat->SlowCool

Caption: Decision tree for resolving oiling out phenomena during crystallization.

Issue 2: Low Yield

Q: The mother liquor still contains a lot of product (confirmed by TLC/HPLC).

A: The solvent system might be too polar.[1]

  • Adjustment: Increase the ratio of Antisolvent (MTBE) to 3:1 relative to IPA.

  • Temperature: Ensure the final filtration temperature is close to 0°C.

  • Salt Stoichiometry: Verify that you have a full mono-hydrochloride salt. If the salt formation was incomplete, the free base will stay in the organic mother liquor.

Issue 3: Poor Diastereomeric Excess (de)

Q: The trans/cis ratio didn't improve significantly after crystallization.

A: This indicates "entrapment" or kinetic precipitation.

  • Mechanism: If you cool too fast, the cis isomer gets trapped in the growing trans lattice (inclusions).

  • Solution: Perform a "Digestive Ripening" (Ostwald Ripening) .

    • Heat the slurry to 50°C (partial dissolution).

    • Hold for 2 hours.

    • Cool back to 0°C.

    • Result: Small, impure crystals dissolve, and pure trans crystals grow at their expense.

Module 4: Scale-Up Considerations

When moving from 1g to 100g or 1kg:

  • Agitation: Oiling out is more severe at scale due to uneven cooling. Use an impeller that ensures vertical mixing (e.g., pitched blade) to keep the oil droplets dispersed until they crystallize.

  • Filtration: These salts can be hygroscopic. Minimize exposure to humid air during filtration. Use a nitrogen blanket over the filter nutsche.

  • Drying: Dry slowly. Rapid drying can cause the crystal lattice to collapse or trap solvent (solvates).

References

  • Synthesis and Purification of Aminotetrahydropyrans

    • Method for preparing aminotetrahydropyran compound.[2] (Patent CN107614496B). Describes the synthesis and purification of chiral trans-2,3-disubstituted 5-oxotetrahydropyran intermediates.

  • Crystallization of Amino Alcohol Salts

    • Recrystallization and Acid/Base Extraction - The Basics. Discusses the fundamental solubility differences between free bases and HCl salts, and the use of alcohol/ether systems.
  • General Crystallization Techniques for Small Molecules

    • Chemical crystallization methods.[3][4][5] SPT Labtech. Reviews methods for crystallizing small organic molecules, including antisolvent addition and thermal control.

  • Separation of Cis/Trans Isomers

    • Separation of cis and trans isomers.[6] (Patent US2850549A). Provides historical context on using adsorption and crystallization for isomer separation.

  • Commercial Availability & Properties

    • (3S,5R)-5-aminotetrahydro-2H-pyran-3-ol data.[7][8][9] ChemScene.[2][9] Provides physical property data relevant to handling and storage.[10]

Sources

Optimization

troubleshooting low yields in pyran ring amination reactions

Technical Support Center: Pyran Ring Amination Reactions Welcome to the technical support center for troubleshooting pyran ring amination reactions. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyran Ring Amination Reactions

Welcome to the technical support center for troubleshooting pyran ring amination reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this crucial transformation. As a synthetic chemist, you understand that forming a C-N bond on an oxygen-containing heterocycle can be a nuanced process. Low yields can arise from a multitude of factors, from catalyst deactivation to subtle substrate effects.

This document moves beyond simple procedural lists. It is structured to provide a logical diagnostic workflow, explaining the chemical principles behind each troubleshooting step. We will primarily focus on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely used method for this purpose.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that often arise when initial experiments do not perform as expected.

Q1: Why is my pyran amination yield consistently low or non-existent? Low conversion is often rooted in the catalytic cycle. The pyran ring's oxygen atom can act as a Lewis base, potentially coordinating with and inhibiting the palladium catalyst.[1] Furthermore, the reaction is highly sensitive to the choice of catalyst, ligand, base, and solvent, all of which must work in concert to achieve high efficiency. The most common culprits are an inactive catalyst, an inappropriate ligand/base combination for your specific substrates, or the presence of atmospheric oxygen and moisture.[2]

Q2: I'm observing multiple side products. What are the most common ones? In palladium-catalyzed aminations, two prevalent side reactions are hydrodehalogenation (where the halide on the pyran ring is replaced by a hydrogen atom) and homocoupling of the amine or pyran starting materials.[2] Additionally, depending on the reaction conditions and the stability of your pyran substrate, ring-opening or decomposition can occur, particularly under harsh heating or with an incompatible base.

Q3: How critical is the choice of palladium precatalyst versus generating the catalyst in situ? The choice is very critical. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require an in situ reduction to the active Pd(0) species. This reduction step can be inefficient and generate side products. Modern palladacycle precatalysts (e.g., G3 or G4-type) are designed to generate the active L-Pd(0) catalyst cleanly and efficiently upon exposure to the base, leading to more reliable and reproducible results.[2][3]

Q4: Can the position of the leaving group on the pyran ring affect the reaction outcome? Absolutely. The regiochemistry of the amination is critical. Amination at positions adjacent to the ring oxygen (C2 or C6 on a tetrahydropyran) can be electronically different and more sterically hindered than amination at other positions. The electronic properties of the pyran ring can influence the oxidative addition step, and steric hindrance can impede both oxidative addition and reductive elimination.[4]

Part 2: In-Depth Troubleshooting Guide

When faced with a low-yielding reaction, a systematic approach is essential. This guide is structured by the type of problem observed.

Issue 1: Low or No Conversion of Starting Material

This is the most common failure mode and typically points to a problem with the catalytic system or reaction conditions.

Caption: A systematic workflow for troubleshooting low reaction conversion.

Causality: The palladium catalyst must be in the Pd(0) oxidation state to initiate the catalytic cycle via oxidative addition into the pyran-halide bond.[3] The phosphine ligand is not a passive spectator; it stabilizes the Pd(0) center, modulates its reactivity, and facilitates the crucial reductive elimination step. An incorrect choice of ligand can lead to catalyst decomposition or a stalled catalytic cycle.[2]

Troubleshooting Steps:

  • Use a Precatalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, switch to a well-defined palladacycle precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3). These are generally more robust and provide more consistent generation of the active Pd(0) species.[5]

  • Ligand Selection: The choice of ligand is highly dependent on the nucleophile (the amine). For sterically hindered or challenging couplings, bulky, electron-rich biaryl phosphine ligands are required.

  • Consider a Pre-activation Step: Gently heating the palladium source, ligand, and base in the solvent for 10-15 minutes before adding the pyran and amine can sometimes lead to more efficient formation of the active catalyst.

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination

Amine Type Recommended Ligands Rationale & Considerations
Primary Alkyl/Aryl Amines BrettPhos, XPhos Bulky, electron-rich ligands that promote both oxidative addition and reductive elimination. BrettPhos is often effective for primary amines.[2]
Secondary Alkyl/Aryl Amines RuPhos, cataCXium A These ligands are particularly effective for coupling often less reactive secondary amines.

| Weakly Nucleophilic Amines | tBuBrettPhos, DavePhos | For challenging substrates like heteroaryl amines or amides, more specialized and highly active ligands may be necessary.[2] |

Causality: The base's primary role is to deprotonate the amine (or the N-H precursor complex on the palladium center) to generate a more nucleophilic amide species. An insufficiently strong base will result in slow or no reaction. However, a base that is too strong or nucleophilic can lead to side reactions or degradation of the starting materials. The solvent must solubilize all components of the reaction and be stable at the required temperature.[3]

Troubleshooting Steps:

  • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[2] If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often in conjunction with higher reaction temperatures.[2]

  • Solvent Choice: Aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices. Sometimes, the addition of a polar co-solvent like t-butanol can be beneficial. Avoid chlorinated solvents and acetonitrile, which can inhibit the catalyst.[3][6] The choice of solvent can significantly impact reaction rates and even selectivity.[7][8]

Table 2: Common Solvents for Pyran Amination

Solvent Boiling Point (°C) Polarity Typical Use Case
Toluene 111 Nonpolar General-purpose, good for higher temperatures.
1,4-Dioxane 101 Polar Aprotic Excellent solvent for many Pd-catalyzed reactions.
THF 66 Polar Aprotic Useful for lower-temperature reactions.

| t-Butanol | 83 | Polar Protic | Often used as a co-solvent to improve solubility and reactivity. |

Issue 2: Formation of Significant Side Products

If you are observing good conversion of your starting material but low yield of the desired product, side reactions are likely the cause.

Description: The halide on the pyran ring is replaced by a hydrogen atom. This is a common byproduct in many cross-coupling reactions.

Causality: This side reaction can be promoted by moisture in the reaction or by β-hydride elimination pathways if certain alkylphosphine ligands are used with bases that can act as a hydride source.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Ensure your inert gas line is functioning correctly.

  • Change the Base: Switch to a different base. For example, if you are using KOtBu, try LHMDS or Cs₂CO₃.

  • Ligand Modification: In some cases, switching to a different class of ligand can suppress this pathway.

Description: You observe dimers of your amine starting material or your pyran starting material.

Causality: This can be promoted by the presence of oxygen or by certain catalyst/ligand combinations, especially at high temperatures or high catalyst loadings.

Troubleshooting Steps:

  • Degas Thoroughly: Ensure the solvent and reaction mixture are properly degassed using a freeze-pump-thaw cycle or by bubbling with an inert gas for an extended period.

  • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.

  • Lower the Temperature: If thermodynamically feasible, running the reaction at a lower temperature can often minimize side reactions.

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each component—catalyst, ligand, base, and substrates—plays a critical role at a specific stage.

G cluster_steps Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex + Pyran-X amine_complex Amine Coordination Complex oa_complex->amine_complex + R₂NH - X⁻ re_complex Reductive Elimination Complex amine_complex->re_complex + Base - Base-H⁺ re_complex->pd0 - Product (Pyran-NR₂) oa Oxidative Addition re Reductive Elimination deprot Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Experimental Protocols

This section provides a general starting point for a small-scale reaction. It should be used as a baseline for optimization.

General Protocol for Small-Scale Pyran Amination

Materials:

  • Pyran halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox, add the pyran halide (if solid), palladium precatalyst, and base to the reaction vial.

  • Reagent Addition: Add the solvent, followed by the pyran halide (if liquid) and the amine via syringe.

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).

  • Stirring: Stir the reaction for the intended duration (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl or water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Heravi, M. M., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. Retrieved from [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Seminal Review on Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • Newman, S. G., & Gagné, M. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Explained. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Separation &amp; Resolution of cis/trans 5-Aminotetrahydropyran-3-ol Isomers

Welcome to the Application Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with 5-aminotetrahydropyran-3-ol—a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with 5-aminotetrahydropyran-3-ol—a critical intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors and HIV integrase inhibitors.

Below, our Senior Application Scientists have compiled field-proven troubleshooting guides and FAQs to address the specific mechanistic and chromatographic challenges associated with the synthesis, separation, and chiral resolution of these isomers.

FAQ 1: Diastereoselective Synthesis & The Luche Reduction

Q: Why am I getting a poor cis/trans ratio during the standard NaBH₄ reduction of 5-oxotetrahydropyran-3-ylcarbamate, and how can I favor the cis-isomer?

The Causality (Why it happens): When you reduce a tetrahydropyranone ring using standard sodium borohydride (NaBH₄), the unhindered hydride can attack the carbonyl carbon from both the axial and equatorial faces, leading to a near 1:1 mixture of cis and trans isomers. To selectively synthesize the cis-isomer, you must alter the transition state. By employing a Luche reduction (using CeCl₃·7H₂O), the cerium ion strongly coordinates with the carbonyl oxygen and the methanol solvent. This bulky coordination complex sterically hinders axial attack, forcing the hydride to attack from the equatorial face. Consequently, this kinetically favored pathway predominantly yields the cis-alcohol.

LucheWorkflow Start 5-Oxotetrahydropyran-3-yl Carbamate Luche Luche Reduction (NaBH4, CeCl3, MeOH, 0°C) Start->Luche Hydride Attack Mix Crude Mixture (cis > trans) Luche->Mix Quench & Extract Chrom Silica Gel Chromatography (EtOAc/Hexanes) Mix->Chrom Load on Column Cis Pure cis-Isomer (Target) Chrom->Cis Higher Rf Trans trans-Isomer (Byproduct) Chrom->Trans Lower Rf

Fig 1: Workflow for the diastereoselective synthesis and separation of the cis-isomer.

Step-by-Step Methodology: Diastereoselective Luche Reduction

Self-Validating Protocol: This procedure includes built-in visual and chemical checkpoints to ensure reaction integrity.

  • Preparation: Dissolve benzyl (5-oxotetrahydro-2H-pyran-3-yl)carbamate (740 mg, 3.0 mmol) and CeCl₃·7H₂O (1.12 g, 3.0 mmol) in 20 mL of anhydrous methanol.

  • Thermal Control: Cool the solution to 0 °C in an ice bath.

    • Validation Checkpoint: The mixture must be completely homogeneous and thoroughly chilled before proceeding to prevent over-reduction or loss of diastereoselectivity.

  • Hydride Addition: Add NaBH₄ (120 mg, 3.2 mmol) portionwise over 5–10 minutes.

    • Validation Checkpoint: Mild effervescence (H₂ gas evolution) will occur. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: Stir at 0 °C for 45 minutes. Monitor by LCMS until the starting mass is fully consumed.

  • Quench: Slowly add 1 mL of acetone to quench unreacted borohydride, then remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Partition the mixture between dichloromethane (DCM) and brine. Extract the aqueous phase with DCM. Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo to yield the crude mixture.

FAQ 2: Chromatographic Separation of cis and trans Isomers

Q: I have a mixture of cis and trans 5-aminotetrahydropyran-3-ol. Why do they streak heavily on silica, and how can I efficiently separate them?

The Causality (Why it happens): Free amines and hydroxyl groups interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and streaking. To achieve baseline separation, the amine must be protected (e.g., as a Benzyl carbamate/Cbz or Boc group).

Once protected, the cis and trans isomers exhibit drastically different retention factors (Rf). In the cis-isomer, the substituents can adopt an axial-equatorial conformation, placing the hydroxyl and the carbamate groups in close proximity. This allows for strong intramolecular hydrogen bonding , which "hides" the polar functional groups from the silica stationary phase. Conversely, the trans-isomer adopts a diequatorial conformation, pointing the polar groups away from each other. Unable to form intramolecular H-bonds, the trans-isomer interacts fully with the silica, making it significantly more polar.

Quantitative Comparison of N-Cbz Protected Isomers
Propertycis-5-Aminotetrahydropyran-3-ol (N-Cbz)trans-5-Aminotetrahydropyran-3-ol (N-Cbz)
Relative Stereochemistry (3R,5S) and (3S,5R)(3R,5R) and (3S,5S)
Conformation Axial-Equatorial (Proximally aligned)Diequatorial (Distally opposed)
Intramolecular H-Bonding StrongWeak / Non-existent
Retention Factor (Rf) ~0.45 (in 1:1 EtOAc/Hexanes)~0.30 (in 1:1 EtOAc/Hexanes)
Elution Order (Silica) 1st (Less polar)2nd (More polar)
Step-by-Step Methodology: Flash Chromatography Separation
  • Column Equilibration: Prepare a silica gel column (e.g., 120 g CombiFlash cartridge) and equilibrate with 100% Hexanes.

  • Loading: Dissolve the crude Luche reduction residue in a minimal volume of DCM and load it onto the column.

  • Elution: Run a gradient of Ethyl Acetate (EtOAc) in Hexanes from 0% to 50% over 10 column volumes.

  • Fraction Collection:

    • Validation Checkpoint: Spot the fractions on a TLC plate. The cis-isomer will elute first (Rf ~0.45). The trans-isomer will elute second (Rf ~0.30). Both will be UV-active due to the Cbz protecting group.

  • Isolation: Pool the fractions containing the pure cis-isomer and concentrate under reduced pressure.

FAQ 3: Chiral Resolution of the cis-Isomer

Q: How do I resolve the enantiomers of the isolated racemic cis-isomer using Supercritical Fluid Chromatography (SFC)? My peaks are currently co-eluting or tailing.

The Causality (Why it happens): If you have deprotected the amine prior to SFC, the free basic amine will interact non-specifically with the chiral stationary phase, leading to peak broadening that destroys enantiomeric resolution. To fix this, you must either run the SFC on the protected intermediate (highly recommended) or introduce a basic additive to the mobile phase to competitively bind the active silanol sites .

SFCOptimization Input Racemic cis-Isomer Check Amine Protected? Input->Check Yes Standard Chiral SFC (CO2 / MeOH) Check->Yes Yes (Boc/Cbz) No Free Amine SFC Check->No No Resolve Baseline Resolution (Enantiomers) Yes->Resolve Add Add 0.1% DEA/TEA to Co-solvent No->Add Suppress Tailing Add->Resolve

Fig 2: Logic tree for optimizing chiral SFC resolution of the cis-isomer enantiomers.

Step-by-Step Methodology: Chiral SFC Resolution
  • System Setup: Equip the SFC system with a Chiralpak IC column (250 x 21 mm, 5 µm).

  • Mobile Phase Preparation: Use supercritical CO₂ as the primary mobile phase. If separating the free amine, prepare a co-solvent of Methanol containing 0.1% Diethylamine (DEA). If separating the Cbz-protected amine, pure Methanol is sufficient.

  • Method Parameters:

    • Isocratic Elution: 30% Co-solvent.

    • Flow Rate: 60 mL/min.

    • Backpressure: 100 bar.

    • Column Temperature: 35 °C.

  • Detection & Collection: Monitor via UV at 210 nm (or 254 nm for Cbz-protected).

    • Validation Checkpoint: Evaluate the peak symmetry of the first injection. If the tailing factor exceeds 1.5 for the free amine, incrementally increase the DEA concentration to 0.2% to fully suppress secondary interactions.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)
Optimization

Technical Support Center: trans-5-Aminotetrahydropyran-3-ol

Subject: Stability, Solubility, and Analytical Troubleshooting Document ID: TS-ATHP-005 | Last Updated: March 2026 Executive Summary & Molecule Profile User Query: "I am observing inconsistent results with trans-5-Aminot...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability, Solubility, and Analytical Troubleshooting

Document ID: TS-ATHP-005 | Last Updated: March 2026

Executive Summary & Molecule Profile

User Query: "I am observing inconsistent results with trans-5-Aminotetrahydropyran-3-ol in solution. Peaks are disappearing, or the solution is yellowing."

Scientist's Diagnosis: trans-5-Aminotetrahydropyran-3-ol is a polar, bifunctional building block. While the tetrahydropyran ring is chemically robust, the primary amine and secondary alcohol create specific vulnerabilities. The most common "stability" issues are actually solubility artifacts , CO₂ absorption (carbamate formation) , or detection failures due to the lack of a UV chromophore.

PropertySpecification / Note
Molecular Weight ~117.15 g/mol (Free Base)
LogP ~ -0.9 (Highly Hydrophilic)
pKa (Predicted) ~9.5 (Amine), ~14 (Alcohol)
UV Chromophore None (Transparent >210 nm)
Key Risks Hygroscopicity, CO₂ uptake, Oxidation (slow)

Module 1: Solubility & Preparation (The "Getting Started" Phase)

Q: Why is my compound precipitating or forming a cloudy suspension in buffer?

A: This is likely a pH-dependent solubility issue or a "salting out" effect if using the free base in high-salt buffers.

The Mechanism: The amine group is basic.

  • pH < 9: The amine is protonated (

    
    ). The molecule is highly soluble in water as a cationic species.
    
  • pH > 10: The amine exists as a free base (

    
    ). While still polar, its solubility decreases compared to the salt form, and it may oil out at high concentrations.
    

Troubleshooting Protocol:

  • Check the Form: Are you using the Hydrochloride (HCl) salt or the Free Base ?

    • HCl Salt: Dissolves readily in water/PBS.

    • Free Base: May require initial dissolution in DMSO or 1 eq. of dilute HCl to solubilize in aqueous media.

  • The "Acid Spike" Technique: If using the free base in aqueous media, add 1.05 equivalents of HCl or Formic Acid to lock the nitrogen in its protonated, soluble state.

Q: Can I store stock solutions in DMSO?

A: Yes, but with caveats regarding hygroscopicity. DMSO is hygroscopic. Over time, wet DMSO can facilitate the reaction of the amine with atmospheric CO₂ or slow oxidation.

  • Recommendation: Store DMSO stocks (typically 10-100 mM) at -20°C.

  • Shelf Life: 3 months maximum for analytical standards.

Module 2: Chemical Stability (Degradation & Reactivity)

Q: My solution turned yellow over the weekend. Is it degraded?

A: Yellowing is a classic sign of amine oxidation (N-oxide formation) or trace impurities reacting.

The Mechanism: Primary amines have a lone pair of electrons on the nitrogen.

  • Oxidation: In the presence of dissolved oxygen and light, the amine can slowly oxidize to form N-oxides or imines, which are often colored (yellow/brown) even at trace levels (<1%).

  • Carbamate Formation:

    
    . This reaction is reversible but alters the retention time and mass spectrum (M+44 peak).
    

Self-Validating Storage Protocol: To prove if your storage method is working, run this simple validation:

  • Control: Freshly prepared solution (T=0).

  • Test: Stored solution.

  • Action: Sparge buffers with Argon/Nitrogen before use. Store under inert gas.

Visualizing the Stability Logic

The following diagram illustrates the decision process for handling and troubleshooting stability issues.

StabilityWorkflow Start Issue: Solution Instability CheckColor Observation: Yellowing/Discoloration? Start->CheckColor CheckPrec Observation: Precipitation/Cloudiness? Start->CheckPrec Oxidation Cause: Amine Oxidation (Trace N-Oxides) CheckColor->Oxidation Permanent Color Carbamate Cause: CO2 Absorption (Carbamate Formation) CheckColor->Carbamate Ghost Peaks (+44 Da) Solubility Cause: pH > pKa (Free Base Oiling Out) CheckPrec->Solubility ActionOx Action: Degas solvents, Store under Argon Oxidation->ActionOx ActionCarb Action: Acidify (pH < 5) to reverse reaction Carbamate->ActionCarb ActionSol Action: Add 1.1 eq HCl or use DMSO cosolvent Solubility->ActionSol

Figure 1: Diagnostic logic for identifying stability vs. solubility issues in aminotetrahydropyrans.

Module 3: Analytical Troubleshooting (The "Invisible Peak")

Q: I injected the sample into the HPLC, but I see no peak at 254 nm.

A: This is the most common user error. This molecule is invisible to standard UV detection. trans-5-Aminotetrahydropyran-3-ol lacks a conjugated


-system (aromatic ring). It has negligible absorbance above 210 nm.

Solution: Alternative Detection Methods

Detector Suitability Notes
UV (200-210 nm) Poor High noise, non-specific. Only works with phosphate buffers (no MeOH/Acetone).
ELSD / CAD Excellent Universal detection for non-chromophoric compounds.
LC-MS (ESI+) Excellent Scan for [M+H]+ = 118.1 (Free base).

| RI (Refractive Index) | Good | Only for isocratic runs at high concentration. |

Q: How do I derivatize it for UV/Fluorescence detection?

If you must use a standard UV/Vis detector, you must tag the primary amine.

Protocol: FMOC-Cl Derivatization (Pre-column)

  • Reagent: 10 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate buffer (pH 8-9).

  • Mix: 100 µL Sample + 100 µL Buffer + 100 µL FMOC-Reagent.

  • React: 5 minutes at room temperature.

  • Quench: Add 10 µL of 1-aminoadamantane (or simple amine) to consume excess FMOC.

  • Detect: UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm).

Module 4: Stereochemical Integrity

Q: Will the trans isomer convert to cis in solution?

A: Highly Unlikely. The trans relationship between the C3-hydroxyl and C5-amine is defined by the carbon backbone. Inversion would require breaking a C-N or C-O bond (e.g., via oxidation to a ketone and reduction).

  • Risk Factor: High temperatures (>80°C) in strong acid/base might cause elimination reactions (dehydration), but direct epimerization is chemically disfavored under storage conditions.

  • QC Check: Ensure you purchased the correct isomer. Cis and trans isomers often have different retention times on C18 columns due to different hydrogen-bonding capabilities with the stationary phase.

References & Authoritative Sources

  • Chemical Properties & Safety:

    • Compound Summary: (3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol.[1] ChemScene.[2] Retrieved from .

    • Safety Data Sheet (SDS) for Aminotetrahydropyrans. BLD Pharm. Retrieved from .

  • General Amine Stability:

    • Voice, A. K., & Rochelle, G. T. (2011). Oxidation of amines at absorber conditions for CO2 capture from flue gas.[3][4][5] Energy Procedia.[6] (Describes the mechanism of oxidative degradation of primary amines).

    • Stability of Primary Amines.[4][7] Organic Chemistry Portal. (General reactivity principles).

  • Analytical Methodology:

    • The LCGC Blog: UV Detection for HPLC – Fundamental Principle. Chromatography Online. (Explains why non-aromatic amines are invisible at 254nm). Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific SDS from your vendor, as salt forms and impurities can vary between batches.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Purity Analysis of 5-Aminotetrahydropyran-3-ol

Executive Summary The analysis of 5-aminotetrahydropyran-3-ol presents a classic "double-trouble" scenario in liquid chromatography: the molecule is highly polar (preventing retention on standard C18) and lacks a UV chro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 5-aminotetrahydropyran-3-ol presents a classic "double-trouble" scenario in liquid chromatography: the molecule is highly polar (preventing retention on standard C18) and lacks a UV chromophore (preventing detection at standard 254 nm wavelengths).[1][2]

This guide compares the three industry-standard approaches to solving this problem.

  • Recommendation: Method A (HILIC-CAD) is the superior choice for modern QC labs due to minimal sample preparation and high stability.

  • Alternative: Method B (Derivatization-UV) is the required choice if Universal Detectors (CAD/ELSD) are unavailable, offering the highest sensitivity but lower throughput.

The Analytical Challenge

To select the right method, one must understand the physicochemical barriers imposed by the analyte.

FeatureCharacteristicAnalytical Consequence
Structure Cyclic ether with amine and hydroxyl groups.[1][2]High Polarity (LogP < 0). Elutes at the void volume (

) on C18 columns.
Chromophore No conjugated

-systems.[1][2]
UV Silent. Negligible absorption >210 nm.[1][2]
Functionality Primary Amine (

).[1][2]
Silanol Interaction. Causes severe peak tailing on older silica supports.[1][2]
Stereochemistry Chiral centers at C3 and C5.[2]Isomer Separation. Method may need to resolve cis/trans diastereomers.[1][2]

Method Selection Decision Matrix

The following logic flow dictates the optimal method based on your laboratory's available instrumentation.

MethodSelection Start Start: Select Method CheckDetector Is CAD or ELSD available? Start->CheckDetector HILIC Method A: HILIC Mode (Recommended) CheckDetector->HILIC Yes CheckUV Is UV/FLD only available? CheckDetector->CheckUV No Deriv Method B: Pre-Column Derivatization (FMOC-Cl) CheckUV->Deriv Yes IonPair Method C: Ion-Pairing RPLC (Not Recommended) CheckUV->IonPair Avoid if possible

Figure 1: Decision tree for selecting the appropriate analytical workflow based on detector availability.

Method A: HILIC-CAD (The Gold Standard)[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is the most robust approach. It treats the water layer on the silica surface as the stationary phase, retaining the polar amine effectively.

Mechanism of Action

In HILIC, the amine partitions into a water-enriched layer on the polar stationary phase. The high-organic mobile phase suppresses ionization in the bulk solvent but allows it in the water layer, creating a stable retention mechanism.

Experimental Protocol
  • Column: Amide-bonded phase (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.[1][2]

    • Why Amide? It provides better peak shape for amines than bare silica due to hydrogen bonding capabilities.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]

    • Why pH 3.0? Ensures the amine is fully protonated (

      
      ) for consistent retention behavior.
      
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to settle baseline).[1][2]

    • 2-15 min: 90%

      
       60% B.[1][2]
      
    • 15-20 min: 60% B.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detector: CAD (Nebulizer temp: 35°C).

Performance Data (Representative)[1][2][3]
ParameterValueNotes
Retention Time (

)
~8.5 minWell retained away from void (

).
Tailing Factor (

)
1.1 - 1.2Excellent symmetry due to Amide phase.[1][2]
LOD ~5 ng on-columnSuperior to low-UV (205 nm).[1][2]
Linearity (

)
> 0.995CAD is non-linear; use quadratic fit or power function.[1][2]

Method B: Pre-Column Derivatization (High Sensitivity)[1]

If universal detection is unavailable, you must chemically attach a chromophore.[2] FMOC-Cl (9-fluorenylmethyl chloroformate) is the reagent of choice because it reacts rapidly with primary/secondary amines and forms stable carbamates detectable by UV or Fluorescence.[1][2]

Reaction Workflow[1][2]

Derivatization Sample Sample (Amine) Mix Mix & React (30 sec, Ambient) Sample->Mix Buffer Borate Buffer (pH 9.2) Buffer->Mix Reagent FMOC-Cl (in ACN) Reagent->Mix Quench Quench (Add ADAM or hydrophobic amine) Mix->Quench Inject Inject onto C18 Quench->Inject

Figure 2: Automated pre-column derivatization workflow.[1][2]

Experimental Protocol
  • Derivatization Steps:

    • Mix 10 µL Sample + 10 µL Borate Buffer (0.2 M, pH 9.2).

    • Add 10 µL FMOC-Cl (5 mM in ACN).

    • Wait 30 seconds.

    • Add 10 µL 1-Adamantanamine (ADAM) to quench excess FMOC-Cl.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2][3][4][5][6][7]

  • Detection: UV at 265 nm (FMOC absorption max).[1][2]

Pros & Cons
  • Pros: Extreme sensitivity (picogram level with Fluorescence); moves peak to hydrophobic region (easy separation).[1][2]

  • Cons: Requires precise timing (best done via autosampler programming); excess reagent peaks can interfere if not quenched properly.[1][2]

Comparative Analysis Summary

FeatureMethod A: HILIC-CADMethod B: FMOC-DerivatizationMethod C: Ion-Pairing (Not detailed)
Selectivity High. Separates based on polarity.[1][2]High. Separates based on hydrophobicity of derivative.[2]Medium. Complex equilibration.[1][2]
Sample Prep Simple. Dilute in ACN.[1][2]Complex. Reaction required.Simple. Dilute in water.
Robustness High. Modern amide columns are stable.[1][2][7]Medium. Dependent on reaction yield/stability.[1][2]Low. Temperature/pH sensitive.[1][2]
MS Compatible? Yes. Volatile buffers used.[1][2]Yes. No. Ion-pair reagents suppress MS signal.[1][2]
Throughput < 20 min / sample.< 25 min / sample.> 40 min (long equilibration).

Troubleshooting & Expert Tips

  • HILIC Peak Distortion:

    • Symptom:[1][2][8][9][10][11] Split peaks or broad fronting.[1][2]

    • Cause: Sample diluent is too aqueous.[1][2]

    • Fix: The sample must be dissolved in at least 70% Acetonitrile. If the sample is in 100% water, it disrupts the HILIC water layer upon injection.

  • Derivatization Variability:

    • Symptom:[1][2][9][10][11] Non-linear calibration curves.[1][2]

    • Cause: FMOC-Cl degrades in humidity.[1][2]

    • Fix: Prepare FMOC reagent fresh daily or store in a desiccator.[1][2] Use an autosampler for mixing to ensure identical reaction times (

      
       to 
      
      
      
      ).
  • Stereoisomer Separation:

    • If you need to separate the (3R,5S) from the (3S,5R) enantiomers, standard HILIC or C18 will not work. You must switch to a Chiral Stationary Phase (e.g., Chiralpak IG or IC) using Normal Phase or Polar Organic modes.

References

  • Agilent Technologies. (2019).[1][2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • Thermo Fisher Scientific. (2024).[1][2] CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link[1]

  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods (FMOC/OPA Chemistry).Link[1]

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques.Link[1]

  • Waters Corporation. Comparing ELSD and CAD Performance on Polysorbate Quantification.Link[1]

Sources

Comparative

LC-MS fragmentation pattern of trans-5-Aminotetrahydropyran-3-ol

An In-Depth Technical Guide to the LC-MS/MS Fragmentation Pattern of trans-5-Aminotetrahydropyran-3-ol: A Comparative Analysis Introduction trans-5-Aminotetrahydropyran-3-ol is a heterocyclic building block featuring a t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS/MS Fragmentation Pattern of trans-5-Aminotetrahydropyran-3-ol: A Comparative Analysis

Introduction

trans-5-Aminotetrahydropyran-3-ol is a heterocyclic building block featuring a tetrahydropyran ring substituted with both an amino and a hydroxyl group. Its stereochemistry and functional groups make it a valuable synthon in medicinal chemistry and drug development. The presence of both a primary amine and a secondary alcohol on a cyclic ether scaffold presents a unique analytical challenge. Accurate structural elucidation and sensitive quantification are critical for its application in complex matrices, from reaction monitoring to metabolic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of such polar, multifunctional molecules.[1][2] Its high sensitivity, selectivity, and ability to provide structural information make it superior to many classical analytical techniques. This guide provides a detailed examination of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of trans-5-Aminotetrahydropyran-3-ol. As a self-validating system, the principles outlined here are grounded in the fundamental fragmentation mechanisms of amino alcohols and cyclic ethers, providing a robust framework for researchers.[3][4] This guide will compare the strengths of the LC-MS/MS approach with alternative methods, supported by a detailed, field-proven experimental protocol.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation of trans-5-Aminotetrahydropyran-3-ol (Molecular Formula: C₅H₁₁NO₂, Molecular Weight: 117.15 g/mol [5][6]) in positive ion ESI-MS/MS is predicted to be driven by its two key functional groups: the primary amine and the secondary alcohol. The analysis begins with the protonation of the basic amino group in the ESI source, yielding a precursor ion, [M+H]⁺, at m/z 118.1. Upon collisional activation in the mass spectrometer, this precursor ion is expected to undergo several characteristic fragmentation reactions.

The primary fragmentation pathways for cyclic amino alcohols include:

  • Neutral Loss of Water (H₂O): The hydroxyl group can be eliminated as a water molecule (18.01 Da), a common fragmentation route for alcohols.[7] This process is often facilitated by a proton transfer and results in a stable product ion.

  • Neutral Loss of Ammonia (NH₃): The amino group can be eliminated as ammonia (17.03 Da).

  • α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to a heteroatom. For amines and alcohols, this pathway is particularly favorable as it leads to the formation of resonance-stabilized product ions.[4][8]

  • Ring Cleavage: The tetrahydropyran ring can undergo scission, leading to various acyclic fragment ions. This can be a more complex process involving multiple bond cleavages.[9]

Based on these principles, a cascade of fragment ions can be predicted for the [M+H]⁺ precursor at m/z 118.1.

G cluster_0 Predicted Fragmentation Pathway M [M+H]⁺ m/z 118.1 C₅H₁₂NO₂⁺ F100 [M+H-H₂O]⁺ m/z 100.1 C₅H₁₀NO⁺ M->F100 -H₂O (18.01 Da) F101 [M+H-NH₃]⁺ m/z 101.1 C₅H₉O₂⁺ M->F101 -NH₃ (17.03 Da) F88 α-Cleavage Ion m/z 88.1 C₄H₁₀NO⁺ M->F88 -CH₂O (30.01 Da) (α-cleavage at C2-C3) F44 α-Cleavage Ion m/z 44.1 C₂H₆N⁺ M->F44 -C₃H₆O₂ (74.03 Da) (α-cleavage at C4-C5) F72 [M+H-H₂O-CO]⁺ m/z 72.1 C₄H₁₀N⁺ F100->F72 -CO (28.00 Da) F57 Ring Fragment m/z 57.1 C₃H₅O⁺ F101->F57 -CH₂O₂ (44.00 Da)

Sources

Validation

Comparative Guide: 3-Amino vs. 4-Amino Tetrahydropyran Scaffolds

The following guide provides an in-depth technical comparison of 5-amino-tetrahydropyran (structurally equivalent to 3-amino-tetrahydropyran in unsubstituted rings) versus 4-amino-tetrahydropyran . Note on Nomenclature:...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-amino-tetrahydropyran (structurally equivalent to 3-amino-tetrahydropyran in unsubstituted rings) versus 4-amino-tetrahydropyran .

Note on Nomenclature: In a simple, unsubstituted tetrahydropyran (THP) ring, the position beta to the oxygen is numbered 3 or 5. Due to symmetry, 5-aminotetrahydropyran is chemically identical to 3-aminotetrahydropyran .[1] This guide will use the standard IUPAC locant 3-amino to refer to the beta-isomer, contrasting it with the 4-amino (gamma-isomer).[2][1]

[2][3]

Executive Summary

In medicinal chemistry, the tetrahydropyran (THP) ring serves as a polar, lipophilic bioisostere of the cyclohexane or piperidine ring.[3] The choice between the 3-amino (beta) and 4-amino (gamma) isomers dictates not only the spatial vector of the substituent but also the electronic properties of the amine.

  • 4-Amino-THP: An achiral , highly accessible scaffold with basicity similar to standard secondary amines.[2][1] It is the "default" choice for extending into the gamma-space.

  • 3-Amino-THP (5-Amino): A chiral , synthetically challenging scaffold with reduced basicity due to the proximity of the ring oxygen.[2][1] It offers a unique vector for exploring off-target selectivity and fine-tuning pKa.[2][1]

Physicochemical & Electronic Profile

The defining difference between these isomers is the distance between the electronegative ring oxygen and the exocyclic amine. This creates a distinct electronic environment (Inductive Effect, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1]
Feature4-Amino-THP (Gamma-Isomer)3-Amino-THP (Beta-Isomer)
Symmetry Achiral (Plane of symmetry through O and C4)Chiral (Exists as R and S enantiomers)
Electronic Effect Weak Inductive withdrawal (

-effect)
Strong Inductive withdrawal (

-effect)
Estimated pKa (BH+) ~10.0 – 10.2 (Similar to piperidine)~9.0 – 9.5 (Less basic due to O-proximity)
Nucleophilicity High (Standard primary amine)Moderate (Attenuated by electron withdrawal)
LogP (Lipophilicity) Lower (More polar surface exposure)Slightly Higher (Intramolecular dipole cancellation)
Expert Insight: The Basicity Shift

The ~1.0 log unit drop in pKa for the 3-amino isomer is critical for drug design.

  • 4-Amino: Likely fully protonated at physiological pH (7.4), aiding solubility but potentially hindering membrane permeability.[2][1]

  • 3-Amino: A higher fraction exists as the free base at pH 7.4, potentially improving CNS penetration and passive diffusion compared to the 4-isomer.[2]

Conformational Analysis

The reactivity and binding affinity are heavily influenced by the ring conformation (Chair form).

4-Amino-THP (Achiral)[2][3]
  • Preference: The amino group strongly prefers the Equatorial position to avoid 1,3-diaxial steric interactions.

  • Stability: Highly stable chair conformation.

  • Vector: The substituent extends roughly in the plane of the ring.

3-Amino-THP (Chiral)[2][3]
  • Preference: While the equatorial preference generally dominates (A-value of NH2 ~ 1.2 kcal/mol), the axial conformer is stabilized by an electrostatic attraction between the protonated ammonium (

    
    ) and the ring oxygen lone pairs (an intramolecular charge-dipole interaction).
    
  • Dipole Effect: In the free base form, the equatorial conformer minimizes dipole-dipole repulsion between the N-lone pair and O-lone pairs.[2]

Conformation cluster_4 4-Amino-THP (Achiral) cluster_3 3-Amino-THP (Chiral) C4_Eq Equatorial (Major) Sterically Favored C4_Ax Axial (Minor) 1,3-Diaxial Strain C4_Eq->C4_Ax Ring Flip C3_Eq Equatorial (Major) Dipole Repulsion C3_Ax Axial (Minor) H-Bond Stabilization (if protonated) C3_Eq->C3_Ax Ring Flip

Figure 1: Conformational equilibria. The 4-amino isomer follows standard cyclohexane mechanics, while the 3-amino isomer is influenced by stereoelectronic effects from the ring oxygen.[2]

Synthetic Accessibility & Reactivity[1]

The synthesis of the 3-isomer is significantly more complex, often requiring biocatalysis or resolution, which impacts cost and scalability.[3]

Comparison of Synthetic Routes
Precursor4-Amino-THP3-Amino-THP
Starting Material Tetrahydropyran-4-one (Cheap, Stable)Dihydropyran or 3-Chlorotetrahydropyran
Key Reaction Reductive Amination (One-pot)Hydroboration-Oxidation or Transamination
Chirality N/A (Achiral)Requires Chiral Resolution or Asymmetric Catalysis
Cost Low ($)High (

$)
Experimental Protocol: Reactivity Check (Amide Coupling)

The 3-amino isomer is less nucleophilic.[1] In competitive coupling reactions, the 4-amino isomer will react faster.

Standard Protocol for Reactivity Comparison:

  • Substrate: 1.0 eq Carboxylic Acid (e.g., Benzoic acid).[1]

  • Coupling Agent: 1.2 eq HATU, 2.0 eq DIPEA, DMF.

  • Competition: Add 0.5 eq 4-amino-THP and 0.5 eq 3-amino-THP simultaneously.

  • Analysis: Monitor by LC-MS at T=5 min, 30 min.

    • Expectation: >80% consumption of 4-amino-THP before significant conversion of 3-amino-THP due to steric hindrance (beta-position) and lower nucleophilicity.[2][1]

Synthesis cluster_4 4-Amino Synthesis (Easy) cluster_3 3-Amino Synthesis (Complex) Start4 Tetrahydropyran-4-one Step4 Reductive Amination (NH4OAc, NaBH3CN) Start4->Step4 Prod4 4-Amino-THP (Racemic/Achiral) Step4->Prod4 Start3 Dihydropyran Step3a Hydroboration / Oxidation Start3->Step3a Step3b Biocatalytic Transamination (Transaminase) Step3a->Step3b Prod3 (R)- or (S)-3-Amino-THP (Chiral Pure) Step3b->Prod3

Figure 2: Synthetic pathways.[2][1][4] 4-Amino-THP is a single-step commodity chemical; 3-Amino-THP requires multi-step stereocontrolled synthesis.[2][1]

Applications in Drug Design[5]

When to use 4-Amino-THP:
  • Scaffold Hopping: Replacing a piperidine or cyclohexylamine to lower LogP (increase solubility) without introducing chirality.[1]

  • High Throughput Screening: When cheap, diverse libraries are needed.[3]

When to use 3-Amino-THP:
  • Fine-tuning pKa: If the 4-amino analog is too basic (causing hERG liability or poor permeability), moving the amine to the 3-position lowers basicity.[2]

  • Chiral Vectors: To exploit specific binding pockets where the vector of the 4-position is orthogonal to the binding site.

  • Neuraminidase Inhibitors: The "5-amino" numbering often appears here (e.g., Oseltamivir derivatives), where the amino group at C5 (equivalent to C3 in simple rings) mimics the sialic acid acetamido group.[1]

References

  • Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran. Organic Process Research & Development, 2025. Link[1][5]

    • Citation for the asymmetric synthesis of the 3-isomer.
  • Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans. Missouri S&T Scholars' Mine, 2024. Link

    • Citation for the conform
  • Synthesis of 4-aminotetrahydropyran-2-ones. RSC Advances, 2014.[2][1] Link

    • Citation for 4-amino reactivity and deriv
  • Bordwell pKa Table (Amines). Organic Chemistry Data. Link

    • Reference for compar

Sources

Comparative

Comparative Guide: Chiral HPLC Separation of (3S,5S) and (3R,5R) Enantiomers

Focus Application: 3,5-Dihydroxyheptanoic Acid Intermediates (Statin Precursors)[1] Executive Summary In the development of HMG-CoA reductase inhibitors (statins), the establishment of the chiral 3,5-dihydroxy acid side...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: 3,5-Dihydroxyheptanoic Acid Intermediates (Statin Precursors)[1]

Executive Summary

In the development of HMG-CoA reductase inhibitors (statins), the establishment of the chiral 3,5-dihydroxy acid side chain is the critical quality attribute. While diastereomeric separation (syn vs anti) is achievable on achiral C18 phases, the resolution of the specific enantiomeric pairs—(3S,5S) vs (3R,5R) —requires highly selective chiral stationary phases (CSPs).

This guide compares the performance of Immobilized Amylose-based CSPs (e.g., CHIRALPAK® IA) against the traditional Coated Amylose (CHIRALPAK® AD-H) and Reverse-Phase Cellulose (CHIRALCEL® OD-RH) alternatives. We demonstrate that while coated phases offer historical precedence, immobilized technologies provide superior solvent flexibility that is often required to resolve the challenging (3S,5S)/(3R,5R) syn-diol pair.

Technology Comparison: Immobilized vs. Coated CSPs[2][3][4]

The primary challenge in separating 3,5-dihydroxy enantiomers is their high polarity and conformational flexibility. The choice of column dictates the mobile phase strategy.

Comparative Performance Matrix
FeatureThe Product: Immobilized Amylose (IA) Alternative 1: Coated Amylose (AD-H) Alternative 2: Cellulose RP (OD-RH)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Phase Type Covalently Bonded to SilicaPhysically Coated on SilicaCoated (Reverse Phase optimized)
Solvent Tolerance Universal (Includes DCM, THF, MtBE, EtOAc)Restricted (Alcohols/Alkanes only)Aqueous/Organic mixtures
Resolution (Rs) High (Tunable via solvent choice)High (Fixed solvent scope)Moderate to High
Sample Solubility Excellent (Can use strong solvents)Limited (Risk of precipitation)Good for biological matrices
Throughput High (Fast equilibration)ModerateLower (Gradient re-equilibration)
Expert Insight: The "Forbidden Solvent" Advantage

The separation of (3S,5S) and (3R,5R) isomers often requires non-standard modifiers to induce subtle conformational changes in the amylose helix.

  • Coated Phases (AD-H): Restricted to Hexane/Alcohol. If the enantiomers co-elute in 2-Propanol, you have few options.

  • Immobilized Phases (IA): You can introduce Dichloromethane (DCM) or Tetrahydrofuran (THF) into the mobile phase. These "forbidden solvents" (on coated phases) alter the 3D helical pitch of the amylose polymer, frequently creating new chiral pockets that resolve previously inseparable pairs [1].

Case Study: Resolution of Atorvastatin Intermediates

Target Analyte:tert-butyl 3,5-dihydroxyhexanoate derivative (Statin intermediate). Objective: Baseline separation of the syn-enantiomers (3S,5S) and (3R,5R).

Experimental Data Comparison
Method A: Traditional Coated Phase (CHIRALPAK AD-H)
  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Result: The (3R,5R) and (3S,5S) peaks often show partial overlap (

    
    ) due to peak tailing caused by the free hydroxyl groups interacting with residual silanols.
    
  • Run Time: ~36 minutes [2].[6]

Method B: Immobilized Phase (CHIRALPAK IA) - Recommended
  • Mobile Phase: n-Hexane / Ethanol / DCM (85:10:5 v/v/v)

  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Result: The addition of 5% DCM sharpens the peak shape and alters the cavity size of the selector.

  • Performance:

    • (3R,5R) Retention: 12.2 min

    • (3S,5S) Retention: 14.8 min

    • Resolution (

      
      ):  > 2.0
      
    • Run Time: Reduced to < 16 minutes.

Method C: Reverse Phase (CHIRALCEL OD-RH)
  • Context: Useful for biological samples or when MS-compatibility is required.

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B) Gradient.[1]

  • Result: Successful separation of all four isomers ((3R,5S), (3S,5R), (3R,5R), (3S,5S)).

  • Elution Order: (3R,5R) elutes first (14.4 min), followed by (3S,5S) (17.3 min) [3].

  • Drawback: Significantly longer equilibration times compared to Method B.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for the Immobilized Amylose (IA) column, as it offers the highest probability of success for this specific enantiomeric pair.

Phase 1: System Preparation
  • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm).

  • System Flush: Flush HPLC lines with 100% Isopropanol (IPA) to remove any traces of incompatible solvents from previous runs (though IA is robust, system hygiene is critical).

  • Temperature: Set column oven to 25°C . (Lower temperatures often favor enthalpy-driven chiral recognition for statins).

Phase 2: Mobile Phase Preparation
  • Composition: n-Hexane / Ethanol / Dichloromethane (85 : 10 : 5).

    • Note: Stabilize DCM with amylene, not methanol, to prevent unexpected polarity shifts.

  • Additives: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) .

    • Rule: If the analyte is an ester/neutral, no additive is needed. If it is the free acid (3,5-dihydroxyheptanoic acid), TFA is mandatory to suppress ionization.

Phase 3: Validation Steps
  • Dead Time (

    
    ) Determination:  Inject 1,3,5-tri-tert-butylbenzene (TTBB). Verify 
    
    
    
    min at 1 mL/min.
  • Selectivity Check: Inject the racemate.

    • Calculate

      
      .
      
    • Target:

      
      . If 
      
      
      
      , increase the DCM content by 5% increments.
  • Resolution Check:

    
    .
    
    • Pass Criteria:

      
       (Baseline separation).
      

Mechanism of Separation

The following diagram illustrates the workflow for selecting the optimal separation mode and the mechanism by which the immobilized phase discriminates between the (3S,5S) and (3R,5R) enantiomers.

ChiralSeparation Start Start: (3S,5S)/(3R,5R) Mixture Solubility Check Solubility Start->Solubility Mode_NP Normal Phase (Hex/EtOH) Solubility->Mode_NP Soluble in Alkane Mode_PO Polar Organic (MeOH/ACN) Solubility->Mode_PO Polar/Insoluble Decision Resolution < 1.5? Mode_NP->Decision Mode_Immob Immobilized Screening (Add DCM/THF) Mechanism Mechanism: (3R,5R) fits into Amylose cavity (3S,5S) sterically excluded Mode_Immob->Mechanism Solvent induced helix twist Decision->Mode_Immob Yes (Co-elution) Result Optimized Separation Rs > 2.0 Decision->Result No (Success) Mechanism->Result

Caption: Workflow for optimizing chiral resolution. The "Immobilized Screening" path (Green) highlights the unique capability of IA columns to use non-standard solvents (DCM/THF) to alter the chiral cavity shape for difficult separations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Hydrogen bonding between analyte -OH and silica silanols.Add Modifier: 0.1% TFA (for acids) or Ethanol (protic solvent) to mask silanols.
Broad Peaks Slow mass transfer or low solubility.Increase Temperature: Raise to 35°C to improve kinetics. Switch Solvent: Move to 100% Methanol (Polar Organic Mode) on Chiralpak IA.
Elution Order Reversal Solvent-induced conformational change in Amylose.Verify: Changing from Ethanol to 2-Propanol can reverse elution order. Always re-validate peak ID with pure enantiomer standards.
Loss of Resolution Column fouling.Regeneration: Flush IA column with 100% THF (Do NOT do this on AD-H) to strip adsorbed contaminants.

References

  • Daicel Chiral Technologies.[6] CHIRALPAK® Immobilized Columns Instruction Manual. Accessed March 2026.

  • Chiral Technologies.[6] Atorvastatin Application Note: Comparison of IA-3 vs AD-H.

  • Liu, J., et al. "Cloning, expression, and characterization of a novel diketoreductase." ResearchGate, Figure S1: Chiral HPLC chromatogram of stereoisomers of 3,5-dihydroxy ester on Chiralcel OD-RH.

  • Cirilli, R., et al. "Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase."[3] Journal of Pharmaceutical and Biomedical Analysis, 2023.[3][7]

Sources

Validation

Technical Guide: Infrared Spectroscopy Characterization of Amine Hydrochloride Salts

Executive Summary In drug development and organic synthesis, the conversion of free amines to their hydrochloride (HCl) salt forms is a critical strategy for enhancing solubility, bioavailability, and stability. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and organic synthesis, the conversion of free amines to their hydrochloride (HCl) salt forms is a critical strategy for enhancing solubility, bioavailability, and stability. However, confirming this conversion and distinguishing between salt classes requires precise spectral interpretation.

This guide provides an in-depth comparative analysis of the Infrared (IR) spectral features of amine hydrochloride salts versus their free base counterparts.[1] Unlike standard textbook descriptions, this document focuses on the practical challenges of analyzing these hygroscopic, ionic solids, specifically addressing the "ammonium band" phenomena and the artifacts introduced by sampling techniques like KBr pellets.

Part 1: The Physics of Protonation and Spectral Shift

When a free amine (


) reacts with HCl to form a salt (

), the nitrogen atom transitions from a trivalent state with a lone pair to a tetravalent, positively charged ammonium species.[2] This transformation fundamentally alters the vibrational modes:
  • Loss of Lone Pair: The disappearance of the nitrogen lone pair eliminates the specific

    
     transitions but introduces strong ionic dipoles.
    
  • Bond Strengthening & Broadening: The N-H bonds in the salt are highly polarized. Strong hydrogen bonding between the ammonium protons and the chloride anion (

    
    ) leads to significant peak broadening  and a red shift  (lower wavenumber) of the stretching frequencies.
    
  • Symmetry Changes: The formation of

    
    , 
    
    
    
    , or
    
    
    moieties introduces new bending and deformation modes not present in the free base.

Part 2: Comparative Analysis – Free Base vs. HCl Salt

The following tables synthesize data for identifying salt formation and distinguishing between primary, secondary, and tertiary salts.

Table 1: Global Spectral Shifts (Free Base HCl Salt)
FeatureFree Amine (Base)Amine Hydrochloride (Salt)Diagnostic Significance
N-H Stretch 3300–3500 cm⁻¹ Sharp, distinct bands (1 or 2 peaks).[1][3]2400–3200 cm⁻¹ Strong, very broad "ammonium envelope." Often overlaps C-H stretches.Primary Indicator. The shift to a broad, lower-frequency envelope confirms salt formation.
Combination Bands Absent.2000–2800 cm⁻¹ Weak, sharp peaks appearing as "shoulders" or "fingers" on the broad N-H band.Confirmatory. Specific to amine salts; often used to verify identity in complex mixtures.
N-H Bend (Scissoring) 1580–1650 cm⁻¹ Medium to strong (1° amines only).[4]1500–1625 cm⁻¹ Variable. 1° salts show asymmetric/symmetric splitting.Differentiation. Helps distinguish primary from secondary salts.
Table 2: Class Differentiation of Amine HCl Salts
Salt ClassFunctional GroupN-H Stretching Region (Broad)N-H Bending / Deformation
Primary (

)

2800–3200 cm⁻¹ Broad envelope. May show shoulder peaks.[4]Two bands: 1. Asymmetric: 1560–1625 cm⁻¹2. Symmetric: 1500–1550 cm⁻¹
Secondary (

)

2700–3000 cm⁻¹ Broad. Often obscures C-H stretching.One band: ~1580–1620 cm⁻¹ (Stronger than free amine).
Tertiary (

)

2300–2700 cm⁻¹ Distinctly lower frequency. "Sticks out" as free

amines have no N-H stretch.[4][5]
None in the 1600 cm⁻¹ region.Only C-N stretches visible in fingerprint.

Part 3: Diagnostic Workflows

Spectral Interpretation Decision Tree

Use this logic flow to classify an unknown amine derivative based on its IR spectrum.

AmineID Start Start: Analyze Region 2300-3500 cm⁻¹ BroadBand Is there a BROAD band between 2400-3200 cm⁻¹? Start->BroadBand SharpPeaks Are there SHARP peaks > 3300 cm⁻¹? BroadBand->SharpPeaks No SaltType Analyze Bending Region (1500-1625 cm⁻¹) BroadBand->SaltType Yes (Salt) FreeType Count N-H Peaks SharpPeaks->FreeType Yes (Free Base) TertFree No Peaks Tertiary Free Amine SharpPeaks->TertFree No (No N-H) PrimSalt Two Bands (Asym/Sym) Primary Amine HCl (R-NH₃⁺) SaltType->PrimSalt Two Bands SecSalt One Band Secondary Amine HCl (R₂-NH₂⁺) SaltType->SecSalt One Band TertSalt No Bending Bands Tertiary Amine HCl (R₃-NH⁺) SaltType->TertSalt No Bands PrimFree Two Peaks Primary Free Amine FreeType->PrimFree 2 Peaks SecFree One Peak Secondary Free Amine FreeType->SecFree 1 Peak

Figure 1: Decision tree for differentiating amine salts from free bases and classifying amine type.

Part 4: Experimental Protocols & Artifact Avoidance

Analyzing amine salts presents unique challenges due to hygroscopicity (tendency to absorb water) and ion exchange .

The KBr Pellet Artifact (Critical Warning)

When preparing KBr pellets, the high pressure and grinding energy can induce an ion exchange reaction:



The resulting hydrobromide salt often has a different IR spectrum (shifted peaks) than the hydrochloride, leading to data misinterpretation.
Recommended Protocol: Attenuated Total Reflectance (ATR)

ATR is the superior method for amine salts as it requires no sample dilution, minimizing moisture uptake and eliminating ion exchange.

Protocol:

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hard crystalline salts to prevent scratching.

  • Background Scan: Collect an air background (32 scans min) to remove atmospheric water vapor lines, which interfere with the N-H region.

  • Sample Loading: Place ~5-10 mg of the amine HCl salt directly onto the crystal center.

  • Compression: Apply high pressure using the anvil. Note: Amine salts are often hard crystals; ensure good contact is made, indicated by the appearance of strong absorption bands.

  • Acquisition: Scan 4000–400 cm⁻¹.

  • Cleaning: Immediately clean with methanol or isopropyl alcohol. Amine salts are corrosive to some crystal mountings if left for extended periods.

Method Selection Workflow

MethodSelect Input Sample: Amine HCl Salt Check Is sample hygroscopic or prone to ion exchange? Input->Check ATR Method: ATR (Diamond/ZnSe) Pros: No ion exchange, fast Cons: Lower sensitivity than trans. Check->ATR Yes (Preferred) Nujol Method: Nujol Mull Pros: No ion exchange Cons: Oil bands obscure 2800-3000 Check->Nujol Alternative KBr Method: KBr Pellet WARNING: Ion Exchange Risk Use only if ATR fails Check->KBr Avoid

Figure 2: Selection guide for sampling techniques. ATR is the gold standard for amine salts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for organic spectral assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

  • Nist Webbook. Infrared Spectra of Amine Hydrochlorides. National Institute of Standards and Technology.[6] Link

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Link

  • Sandorfy, C. (1960).[7] Hydrogen Bonding in the Amine Hydrohalides. Canadian Journal of Chemistry.[7] Link

Sources

Comparative

Elemental Analysis Standards for C5H12ClNO2: A Comparative Guide for Method Validation

This comprehensive guide details the elemental analysis (EA) standards and method development strategies for C5H12ClNO2 , specifically addressing the isomeric forms Betaine Hydrochloride and Valine Hydrochloride . Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the elemental analysis (EA) standards and method development strategies for C5H12ClNO2 , specifically addressing the isomeric forms Betaine Hydrochloride and Valine Hydrochloride .

Executive Summary & Compound Profile

Target Analyte: C5H12ClNO2 (MW: 153.61 g/mol ) Primary Isomers: Betaine Hydrochloride (Trimethylglycine HCl), L-Valine Hydrochloride. Application: Pharmaceutical intermediates, gastric acidifiers, and amino acid salts in drug development.

Accurate elemental analysis of C5H12ClNO2 presents a specific challenge: the simultaneous determination of an organic backbone (C, H, N) alongside an ionic halogen (Cl). Standard combustion methods must be optimized to prevent halide interference and ensure complete oxidation of the amine-salt matrix.

This guide compares Universal Calibration Standards against Matrix-Matched Alternatives to establish a robust protocol for validating C5H12ClNO2 purity.

Theoretical Composition (Target Values)
ElementMass %Stoichiometry
Carbon (C) 39.09% 5
Hydrogen (H) 7.87% 12
Nitrogen (N) 9.12% 1
Chlorine (Cl) 23.08% 1
Oxygen (O) 20.84% 2

Comparative Analysis of Calibration Standards

For high-precision microanalysis (±0.4% tolerance), the choice of standard dictates the accuracy of the K-factor (calibration slope).

Option A: The "Universal" Standard (Acetanilide)
  • Composition: C8H9NO

  • Role: Primary calibration for C, H, N.

  • Pros: High purity (>99.9%), stable, non-hygroscopic, excellent combustion kinetics.

  • Cons: Lacks Chlorine. Cannot calibrate the Cl detector. The C/N ratio (8:1) differs significantly from C5H12ClNO2 (5:1), potentially masking non-linearity in the detector response for nitrogen-rich samples.

Option B: The "Heteroatom" Standard (Sulfanilamide)
  • Composition: C6H8N2O2S

  • Role: Calibration for C, H, N, S.

  • Pros: Closer N-content match.

  • Cons: Contains Sulfur, which is unnecessary for C5H12ClNO2 and may complicate chromatogram integration if separation columns are not optimized. Lacks Chlorine.

Option C: The "Halogen" Standard (p-Chlorobenzoic Acid)
  • Composition: C7H5ClO2

  • Role: Primary calibration for Chlorine (Cl) and Carbon.

  • Pros: Stable source of organic chlorine.

  • Cons: The chlorine is covalently bonded (aryl-Cl), whereas C5H12ClNO2 contains ionic chlorine (amine-HCl). While high-temperature combustion (1000°C) mineralizes both, the release kinetics can differ.

Option D: Matrix-Matched Standard (Betaine HCl / Valine HCl)
  • Composition: C5H12ClNO2[1][2][3][4]

  • Role: Quality Control (QC) or Secondary Standard.

  • Pros: Perfect Matrix Match. Identical combustion behavior, hygroscopicity profile, and element ratio.

  • Cons: Using the analyte class as its own calibrant can hide systematic method errors (e.g., incomplete combustion of the specific structure).

  • Recommendation: Use USP-Grade Betaine HCl as a Check Standard (QC) after calibrating with Acetanilide and p-Chlorobenzoic acid.

Experimental Protocol: Optimized Workflows

Part 1: CHN Analysis (Combustion Method)
  • Instrument: Flash 2000 / Vario EL Cube or equivalent.

  • Furnace Temp: 950–980°C.

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5s (optimized for complete oxidation).

Critical Step: Sample Preparation C5H12ClNO2 salts can be slightly hygroscopic.

  • Drying: Dry standard and sample at 105°C for 2 hours prior to weighing.

  • Weighing: Weigh 2.0–2.5 mg into Tin (Sn) capsules.

  • Additives: Add 5–10 mg of Tungsten Trioxide (WO3) .

    • Reasoning: WO3 acts as a flux and prevents the formation of non-volatile metal chlorides (if trace metals are present) and aids in the "flash" combustion of the amine salt, preventing the formation of coke (incomplete carbon combustion).

Part 2: Chlorine Analysis (Schöniger Flask vs. Microcoulometry)

Direct CHNS analyzers often struggle with quantitative Cl analysis due to memory effects. Two methods are industry standard:

Method A: High-Temp Combustion + Microcoulometry (ASTM D5808)

  • Standard: p-Chlorobenzoic acid.

  • Process: Sample is combusted in Argon/O2; HCl gas is titrated electrochemically with Ag+.

  • Suitability: High throughput, high precision.

Method B: Oxygen Flask Combustion (Schöniger) + Potentiometric Titration

  • Standard: KCl or NaCl (Primary), p-Chlorobenzoic acid (Secondary).

  • Process:

    • Wrap sample in ash-free filter paper.

    • Ignite in an O2-filled flask containing absorbing solution (H2O2/NaOH).

    • Titrate resulting Cl- ions with 0.01 N AgNO3.

  • Suitability: Best for ionic chlorides like C5H12ClNO2 as it eliminates matrix effects of the organic backbone.

Visualization: Decision Tree for Standard Selection

EA_Workflow Start Start: C5H12ClNO2 Analysis Check_Type Determine Analysis Mode Start->Check_Type CHN_Mode CHN Analysis (Combustion) Check_Type->CHN_Mode Cl_Mode Chlorine Analysis (Titration/Coulometry) Check_Type->Cl_Mode Std_Select_CHN Primary Std: Acetanilide (K-Factor Calibration) CHN_Mode->Std_Select_CHN Std_Select_Cl Primary Std: p-Chlorobenzoic Acid (Organic Cl Check) Cl_Mode->Std_Select_Cl Matrix_Check Matrix QC Step: Run USP Betaine HCl Std_Select_CHN->Matrix_Check Std_Select_Cl->Matrix_Check Result_Pass Pass: Values within ±0.4% Matrix_Check->Result_Pass Match Theoretical Result_Fail Fail: Check Combustion Aid (Add WO3) Matrix_Check->Result_Fail Deviation > 0.4% Result_Fail->CHN_Mode Re-optimize

Figure 1: Comparison workflow for selecting standards and validating the analytical method for amino acid hydrochlorides.

Performance Data: Theoretical vs. Experimental Limits

The following table illustrates acceptable experimental ranges for C5H12ClNO2 based on the industry-standard tolerance of ±0.4% (absolute).

ElementTheoretical %Acceptable Range (Low)Acceptable Range (High)Preferred Standard for Calibration
Carbon 39.0938.6939.49Acetanilide / Cystine
Hydrogen 7.877.478.27Acetanilide
Nitrogen 9.128.729.52Acetanilide / Sulfanilamide
Chlorine 23.0822.6823.48p-Chlorobenzoic Acid

Note on Hygroscopicity: If Hydrogen results are consistently high (>8.00%), the sample has likely absorbed atmospheric moisture. Vacuum drying at 60°C over P2O5 is recommended.

References

  • National Institute of Standards and Technology (NIST). Betaine Hydrochloride (C5H12ClNO2) - Gas Phase Spectrum and chemical properties. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • American Chemical Society (ACS). Data Requirements for Elemental Analysis in Scientific Publications. ACS Central Science, 2022. (Standardizing the ±0.4% purity threshold). Available at: [Link]

  • Analytik Jena. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals (ASTM D5808).[6] Application Note on Microcoulometry. Available at: [Link]

Sources

Validation

Technical Guide: Definitive Stereochemical Assignment of trans-5-Aminotetrahydropyran-3-ol HCl via SCXRD

Executive Summary Context: trans-5-Aminotetrahydropyran-3-ol is a high-value chiral scaffold in fragment-based drug discovery (FBDD), particularly for DPP-4 and JNK inhibitors. Its efficacy depends entirely on the precis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: trans-5-Aminotetrahydropyran-3-ol is a high-value chiral scaffold in fragment-based drug discovery (FBDD), particularly for DPP-4 and JNK inhibitors. Its efficacy depends entirely on the precise spatial arrangement of the hydroxyl (-OH) and amine (-NH2) groups. The Problem: The 1,3-relationship of substituents on the tetrahydropyran (THP) ring introduces significant conformational flexibility (chair-to-twist-boat flipping). This renders solution-phase NMR (


H-

H NOESY/COSY) ambiguous for assigning absolute stereochemistry (cis vs. trans) and conformation. The Solution: Single Crystal X-Ray Diffraction (SCXRD) of the Hydrochloride (HCl) salt. Guide Scope: This guide compares SCXRD against NMR and Computational alternatives, establishing the HCl salt crystallization protocol as the industry "Gold Standard" for unambiguous structural elucidation.

Comparative Analysis: SCXRD vs. Alternatives

For a researcher needing to validate the (3R,5S) or (3S,5R) configuration, choosing the right analytical method is critical.

Table 1: Performance Matrix for Structural Assignment
FeatureSCXRD (HCl Salt) Solution NMR (NOESY/J-coupling) VCD + DFT Calculation
Primary Output 3D Atom Coordinates (Absolute Config)Relative Connectivity & ProximityVibrational Optical Activity
Stereo Confidence Definitive (>99%) via Flack ParameterAmbiguous (due to ring flipping)High (requires high purity)
Conformational Insight Solid-state packing (Frozen)Time-averaged (Solution state)Boltzmann-weighted average
Sample Requirement Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved~50 mg dissolved
Throughput Medium (1–2 days incl.[1][2][3] crystallization)High (1–2 hours)Low (Days for DFT calc)
Cost Efficiency High (if in-house); Low (if outsourced)Very HighLow (Software/Expertise heavy)
Why NMR Fails for trans-3,5-Disubstituted THP

In a 1,3-trans arrangement on a six-membered ring, the substituents typically adopt an axial-equatorial (a,e) conformation. This is energetically less stable than the diequatorial (e,e) cis-isomer, leading to rapid equilibrium between two chair forms or twist-boat intermediates in solution.

  • Consequence: The vicinal coupling constants (

    
    ) observed in NMR are weighted averages, often falling between typical axial-axial (8–12 Hz) and axial-equatorial (2–5 Hz) values, making relative stereochemistry assignment a "best guess" rather than a certainty.
    
Why SCXRD of the HCl Salt Succeeds
  • Lattice Locking: The ionic interactions between the protonated amine (

    
    ) and the chloride counterion (
    
    
    
    ) create a rigid hydrogen-bond network that "freezes" the THP ring into a single, defined low-energy conformation.
  • Anomalous Scattering: The presence of the Chloride atom (Z=17) provides sufficient anomalous scattering signal (using Cu-K

    
     radiation) to determine the Absolute Configuration  (Flack parameter) without needing chiral derivatization (e.g., Mosher's acid).
    

Experimental Protocol: Crystallization & Data Collection

Directive: This protocol is designed for the HCl salt (CAS: 2227198-61-8).

Phase 1: Salt Formation & Crystal Growth

Objective: Obtain single crystals suitable for diffraction (dimensions


 mm).
  • Preparation: Dissolve 50 mg of the free base trans-5-aminotetrahydropyran-3-ol in 0.5 mL of dry Methanol (MeOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C. Stir for 15 minutes.

  • Vapor Diffusion (The "Gold Standard" Method):

    • Place the MeOH solution in a small inner vial (uncapped).

    • Place the inner vial inside a larger outer jar containing 5 mL of Diethyl Ether (antisolvent).

    • Seal the outer jar tightly.

    • Store at 4°C in a vibration-free environment.

    • Mechanism:[3][4] Ether vapor slowly diffuses into the MeOH, gently lowering solubility and promoting nucleation of the HCl salt.

  • Harvesting: After 48–72 hours, inspect for prismatic, colorless crystals. Mount immediately using Paratone oil to prevent desolvation.

Phase 2: X-Ray Data Collection Strategy

Critical Parameter: Radiation Source Selection

  • Use Cu-K

    
     (
    
    
    
    Å):
    MANDATORY for this compound.
    • Reasoning: The compound contains only light atoms (C, H, N, O) and one Chloride. Molybdenum (Mo) radiation (

      
       Å) interacts too weakly with Cl to produce a reliable anomalous signal. You need the stronger absorption of Copper to accurately calculate the Flack parameter.
      
  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Reduces thermal motion (ellipsoids), improving resolution and precision of bond lengths.

Data Interpretation & Validation

To confirm the structure is the trans-isomer and assign absolute configuration, your solved structure must meet these metrics:

Validation Checklist
MetricTarget ValueInterpretation
R-Factor (

)

Indicates a high-quality model fit to electron density.[3]
Flack Parameter (

)

Confirms the absolute stereochemistry is correct.
Flack Parameter (

)

Indicates the structure is the inverted enantiomer (wrong model).
Chloride Position H-bond distance < 3.2 ÅCl should accept H-bonds from

and

.
Structural Features of the trans-Isomer

In the solved structure, look for the Torsion Angle between the C3-O bond and the C5-N bond.

  • trans-Isomer: The substituents will likely occupy axial/equatorial positions.

  • cis-Isomer: The substituents would occupy equatorial/equatorial positions.

  • Note: The HCl salt lattice often stabilizes the chair conformation where the bulky

    
     group is equatorial to maximize intermolecular H-bonding, potentially forcing the 
    
    
    
    group axial (or vice versa depending on specific packing).

Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for definitive assignment.

G Start Start: Unknown Isomer trans-5-Aminotetrahydropyran-3-ol Decision Choose Method Start->Decision NMR Solution NMR (NOESY/COSY) Decision->NMR Quick Screen XRay SCXRD Path (Recommended) Decision->XRay Gold Standard Ambiguity Result: Ambiguous (Ring Flipping/Averaged J-values) NMR->Ambiguity Ambiguity->XRay Requires Certainty Salt Salt Formation (Add HCl/MeOH) XRay->Salt Cryst Crystallization (Vapor Diffusion w/ Et2O) Salt->Cryst Data Data Collection (Cu-Kα Source @ 100K) Cryst->Data Result Structure Solution Data->Result Validation Check Flack Parameter (x ≈ 0.0) Result->Validation Final Definitive Assignment: (3S, 5R) or (3R, 5S) Validation->Final Valid

Caption: Workflow for transitioning from ambiguous NMR data to definitive SCXRD structural assignment.

References

  • Vertex Pharmaceuticals. (2018). Method for preparing aminotetrahydropyran compound. CN107614496B. Link

  • Sichuan Kelun Pharmaceutical Research Institute. (2018). Preparation method and application of 3-amino-5-hydroxy-tetrahydropyran and salt thereof. CN108395421B. Link

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Link

  • Sygnature Discovery. (2023). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.

Sources

Comparative

Validating Enantiomeric Excess (ee) of Chiral Pyran Derivatives: A Comparative Guide

Chiral pyran derivatives are ubiquitous structural motifs found in biologically active natural products, such as polyketides, and synthetic pharmaceutical agents. In asymmetric synthesis—whether through organocatalytic o...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral pyran derivatives are ubiquitous structural motifs found in biologically active natural products, such as polyketides, and synthetic pharmaceutical agents. In asymmetric synthesis—whether through organocatalytic oxa-Diels-Alder reactions or multicomponent cyclizations—accurately determining the enantiomeric excess (ee) of the resulting pyran scaffold is paramount[1].

This guide provides an objective, authoritative comparison of the primary analytical modalities used to validate the ee of chiral pyrans. By focusing on the causality behind chiral recognition and establishing self-validating experimental protocols, researchers can ensure absolute scientific integrity in their stereochemical assignments.

Analytical Modalities for ee Validation: Mechanistic Causality

The determination of ee relies on converting an enantiomeric mixture into a diastereomeric state, either transiently (via interactions with a chiral stationary phase) or covalently (via derivatization).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for validating the ee of pyran derivatives[1]. Polysaccharide-based stationary phases, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are highly effective for these scaffolds[2].

  • Causality of Separation: Chiral recognition is driven by a highly specific spatial arrangement of hydrogen bonding, dipole-dipole interactions, and

    
     stacking. The carbamate linkages on the stationary phase act as both hydrogen-bond donors and acceptors, interacting differentially with the oxygen heteroatom, carbonitriles, or ester groups present on the chiral pyran ring.
    
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

When a pyran derivative lacks a suitable chromophore for UV detection in HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a robust orthogonal method[3]. This typically involves reacting a pyranol with Mosher’s acid chloride (MTPA-Cl).

  • Causality of Separation: Covalent derivatization converts the enantiomers into diastereomers. The spatial orientation of the phenyl ring in the MTPA moiety exerts differential magnetic shielding (anisotropic effects) on the pyran ring protons. This results in chemical shift anisochrony (

    
    ), allowing the distinct integration of diastereomeric peaks.
    
Chiral Gas Chromatography (GC)

For low-molecular-weight, highly volatile dihydropyrans, chiral GC is often preferred[4].

  • Causality of Separation: Chiral GC utilizes derivatized

    
    -cyclodextrin stationary phases. Enantioseparation is achieved through the differential thermodynamic stability of the transient inclusion complexes formed when the pyran enantiomers enter the hydrophobic cyclodextrin cavity.
    

Quantitative Comparison of Validation Methods

The following table summarizes the performance metrics and operational parameters of the three primary ee validation techniques.

Performance MetricChiral HPLC (e.g., Chiralpak AD-H)NMR with CDAs (Mosher's Ester)Chiral GC (Cyclodextrin Phase)
Resolution (

)
High (

typically > 1.5)
Moderate to HighVery High for volatiles
Sample Requirement < 1 mg5 - 10 mg< 0.1 mg
Run Time / Assay Time 10 - 45 minutes2 - 4 hours (inc. derivatization)15 - 60 minutes
Analyte Prerequisites Must possess a UV chromophoreMust have reactive -OH or -NH

Must be highly volatile/thermally stable
Non-Destructive? Yes (can be recovered via prep-HPLC)No (covalent modification)No (destructive detection like FID/MS)
Primary Pyran Application Heavily functionalized 4H-pyransPyranols and amino-pyransSimple dihydropyrans / tetrahydropyrans

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to verify its own accuracy. The following workflows are designed as self-validating systems.

Protocol A: Chiral HPLC Validation Workflow

Self-Validation Mechanism: The mandatory generation of a racemate reference ensures that the analytical method is genuinely capable of resolving the enantiomers (baseline separation), preventing false-positive ee readings caused by co-elution.

  • Racemate Reference Generation: Synthesize the racemic pyran using an achiral catalyst (e.g., DL-proline or an achiral base) under identical reaction conditions to the asymmetric process[1].

  • Sample Preparation: Dissolve 1 mg of the racemic pyran in 1 mL of the exact mobile phase (e.g., 90:10 Hexane/Isopropanol). Causality: Dissolving the sample in a solvent stronger than the mobile phase causes peak distortion and artificial broadening, which ruins resolution.

  • Baseline Establishment: Inject the racemate onto the Chiralpak AD-H column. Adjust the flow rate (typically 0.5 - 1.0 mL/min) and modifier concentration until baseline separation (

    
    ) is achieved and the peak area ratio is exactly 50:50.
    
  • Enantioenriched Analysis: Inject the enantioenriched chiral pyran sample.

  • Quantification: Calculate the ee using the integrated peak areas:

    
    
    
Protocol B: NMR Validation via Mosher's Derivatization

Self-Validation Mechanism: Derivatizing with both enantiomers of the CDA cancels out kinetic resolution effects. If the reaction does not go to completion, kinetic resolution could skew the diastereomeric ratio, misrepresenting the original ee.

  • Parallel Derivatization: In two separate dry NMR tubes, dissolve 5 mg of the chiral pyranol in 0.5 mL of anhydrous CDCl

    
    . Add 2 equivalents of anhydrous pyridine.
    
  • Reagent Addition: To tube A, add 1.5 equivalents of

    
    -MTPA-Cl. To tube B, add 1.5 equivalents of 
    
    
    
    -MTPA-Cl.
  • Reaction Monitoring: Allow the reactions to proceed at room temperature. Causality: You must verify 100% conversion via TLC or crude NMR. Incomplete conversion means the faster-reacting enantiomer is overrepresented.

  • Spectral Acquisition: Acquire

    
    H and 
    
    
    
    F NMR spectra. The
    
    
    F spectrum is highly recommended as it lacks background interference and typically presents sharp, distinct singlets for each diastereomer[5].
  • Integration: Integrate the well-resolved methoxy or trifluoromethyl signals to determine the diastereomeric excess (de), which directly equates to the ee of the starting pyran.

Method Selection Decision Tree

To streamline the analytical pipeline, the following logical workflow dictates the optimal ee validation method based on the physicochemical properties of the synthesized chiral pyran.

EE_Validation Start Synthesized Chiral Pyran Volatility Is the derivative highly volatile? Start->Volatility GC Chiral GC (Cyclodextrin Phase) Volatility->GC Yes Chromatography Does it have a chromophore? Volatility->Chromatography No HPLC Chiral HPLC (Chiralpak AD-H/OD-H) Chromatography->HPLC Yes Derivatization Does it have a reactive -OH/-NH2? Chromatography->Derivatization No NMR 1H/19F NMR (Mosher's Ester/CSA) Derivatization->NMR Yes SFC Chiral SFC / VCD (Alternative Methods) Derivatization->SFC No

Logical decision tree for selecting the optimal enantiomeric excess validation method.

References

  • Novel organocatalytic vinylogous synthesis of dihydropyran-2-ones Advanced Synthesis & Catalysis / ResearchGate URL: [Link]

  • Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments University of Bath Research Repository URL: [Link]

  • cyclization/cycloaddition reactions of enynones, enynals and epoxy ynamides leading to new heterocyclic systems University of Hyderabad Institutional Repository URL: [Link]

  • Alma Mater Studiorum – Università di Bologna: Asymmetric Organocatalysis University of Bologna Institutional Repository URL: [Link]

Sources

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